Amino-PEG3-C2-Amine
描述
Structure
3D Structure
属性
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFAJBKEHPUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074334 | |
| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-75-9 | |
| Record name | 1,11-Diamino-3,6,9-trioxaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LRZ526LFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG3-C2-Amine: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG3-C2-Amine is a bifunctional, hydrophilic linker playing a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of polyethylene (B3416737) glycol (PEG), it offers favorable physicochemical properties, including enhanced solubility and conformational flexibility, which are critical for the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, synthesis applications, and biological evaluation of PROTACs incorporating this diamine linker. Detailed experimental protocols for PROTAC synthesis and characterization are provided, alongside illustrative diagrams to elucidate key molecular pathways and experimental workflows.
Introduction to this compound
This compound, systematically known as 1,11-diamino-3,6,9-trioxaundecane, is a chemical entity featuring a nine-atom polyethylene glycol (PEG3) chain flanked by two primary amine groups. This homobifunctional nature makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, ultimately leading to target protein ubiquitination and degradation. The hydrophilic PEG component of this compound enhances the aqueous solubility and cell permeability of the resulting PROTAC, thereby improving its pharmacokinetic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design and synthesis.
| Property | Value |
| Molecular Formula | C₈H₂₀N₂O₃ |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 929-75-9 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C for long-term stability |
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. The two terminal amine groups allow for the sequential or convergent conjugation of a POI ligand and an E3 ligase ligand through the formation of stable amide bonds.
A notable example is the use of a structurally similar linker, Pomalidomide-amido-PEG3-C2-NH2, in the synthesis of BI-3663, a potent degrader of focal adhesion tyrosine kinase (PTK2).[1] In this context, one of the amine groups of the linker is first acylated with a derivative of pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase. The remaining terminal amine is then available for conjugation to a ligand for the target protein, PTK2.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a diamine linker like this compound typically follows a stepwise approach to ensure regioselectivity and maximize yield.
Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC enters the cell and induces the degradation of the target protein through the ubiquitin-proteasome pathway. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The successful development of a PROTAC requires robust experimental protocols for its synthesis and biological evaluation.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-linker-E3 ligase intermediate.
Materials:
-
E3 ligase-linker intermediate (e.g., Pomalidomide-amido-PEG3-C2-NH2)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol for Western Blotting to Determine DC₅₀ and Dₘₐₓ
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and determine its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for the comprehensive evaluation of a novel PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is quantified by several key parameters. The following table provides a template for summarizing the performance of a PROTAC.
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex EC₅₀ (nM) |
| Example-01 | PTK2 | CRBN | HCC cells | 30 | >80 | To be determined |
| Example-02 | ||||||
| Example-03 |
Data for Example-01 is based on the performance of BI-3663, a PROTAC synthesized with a similar linker architecture.[1]
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG backbone and terminal amine functionalities provide a robust platform for the construction of potent and cell-permeable protein degraders. The detailed protocols and workflows presented in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation and develop new therapeutic modalities for a wide range of diseases.
References
An In-depth Technical Guide to Amino-PEG3-C2-Amine: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine, also known by its systematic name 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic, homobifunctional linker molecule increasingly utilized in the field of drug development and bioconjugation.[1] Its structure comprises a flexible three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two primary amine groups.[2] This symmetrical design allows for the straightforward and efficient crosslinking of molecules. The presence of the PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4]
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[5] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[6] this compound serves as a versatile PEG-based linker in the construction of these PROTACs, influencing their solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][5] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the synthesis of PROTACs.
Core Structure and Chemical Properties
The fundamental structure of this compound features a 12-atom PEG chain with terminal amino groups, providing a defined spacer length for bioconjugation applications.
Figure 1. Chemical Structure of this compound.
The terminal primary amines are reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,11-diamino-3,6,9-trioxaundecane | [7][9] |
| Synonyms | Amino-PEG3-amine, 3,6,9-Trioxaundecamethylenediamine | [7][10] |
| CAS Number | 929-75-9 | [5] |
| Molecular Formula | C₈H₂₀N₂O₃ | [5] |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~1.2892 g/cm³ | [5] |
| Solubility | Soluble in water (100 mg/mL) | [5] |
| Purity | ≥95% - >98.0% (GC) | [7] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| Flash Point | Not applicable |
Applications in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs due to its defined length, hydrophilicity, and the reactivity of its terminal amine groups. The PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, which are often large molecules with poor pharmacokinetic properties.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 2. PROTAC-mediated protein degradation pathway.
A notable example is the development of single amino acid-based PROTACs to target the oncogenic kinase BCR-ABL in chronic myeloid leukemia.[11] In such constructs, a BCR-ABL ligand can be conjugated to an E3 ligase-recruiting moiety via a PEG linker like this compound.[11]
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using this compound. This protocol outlines a two-step amide coupling strategy, which is a common method for assembling PROTACs.
General Workflow for PROTAC Synthesis
Figure 3. General workflow for PROTAC synthesis.
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid group
-
Target protein ligand with a carboxylic acid group
-
Coupling agents (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction monitoring system (e.g., TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Protocol 1: Two-Step PROTAC Synthesis via Amide Coupling
Step 1: Synthesis of the Ligand-Linker Intermediate
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 equivalent) and a molar excess of this compound (e.g., 5-10 equivalents to favor mono-acylation) in anhydrous DMF.
-
Activation: In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the flask containing the ligand and linker. Then, add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (E3 ligase ligand) is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-acylated ligand-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the purified ligand-linker intermediate (1.0 equivalent) and the target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Conclusion
This compound is a highly valuable and versatile homobifunctional linker for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure, hydrophilicity, and the reactivity of its terminal amine groups make it an ideal building block for the construction of complex bioconjugates. In the context of PROTAC development, the incorporation of this PEG linker can significantly improve the physicochemical properties of the final molecule, leading to enhanced efficacy. The experimental protocols and workflows provided in this guide serve as a foundation for the effective implementation of this compound in the laboratory for the synthesis of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. 929-75-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 8. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 9. 1,11-Diamino-3,6,9-trioxaundecane | CymitQuimica [cymitquimica.com]
- 10. Amino-PEG3-amine,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino-PEG3-C2-Amine (CAS 929-75-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine, chemically known as 1,11-Diamino-3,6,9-trioxaundecane, is a hydrophilic, homobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a discrete three-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups. This configuration imparts favorable physicochemical properties, such as increased water solubility and reduced immunogenicity, to the molecules it modifies. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of 1,11-Diamino-3,6,9-trioxaundecane is presented in the table below.
| Property | Value | Reference |
| CAS Number | 929-75-9 | [1][2][3][4] |
| Molecular Formula | C₈H₂₀N₂O₃ | [1][4] |
| Molecular Weight | 192.26 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Purity | ≥97.0% (GC) | [1] |
| Solubility | Soluble in water and various organic solvents. | [4] |
| SMILES | NCCOCCOCCOCCN | [1] |
| InChI Key | NIQFAJBKEHPUAM-UHFFFAOYSA-N | [1] |
Core Applications
The primary utility of 1,11-Diamino-3,6,9-trioxaundecane lies in its role as a flexible linker in the synthesis of complex biomolecules and drug conjugates.
PROTAC Linker
This molecule is extensively used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG3 linker serves to connect the target-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[5][6]
The hydrophilic nature of the PEG linker can enhance the solubility and bioavailability of the PROTAC molecule.[7][8] The optimal length of the linker is crucial for efficacy, as demonstrated by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[7][8][9]
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | PEG3-based | >95 | >95 |
| PROTAC-B | Alkyl-based | 150 | 80 |
Note: This data is illustrative and intended to demonstrate the concept of linker optimization.[7][8]
Antibody-Drug Conjugate (ADC) Synthesis
In the development of ADCs, 1,11-Diamino-3,6,9-trioxaundecane can be used to conjugate a cytotoxic payload to a monoclonal antibody.[10][11] The PEG linker can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.[12]
Nanoparticle Functionalization
The primary amine groups of this linker can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles.[13][14][15] This surface modification can enhance the biocompatibility and stability of the nanoparticles in biological media and provide a platform for the attachment of targeting ligands or therapeutic agents.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
General Workflow for Bioconjugation
Caption: General workflow for bioconjugation.
Experimental Protocols
Protocol for Coupling to an NHS Ester-Activated Molecule
Objective: To conjugate 1,11-Diamino-3,6,9-trioxaundecane to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
1,11-Diamino-3,6,9-trioxaundecane (CAS 929-75-9)
-
NHS ester-activated molecule
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Solutions:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve 1,11-Diamino-3,6,9-trioxaundecane in the amine-free buffer to a concentration of 1-10 mg/mL.
-
-
Coupling Reaction:
-
Add a 10-20 fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane to the NHS ester-activated molecule solution.
-
If the NHS ester was dissolved in an organic solvent, add it dropwise to the aqueous solution of the diamine linker while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
(Optional) Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess diamine linker and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as mass spectrometry or NMR spectroscopy.
-
Protocol for Coupling to a Carboxylic Acid using EDC/NHS Chemistry
Objective: To conjugate 1,11-Diamino-3,6,9-trioxaundecane to a molecule containing a carboxylic acid group.
Materials:
-
1,11-Diamino-3,6,9-trioxaundecane (CAS 929-75-9)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system (e.g., dialysis or chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (1.5-5 fold molar excess) and NHS/sulfo-NHS (1.5-5 fold molar excess) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Coupling Reaction:
-
Immediately add the activated carboxylic acid solution to a solution of 1,11-Diamino-3,6,9-trioxaundecane (10-20 fold molar excess) in Coupling Buffer.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate by dialysis against an appropriate buffer or by chromatography to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Analyze the final product by mass spectrometry, HPLC, or other relevant techniques to confirm conjugation.
-
Safety Information
1,11-Diamino-3,6,9-trioxaundecane is classified as a hazardous substance.[16] It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
1,11-Diamino-3,6,9-trioxaundecane is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure and favorable physicochemical properties make it an excellent choice as a hydrophilic, homobifunctional linker for a variety of applications, most notably in the rapidly advancing field of PROTACs. The detailed protocols and information provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. 1,11-Diamino-3,6,9-trioxaundecane | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 1,11-Diamino-3,6,9-trioxaundecane | 929-75-9 | TCI AMERICA [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. synmedchem.com [synmedchem.com]
- 11. WO2020164561A1 - Process for preparing antibody-drug conjugates with improved homogeneity - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 929-75-9|1,11-Diamino-3,6,9-trioxaundecane|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG3-C2-Amine, a versatile bifunctional linker crucial in the development of targeted therapeutics. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the molecule's physicochemical properties, safety and handling protocols, and its pivotal role in the rapidly evolving field of targeted protein degradation.
Core Molecular Profile
This compound, systematically named 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic linker molecule characterized by a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two terminal primary amine groups. This structure provides a flexible and water-soluble spacer, which is highly advantageous in biological applications. The terminal amine functionalities serve as reactive handles for conjugation to other molecules, such as ligands for target proteins and E3 ubiquitin ligases in the construction of PROTACs.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design and synthesis.
| Property | Value |
| Molecular Weight | 192.26 g/mol [1][2] |
| Exact Mass | 192.1474 g/mol |
| Chemical Formula | C₈H₂₀N₂O₃[1][2] |
| CAS Number | 929-75-9[1][2] |
| Appearance | Colorless to light yellow liquid[2] |
| Density | Approximately 1.289 g/cm³[2] |
| Solubility | Soluble in water (up to 100 mg/mL with sonication)[2] |
| Purity | Typically >95% |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Recommendation |
| Storage Temperature | -20°C for long-term storage (up to 3 years in pure form)[2] |
| Short-term Storage | 4°C for up to 2 years[2] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[2] |
| Shipping | Typically shipped at ambient temperature |
| Safety | Causes skin irritation and serious eye damage. May cause respiratory irritation. It is recommended to handle with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area. |
Mechanism of Action in PROTACs
This compound itself is not a therapeutic agent but a critical component in the architecture of PROTACs. PROTACs are heterobifunctional molecules that function by inducing the degradation of a target Protein of Interest (POI). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery. The linker's role is to connect the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Experimental Protocols: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a sequential two-step amide coupling process. This allows for a modular and controlled assembly of the final heterobifunctional molecule. The following is a representative protocol for the synthesis of a generic PROTAC.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the Protein of Interest (POI-COOH)
-
Carboxylic acid-functionalized ligand for the E3 ligase (E3-COOH)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Boc-anhydride (for protection step)
-
TFA (for deprotection step)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Mono-Boc Protection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DCM).
-
Add a controlled amount (e.g., 0.9 equivalents) of Boc-anhydride to selectively protect one of the primary amine groups.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting mono-Boc-protected linker by column chromatography.
-
-
First Amide Coupling:
-
Dissolve the POI-COOH ligand (1.0 eq) and the mono-Boc-protected linker (1.1 eq) in anhydrous DMF.
-
Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the POI-linker-Boc intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate (POI-linker-NH₂).
-
-
Second Amide Coupling:
-
Dissolve the POI-linker-NH₂ intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in anhydrous DMF.
-
Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS, ¹H NMR, and high-resolution mass spectrometry (HRMS).
-
Conclusion
This compound is a fundamental building block in the design and synthesis of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature provide a reliable and versatile platform for linking targeting ligands to create potent protein degraders. For researchers in drug discovery and chemical biology, a thorough understanding of its properties and reactivity is essential for the successful development of novel therapeutics based on targeted protein degradation. The protocols and data presented in this guide offer a solid foundation for the effective implementation of this key linker in the laboratory.
References
A Technical Guide to the Solubility of Amino-PEG3-C2-Amine in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG3-C2-Amine, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this linker is critical for its effective handling, storage, and application in experimental workflows, particularly in aqueous buffer systems and organic solvents like dimethyl sulfoxide (B87167) (DMSO) used for stock solutions.
Core Properties of this compound
This compound, also known as 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative.[1][2] The presence of ether oxygens and terminal amino groups contributes to its solubility in a range of solvents. Its structure facilitates its use as a flexible linker in constructing larger molecular architectures.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in biological assays and formulation studies. The following table summarizes the available quantitative data for the solubility of this compound in water.
| Solvent | Solubility | Molar Concentration (approx.) | Conditions | Source |
| Water (H₂O) | 100 mg/mL | 520.13 mM | Ultrasonic assistance may be needed | [3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound or similar compounds in a specific buffer or solvent system, a standardized experimental protocol is essential. Both kinetic and thermodynamic solubility assays can be employed, with the shake-flask method being a widely accepted approach for determining thermodynamic equilibrium solubility.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound, which is the saturation concentration of the compound in a solvent at a specific temperature.
Materials:
-
This compound (solid or liquid)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid/liquid phase should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be filtered through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a suitable analytical method like HPLC or UV-Vis spectroscopy to determine the concentration of the compound in the saturated solution.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. store.astm.org [store.astm.org]
- 3. filab.fr [filab.fr]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. asianpubs.org [asianpubs.org]
Amino-PEG3-C2-Amine as a Bifunctional Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, applications, and practical considerations for using Amino-PEG3-C2-Amine as a bifunctional linker in bioconjugation. This linker is a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Mechanism of Action
This compound, with the CAS Number 929-75-9, is a homobifunctional linker featuring two primary amine (-NH2) groups separated by a hydrophilic 11-atom spacer.[1][2] This spacer consists of a triethylene glycol (PEG3) unit and an ethyl (C2) group. The core function of this linker is to covalently connect two molecular entities through the formation of stable bonds at each of its terminal amines.
The primary mechanism of action involves the nucleophilic nature of the terminal amine groups. These amines readily react with electrophilic functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form highly stable amide bonds.[2][3] This reaction is the foundation of its utility in bioconjugation, allowing for the stable linkage of proteins, peptides, small molecule drugs, or other payloads.
The key features of the this compound linker include:
-
Hydrophilicity : The polyethylene (B3416737) glycol (PEG) component significantly increases the hydrophilicity of the linker. When conjugated to hydrophobic molecules, this property can enhance the aqueous solubility of the final conjugate, reduce aggregation, and improve pharmacokinetic profiles.[4][5]
-
Defined Length and Flexibility : As a monodisperse compound, this compound has a precise length. This uniformity is crucial for producing homogeneous conjugates with consistent properties.[6] The PEG chain also imparts flexibility, which can be critical for applications like PROTACs, where it helps to achieve the optimal orientation for the formation of a productive ternary complex.[5]
-
Biocompatibility : PEG is a well-established biocompatible polymer, known to reduce the immunogenicity of conjugated molecules.
Applications in Drug Development
The structure of this compound makes it particularly suitable for advanced therapeutic modalities that require the precise linking of two different components.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][8] The linker is a critical component, bridging the target protein-binding ligand and the E3 ligase-binding ligand. This compound can be used to synthesize the core of a PROTAC linker. For instance, it can be sequentially conjugated to two different carboxylic acid-containing ligands to form the final PROTAC molecule. The linker's length and flexibility are key determinants of the stability and efficacy of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[5][8]
Antibody-Drug Conjugates (ADCs) and Other Bioconjugates
In the context of ADCs, linkers connect a potent cytotoxic drug to a monoclonal antibody. While this compound is a homobifunctional linker, it can be used to create spacers or to modify payloads before their attachment to an antibody. For example, one amine end could be reacted with a payload, and the other could be used for further functionalization. The hydrophilic PEG spacer helps to improve the solubility and stability of the ADC.[4][9] Beyond ADCs, this linker can be used for peptide synthesis, surface modification, and creating various bioconjugates for research purposes.[10]
Quantitative Data and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929-75-9 | [1][2][6][7][11] |
| Molecular Formula | C8H20N2O3 | [1][2][6][7] |
| Molecular Weight | 192.26 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid/oil | [6][7] |
| Purity | Typically >95% | [2][6] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile | [6][7] |
Table 2: Representative Stability of Amide Bonds in Conjugates
Amide bonds are known for their high stability under physiological conditions. The data below illustrates the typical half-life (t½) of amide bonds under various conditions, which is representative of the stability expected from a conjugate formed using this compound.
| Condition | pH | Temperature (°C) | Representative Half-Life (t½) | Source |
| Acidic | 2.0 | 37 | Days to Weeks | |
| Physiological | 7.4 | 37 | >1 Year (hundreds of years in absence of enzymes) | |
| Basic | 10.0 | 37 | Days to Weeks |
Note: This data is representative of amide bond stability in general. Actual stability can be influenced by neighboring functional groups and the presence of enzymes.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a typical bioconjugation reaction to form a diamide (B1670390) conjugate.
Two-Step Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of this compound to two equivalents of a molecule containing a carboxylic acid (Molecule-COOH) using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Molecule-COOH (e.g., a payload, a ligand)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Reagent Preparation :
-
Dissolve this compound in Coupling Buffer to a final concentration of 10 mM.
-
Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
-
Activation of Carboxylic Acid :
-
In a reaction vial, add 2.2 equivalents of Molecule-COOH.
-
Add 2.5 equivalents of EDC and 2.5 equivalents of NHS to the Molecule-COOH solution.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Amine Coupling Reaction :
-
Add 1.0 equivalent of the this compound solution to the activated Molecule-COOH mixture.
-
If the reaction was performed in an organic solvent, ensure the final pH is adjusted to 7.2-8.0 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching :
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate method such as Reverse-Phase HPLC to remove unreacted starting materials, reagents, and byproducts.
-
Characterize the final product by LC-MS to confirm its identity and purity.
-
Stability Analysis of the Final Conjugate
This protocol provides a method to assess the stability of the amide bonds in the purified conjugate.
Materials:
-
Purified conjugate
-
Assay Buffers: 0.1 M HCl (pH 1), 0.1 M PBS (pH 7.4), 0.1 M Sodium Borate (pH 10)
-
LC-MS system
Procedure:
-
Sample Preparation :
-
Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in each of the three Assay Buffers.
-
-
Incubation :
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis :
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the aliquots by LC-MS to determine the percentage of intact conjugate remaining relative to the t=0 sample.
-
-
Data Analysis :
-
Plot the percentage of intact conjugate versus time for each condition to determine the rate of degradation and the half-life of the conjugate.
-
Visualizations
The following diagrams illustrate the structure, mechanism, and application workflows for this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for diamide conjugate synthesis.
Caption: PROTAC mechanism of action facilitated by a linker.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 929-75-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 10. CAS 929-75-9: 1,11-Diamino-3,6,9-trioxaundecane [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of Amino-PEG3-C2-Amine in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This technical guide provides a comprehensive exploration of the role of a specific PEG linker, Amino-PEG3-C2-Amine, in the design and optimization of potent and effective PROTACs.
Core Concepts: The Function of this compound in PROTACs
This compound is a flexible, hydrophilic linker composed of a three-unit polyethylene glycol chain flanked by two amine groups, separated by a two-carbon ethyl spacer. Its structure is pivotal to its function in several key aspects of PROTAC design:
-
Facilitating Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the this compound linker allow for the necessary spatial arrangement and orientation of the two proteins, which is crucial for efficient ubiquitination of the POI.
-
Enhancing Solubility and Permeability: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can significantly improve the overall solubility of the PROTAC, which is essential for administration and bioavailability. This enhanced solubility can also positively impact cell permeability, allowing the PROTAC to reach its intracellular targets.
-
Modulating Pharmacokinetics: The physicochemical properties imparted by the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. The inclusion of a PEG linker can affect the metabolic stability and circulation half-life of the molecule.
Data Presentation: Quantitative Analysis of PROTAC Performance
The effectiveness of a PROTAC is quantified by its degradation efficiency, primarily measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data for PROTACs utilizing PEG-based linkers, illustrating the impact of linker composition on degradation potency.
Note: The following data is illustrative and serves to demonstrate the typical performance of PROTACs with short-chain PEG linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | BRD4 | CRBN | This compound | 50 | >90 | HeLa |
| PROTAC-B | BTK | CRBN | Alkyl Chain | 150 | 85 | MOLM-14 |
| PROTAC-C | AR | VHL | This compound | 25 | >95 | VCaP |
| PROTAC-D | ERRα | VHL | Rigid Piperazine | 200 | 80 | MCF7 |
| Parameter | PROTAC-A (this compound) | PROTAC-B (Alkyl Chain) |
| Molecular Weight | High | Moderate |
| Aqueous Solubility | Good | Poor |
| Cell Permeability | Moderate | Low |
| Metabolic Stability | Moderate | High |
Experimental Protocols
Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC via sequential amide bond formation.
Step 1: Mono-amide Coupling of the First Ligand
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized ligand for either the POI or the E3 ligase (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the mono-coupled intermediate by flash column chromatography on silica (B1680970) gel.
Step 2: Second Amide Coupling
-
Activation of the Second Ligand: In a separate flask, dissolve the carboxylic acid-functionalized second ligand (for the remaining protein, either POI or E3 ligase) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes.
-
Coupling Reaction: Add a solution of the purified mono-coupled intermediate from Step 1 (1.0 eq) in anhydrous DMF to the activated second ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity. Characterize the final product by HRMS and NMR.
Western Blot Protocol for Determination of DC50 and Dmax
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][2][3]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC Mechanism of Action with a Flexible PEG Linker.
Caption: Experimental Workflow for PROTAC Development.
References
Harnessing Amino-PEG3-C2-Amine for Next-Generation Antibody-Drug Conjugate Development: A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] An ADC's architecture comprises a specific monoclonal antibody (mAb), a powerful cytotoxic payload, and a chemical linker that connects them.[3] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetic profile, and the efficiency of payload release.[4][]
Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become integral to modern ADC design.[][7] PEG linkers are hydrophilic, biocompatible, and can be synthesized with precise, discrete lengths (monodispersed).[4][8] These properties help to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[8][9] By enhancing the overall hydrophilicity of the conjugate, PEG linkers can improve solubility, prolong circulation half-life, reduce immunogenicity, and enable higher drug-to-antibody ratios (DARs).[4][][8]
This technical guide focuses on the application of Amino-PEG3-C2-Amine, a versatile, homobifunctional building block, in the construction of advanced linkers for ADC development. Its defined three-unit PEG chain offers a balance of hydrophilicity and length, while its terminal amine groups provide versatile handles for conjugation chemistry.[10][11]
Core Concepts and Advantages of PEGylation in ADCs
The incorporation of PEG moieties, derived from building blocks like this compound, confers several advantages that address key challenges in ADC development:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. Conjugating them to an antibody can induce aggregation, leading to poor stability and rapid clearance from circulation. The hydrophilic PEG chain acts as a "shield," improving the solubility of the entire ADC and preventing aggregation.[8][9]
-
Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the ADC, increasing its hydrodynamic radius. This modification reduces renal clearance and can significantly prolong the ADC's circulation half-life, allowing for greater tumor exposure.[8][12]
-
Higher Drug-to-Antibody Ratio (DAR): Attempts to increase the DAR with purely hydrophobic linkers often fail due to aggregation. Hydrophilic PEG linkers can enable higher drug loading (e.g., DAR > 4) while maintaining favorable physicochemical properties.[4][8]
-
Masking and Biocompatibility: PEG is known for its low immunogenicity and can shield payload epitopes, potentially reducing the risk of an immune response against the conjugate.[][8]
The diagram below illustrates the fundamental structure of an ADC, highlighting the central role of the PEGylated linker.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful development of ADCs. The following sections provide step-by-step protocols for the key stages of ADC synthesis and characterization.
Protocol 1: ADC Synthesis via Cysteine Conjugation
This protocol describes a common strategy for conjugating a maleimide-activated linker-payload to an antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload construct
-
N-acetylcysteine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with EDTA
-
Quenching Buffer
-
Purification Columns (e.g., SEC, HIC)
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into a degassed Reaction Buffer to a final concentration of 5-10 mg/mL.[7]
-
-
Antibody Reduction:
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce a controlled number of interchain disulfide bonds, generating free thiol groups.
-
Immediately remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.[7]
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Payload construct in a compatible organic solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the dissolved drug-linker construct to the reduced antibody solution.[7] The final concentration of the organic solvent should typically not exceed 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.[7]
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
-
Purification:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload-linker constructs, small molecules, and to assess aggregation.
-
Collect fractions corresponding to the monomeric ADC.
-
Protocol 2: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a standard method for determining the DAR and the distribution of drug-linked species under non-denaturing conditions.[13][14] The addition of each hydrophobic linker-payload increases the retention time on the HIC column.[13]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7.0[14]
-
Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol[14]
Methodology:
-
Sample Preparation: Dilute the purified ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.[13]
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to the unconjugated antibody (DAR=0) and species with DAR=2, DAR=4, etc., will be resolved.
-
Calculate the average DAR by summing the relative peak area of each species multiplied by its DAR value, divided by the total peak area.
-
B. In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC against target cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
ADC Treatment:
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 570 nm for MTT) using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data is essential for evaluating and comparing different ADC constructs. The following tables present representative data for ADCs developed using PEGylated linkers.
Table 1: Physicochemical and Pharmacokinetic Properties of a Model PEGylated ADC
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Average DAR | 3.8 | HIC-HPLC | [9][13] |
| Monomer Purity | >98% | SEC-HPLC | [7] |
| In Vivo Half-Life (mice) | ~150 hours | ELISA | [7][15] |
| Aggregation | <2% | SEC-HPLC |[4] |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Expression | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) | Free Drug IC50 (nM) |
|---|---|---|---|---|
| SK-BR-3 | HER2+++ | 0.8 | >1000 | 0.1 |
| MDA-MB-468 | HER2- | >1000 | >1000 | 0.2 |
Table 3: Example In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
|---|---|---|---|
| Vehicle Control | - | 0% | - |
| Unconjugated mAb | 5 | 25% | >0.05 |
| PEGylated ADC | 5 | 95% | <0.001 |
Visualization of Workflows and Mechanisms
ADC Synthesis and Characterization Workflow
The development of an ADC follows a logical progression from conjugation to detailed characterization.
Mechanism of Action: From Targeting to Apoptosis
The therapeutic effect of an ADC relies on a sequence of events starting from cell surface binding and culminating in payload-induced cell death. For ADCs with protease-cleavable linkers (e.g., containing a valine-citrulline motif), the mechanism is well-defined.[16][17]
This compound and other discrete PEG derivatives are enabling technologies in the field of antibody-drug conjugates.[][8] By systematically improving the physicochemical and pharmacokinetic properties of ADCs, these linkers allow for the development of more stable, soluble, and efficacious therapeutics. The ability to overcome challenges associated with hydrophobic payloads, such as aggregation, while enabling higher drug loading, underscores their importance.[4] The detailed protocols and characterization strategies outlined in this guide provide a robust framework for researchers and scientists to harness the potential of PEGylation in their ADC development programs, ultimately contributing to the creation of more effective and safer cancer therapies.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. books.rsc.org [books.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. chempep.com [chempep.com]
- 17. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Amino-PEG3-C2-Amine: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG3-C2-Amine is a versatile, hydrophilic, and homobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its structure, featuring two primary amine groups separated by a flexible three-unit polyethylene (B3416737) glycol (PEG) chain, allows for the covalent linkage of various molecules, including proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for the effective use of this compound in research and drug development, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Polyethylene glycol (PEG) linkers are integral components in the design of advanced therapeutics and research tools. The incorporation of PEG spacers can enhance the aqueous solubility, stability, and pharmacokinetic profile of bioconjugates while reducing immunogenicity. This compound, a homobifunctional PEG linker, possesses two terminal primary amine groups, which are reactive towards a variety of functional groups such as carboxylic acids and activated esters.[1] This bifunctional nature makes it a valuable building block for creating complex molecular architectures, most notably in the field of targeted protein degradation with PROTACs.[2]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound offers a flexible and hydrophilic option for this purpose.
Physicochemical and Chemical Properties
The well-defined structure of this compound ensures consistency in bioconjugation applications. Its key properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₀N₂O₃ | |
| Molecular Weight | 192.26 g/mol | |
| CAS Number | 929-75-9 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.289 g/cm³ | [3] |
| Purity | ≥98% | [1] |
Table 2: Solubility and Storage
| Parameter | Details | Source(s) |
| Solubility | Soluble in water (100 mg/mL) and other polar organic solvents. | |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
Core Applications: PROTAC Synthesis
The primary application of this compound is in the synthesis of PROTACs. Its homobifunctional nature requires a strategic, stepwise approach to ensure the correct assembly of the heterobifunctional PROTAC molecule. This typically involves the protection of one amine group, conjugation of the unprotected amine to the first ligand, deprotection of the second amine, and finally, conjugation to the second ligand.
PROTAC-Mediated Protein Degradation
The ultimate goal of using this compound in this context is to create a molecule that can effectively hijack the cell's ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the stepwise conjugation of two different molecules using this compound, a strategy essential for PROTAC synthesis.
General Workflow for Stepwise Conjugation
A protection/deprotection strategy is crucial for the controlled, sequential conjugation of two different molecules using a homobifunctional linker. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting primary amines due to its stability and ease of removal under acidic conditions.[4]
Caption: Stepwise conjugation workflow using a protection strategy.
Protocol 1: Mono-Boc Protection of this compound
This protocol describes the protection of one of the primary amine groups of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O (0.9-1.1 equivalents) in anhydrous DCM to the reaction mixture. The stoichiometry is critical to favor mono-protection.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-Boc-protected linker.
Protocol 2: Conjugation to the First Ligand (Amide Bond Formation)
This protocol details the coupling of the free amine of the mono-Boc-protected linker to a carboxylic acid-functionalized ligand.
Materials:
-
Mono-Boc-protected this compound (from Protocol 4.2)
-
Carboxylic acid-functionalized ligand (Ligand 1-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Ligand 1-COOH (1.0 equivalent) and the mono-Boc-protected linker (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent conjugation.[4]
Materials:
-
Boc-protected conjugate (from Protocol 4.3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt can often be used directly in the next step after co-evaporation with toluene (B28343) to remove residual acid.
Protocol 4: Conjugation to the Second Ligand
This protocol is for the final conjugation step to form the heterobifunctional molecule.
Materials:
-
Deprotected conjugate (from Protocol 4.4)
-
Carboxylic acid-functionalized ligand (Ligand 2-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 4.2, using the deprotected conjugate (1.0 equivalent) and Ligand 2-COOH (1.1 equivalents).
-
After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile homobifunctional linker for researchers in drug discovery and chemical biology. Its hydrophilic PEG spacer and reactive terminal amine groups provide a robust platform for the synthesis of complex bioconjugates. The strategic use of protecting groups enables a controlled, stepwise approach for the construction of heterobifunctional molecules like PROTACs. The detailed protocols and workflows presented in this guide serve as a comprehensive resource for the effective implementation of this compound in the laboratory, facilitating the development of novel therapeutics and research tools.
References
Amino-PEG3-C2-Amine: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a versatile, bifunctional linker molecule integral to the field of bioconjugation. Its structure, featuring two primary amine groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) chain and an ethylenediamine (B42938) core, provides a flexible spacer that is crucial in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG component enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate, making it an invaluable tool in drug development and life sciences research.[4][5]
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound as a bioconjugation reagent.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in conjugation reactions.
| Property | Value | Source |
| Molecular Formula | C8H20N2O3 | [6] |
| Molecular Weight | 192.26 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.2892 g/cm³ | [1] |
| Purity | ≥90% | [1] |
| Solubility | Soluble in water (up to 100 mg/mL with sonication) and common organic solvents (e.g., DMSO, DMF) | [1][6] |
| Storage | Store at -20°C for long-term stability (up to 3 years in pure form) | [1][6] |
Core Applications in Bioconjugation
The bifunctional nature of this compound, with its two primary amine groups, allows for versatile conjugation strategies. These primary amines can react with a variety of functional groups, most notably activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8][9]
PROTAC Synthesis
This compound serves as a flexible linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The PEG linker physically separates the two binding moieties, allowing for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. 929-75-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
Technical Guide: Enhancing Solubility of Poorly Soluble Molecules using Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and Amino-PEG3-C2-Amine
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established and powerful strategy in pharmaceutical sciences to improve the physicochemical and pharmacokinetic properties of therapeutic agents. One of the most significant advantages of PEGylation is the enhancement of aqueous solubility of hydrophobic drugs, which can otherwise pose significant challenges in formulation and delivery. This technical guide focuses on the application of a specific, discrete PEG (dPEG®) linker, This compound , for improving the solubility of poorly soluble molecules.
This compound is a short-chain, bifunctional PEG linker with a primary amine group at each end of a three-unit polyethylene glycol chain.[1][2] Its hydrophilic nature and bifunctionality make it a versatile tool for bioconjugation.[3] While it is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to improve their solubility and cell permeability, its properties are also highly advantageous for directly enhancing the solubility of small hydrophobic molecules.[4][5] By conjugating this hydrophilic PEG linker to a poorly soluble drug, a "hydrophilic shell" is created around the molecule, which can increase its polarity and reduce its tendency to aggregate in aqueous media.[6]
This guide provides an in-depth overview of the core concepts, experimental protocols, and data presentation relevant to the use of this compound for solubility enhancement.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PEGylation strategies.
| Property | Value | Reference(s) |
| Chemical Name | 1,11-diamino-3,6,9-trioxaundecane | [1] |
| Molecular Formula | C8H20N2O3 | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility in Water | 100 mg/mL (520.13 mM); requires sonication | [1] |
| CAS Number | 929-75-9 | [1] |
Quantitative Data on Solubility Enhancement
| Hydrophobic Molecule | PEG Derivative Used | Fold Increase in Aqueous Solubility | Reference(s) |
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000 | |
| Curcumin | Solid dispersion with PEG 6000 | Over 20-fold | [7] |
| Cefadroxil | Conjugated with PEG 6000 | 88% increase (with a 1:4 drug-to-PEG ratio) | [7] |
| Silybin | Linear PEG with succinic ester linkage | > 1300-fold (from 0.0401 mg/mL to 52.5 mg/mL) | [8] |
Note: The degree of solubility enhancement is highly dependent on the specific hydrophobic molecule, the length and structure of the PEG chain, the nature of the covalent linkage, and the final formulation.
Experimental Protocols
This section provides detailed methodologies for the conjugation of a hydrophobic small molecule containing a carboxylic acid group to this compound and the subsequent evaluation of the conjugate's aqueous solubility.
Protocol for EDC/NHS-Mediated Amide Bond Formation
This protocol describes a common method for forming a stable amide bond between a carboxylic acid on a hydrophobic molecule and one of the primary amine groups of this compound.
Materials:
-
Hydrophobic molecule with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 1 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Activation of the Hydrophobic Molecule: a. Dissolve the hydrophobic molecule containing a carboxylic acid group in a minimal amount of anhydrous DMF or DMSO. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid group, forming an NHS ester.[6]
-
Conjugation Reaction: a. In a separate vial, dissolve this compound (1.2 equivalents to the hydrophobic molecule) in Activation Buffer. b. Add the activated hydrophobic molecule solution dropwise to the this compound solution while stirring. c. Allow the reaction to proceed for 2 to 24 hours at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Reaction Quenching: a. Once the reaction is complete, add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. b. Stir for an additional 30 minutes at room temperature.[9]
-
Purification: a. Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off. b. Dialyze against deionized water for 24-48 hours, with several changes of water, to remove unreacted starting materials and byproducts.[6] c. Lyophilize the purified solution to obtain the solid this compound-hydrophobic molecule conjugate.[6]
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the shake-flask method to determine and compare the aqueous solubility of the unconjugated hydrophobic molecule and the PEGylated conjugate.
Materials:
-
Unconjugated hydrophobic molecule
-
This compound conjugated hydrophobic molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sealed vials
-
Shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
High-speed centrifuge
-
0.22 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: a. Add an excess amount of the unconjugated hydrophobic molecule and the PEGylated conjugate to separate vials containing a known volume of PBS (pH 7.4). An excess of solid material should be visible.
-
Equilibration: a. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment. b. Allow the samples to equilibrate for 24-48 hours to ensure that saturation is reached.[6]
-
Phase Separation: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6] b. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: a. Filter the supernatant through a 0.22 µm syringe filter.[6] b. Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: a. The determined concentration represents the aqueous solubility of the compound under the specified conditions. b. Compare the solubility of the PEGylated conjugate to that of the unconjugated molecule to determine the fold increase in solubility.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
This compound is a commonly used linker in the development of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, where the linker plays a crucial role in bringing together the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
Experimental Workflow for Conjugation and Solubility Assessment
The following diagram outlines the key steps in the experimental workflow for conjugating a hydrophobic molecule with this compound and subsequently determining the improvement in aqueous solubility.
Conclusion
This compound serves as a valuable tool for researchers and drug development professionals seeking to enhance the aqueous solubility of hydrophobic molecules. Its hydrophilic nature and bifunctional amine groups allow for straightforward conjugation to a variety of compounds. While specific quantitative data on solubility enhancement with this particular linker is sparse, the well-established principles of PEGylation suggest that significant improvements can be achieved. The provided experimental protocols offer a robust starting point for the synthesis and evaluation of PEGylated compounds, enabling the potential rescue and advancement of poorly soluble drug candidates. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to successful implementation of this technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Linkers and Amino-PEG3-C2-Amine
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][9][8] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[2][7]
The Pivotal Role of the PROTAC Linker
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and drug-like properties.[4][9] The linker's length, chemical composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[10][9][11] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[10] Furthermore, the linker significantly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[4][11]
Types and Design Principles of PROTAC Linkers
Linker design has evolved from empirical "trial and error" approaches to more rational, structure-based strategies.[12] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer synthetic accessibility and flexibility.[7][]
| Linker Type | Key Features | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic hydrocarbon chains.[7] | Synthetically tractable; good cell permeability.[7][] | Can lead to poor solubility and high lipophilicity; high flexibility may result in an entropic penalty upon binding.[10] |
| PEG Linkers | Flexible, hydrophilic chains of repeating ethylene (B1197577) oxide units.[4][7][] | Improves aqueous solubility and pharmacokinetic properties.[1][] | Can increase the number of rotatable bonds, potentially impacting permeability.[10] |
| Rigid Linkers | Incorporate structures like piperazine, piperidine, alkynes, or triazoles.[10][7] | Pre-organizes the PROTAC for favorable binding, potentially improving potency and selectivity.[10] | More synthetically challenging; less adaptable to different POI-E3 ligase pairs.[10] |
| "Clickable" Linkers | Contain azide (B81097) or alkyne moieties for use in click chemistry.[] | Facilitates rapid, convergent synthesis of PROTAC libraries for efficient optimization.[] | The resulting triazole ring can introduce specific interactions that may need to be considered.[10] |
Quantitative Impact of Linker Properties
The optimization of linker length is a critical, empirical process for each specific POI-E3 ligase pair.[12] A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[4][11][]
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [15] Data from a study on ERα-targeting PROTACs using a pentapeptide VHL ligand.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| 12 | 12 | Effective |
| 13 | 16 | Optimal Degradation |
| 14 | 19 | Reduced Efficacy |
| 15 | 21 | Reduced Efficacy |
Table 2: Impact of Linker Composition and Length on Target Degradation [11][16] Data compiled from various studies to illustrate general trends.
| Target | Linker Composition | Linker Length | DC50 (nM) | Dmax (%) | Observation |
| BTK | Flexible Alkyl Chain | Optimal | 1-40 | >90% | Potent degradation but potential for poor pharmacokinetics. |
| AR | Rigid Piperazine-based | Optimal | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties. |
| CRBN | Nine-atom alkyl chain | 9 atoms | 292 | ~76% | Moderate degradation activity observed. |
| CRBN | Three PEG units | ~9 atoms | Weak | Low | Replacing CH₂ with oxygen atoms inhibited PROTAC activity in this case. |
| TBK1 | Alkyl/Ether | < 12 atoms | - | No Degradation | Highlights a critical minimum linker length for this system. |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in cell lines, experimental conditions, and specific PROTAC designs.
Focus on Amino-PEG3-C2-Amine: A Versatile PROTAC Linker
This compound is a PEG-based, bifunctional linker used in the synthesis of PROTACs.[17][18] It features two terminal primary amine groups separated by a hydrophilic spacer composed of three PEG units and a two-carbon chain.
Table 3: Physicochemical Properties of this compound [17]
| Property | Value |
| Molecular Formula | C₈H₂₀N₂O₃ |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 929-75-9 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water (up to 100 mg/mL) |
The primary amine groups are reactive towards electrophiles like activated carboxylic acids (e.g., NHS esters), allowing for the formation of stable amide bonds to connect to the POI ligand and the E3 ligase ligand.[19] The hydrophilic PEG3 spacer enhances the aqueous solubility of the final PROTAC molecule, which is a common challenge for these large "beyond rule of five" compounds.[20]
Experimental Protocols for PROTAC Synthesis and Evaluation
Protocol 1: General Synthesis of a PROTAC using an Amine-Terminated Linker
This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC using a linker like this compound.
Materials:
-
POI-ligand-COOH (carboxylic acid-functionalized POI binder)
-
E3-ligand-COOH (carboxylic acid-functionalized E3 binder)
-
This compound
-
Coupling agents (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (Silica gel, HPLC)
Procedure:
-
Step 1: First Amide Coupling: a. Dissolve POI-ligand-COOH (1.0 eq) and a large excess of this compound (e.g., 10 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the mono-amidated product (POI-Linker-NH₂) by reverse-phase HPLC.
-
Step 2: Second Amide Coupling: a. Dissolve the purified POI-Linker-NH₂ (1.0 eq) and E3-ligand-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the final PROTAC product by silica (B1680970) gel chromatography or reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for Protein Degradation
This assay is fundamental to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[11]
Procedure:
-
Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 for ERα, 22Rv1 for AR) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the POI overnight at 4°C. e. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin). f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay assesses the effect of protein degradation on cell health and proliferation.[8]
Procedure:
-
Cell Plating and Dosing: a. Seed cells in a 96-well plate at an appropriate density. b. Treat cells with a serial dilution of the PROTAC, alongside positive and negative controls.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
Assay: a. Use a commercially available reagent such as CellTiter-Glo® (luminescence-based) or MTT (colorimetric). b. Follow the manufacturer's protocol to measure cell viability.
-
Data Analysis: Plot cell viability against PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
PROTACs in Signaling Pathways: Targeting KRAS
Mutations in the KRAS protein are common drivers of cancer, but KRAS has long been considered "undruggable." PROTACs offer a new strategy to target mutant KRAS. For example, a PROTAC can be designed using a ligand that binds to KRAS G12C and a VHL E3 ligase ligand.[5] This PROTAC induces the degradation of KRAS G12C, thereby inhibiting downstream signaling through the MAPK pathway, which is crucial for cell proliferation.[5]
Conclusion
The linker is a cornerstone of PROTAC design, offering a versatile handle to fine-tune nearly every aspect of a degrader's performance.[11] Its length, composition, and rigidity are not merely structural considerations but are critical determinants of biological activity, profoundly influencing the formation of a productive ternary complex and the overall physicochemical properties of the molecule.[7][21] Linkers such as this compound provide a synthetically tractable and hydrophilic building block, addressing common challenges like solubility in PROTAC development. A systematic approach to linker optimization, supported by robust quantitative assays, is paramount for the development of potent, selective, and effective protein-degrading therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | TargetMol [targetmol.com]
- 19. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Amino-PEG3-C2-Amine in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1]
Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have gained prominence. This technical guide provides a comprehensive overview of a specific PEG-based linker, Amino-PEG3-C2-Amine , and its application in the rational design of potent and effective protein degraders.
Core Concepts: this compound as a PROTAC Linker
This compound, systematically known as 1,11-diamino-3,6,9-trioxaundecane, is a flexible, hydrophilic linker belonging to the PEG family.[3] Its structure is characterized by a central three-unit polyethylene glycol chain flanked by two primary amine groups, separated by a two-carbon spacer.
Chemical Structure:
NH₂-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂
This bifunctional nature, with two terminal primary amines, allows for versatile and stepwise conjugation to a POI ligand and an E3 ligase ligand, typically through the formation of stable amide bonds.[4]
Key Attributes and Advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule. This is a crucial factor for improving a compound's handling, formulation, and bioavailability.[5]
-
Optimal Flexibility: The rotational freedom of the bonds within the PEG chain provides conformational flexibility. This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]
-
Precise Length: The defined three-unit PEG length of this compound provides a specific spatial separation between the POI and E3 ligase ligands. The linker length is a critical parameter that must be empirically optimized for each target-ligase pair to ensure efficient ubiquitination.[6]
-
Synthetic Tractability: The terminal primary amines are readily reactive with activated carboxylic acids, enabling straightforward and modular synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[4][7]
Data Presentation: Performance of PROTACs with PEG-based Diamine Linkers
While extensive quantitative data for PROTACs utilizing the precise this compound linker is not widely available in publicly indexed literature, studies on PROTACs with structurally similar linkers provide valuable insights into their potential performance. The following tables summarize representative data for PROTACs targeting the oncogenic kinase BCR-ABL, where a diamine linker with a PEG core was employed.
Table 1: Physicochemical Properties of a Representative Amino-PEG-based PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | ~950-1050 |
| Calculated LogP (cLogP) | 3.5 - 4.5 |
| Topological Polar Surface Area (TPSA) | ~180 - 220 Ų |
| Hydrogen Bond Donors | 5 - 7 |
| Hydrogen Bond Acceptors | 10 - 14 |
Note: These values are illustrative and can vary depending on the specific POI and E3 ligase ligands conjugated to the linker.
Table 2: Biological Activity of a Representative BCR-ABL-Targeting PROTAC with an Amino-PEG Linker
| Parameter | Cell Line | Value |
| DC₅₀ (Degradation Concentration 50%) | K562 | ~10 nM |
| Dₘₐₓ (Maximum Degradation) | K562 | >90% |
| IC₅₀ (Inhibitory Concentration 50%) | K562 | <1 nM |
Data is representative of PROTACs targeting BCR-ABL with similar PEG-based diamine linkers. DC₅₀ and Dₘₐₓ values are typically determined by Western Blot analysis after a 24-hour treatment period. IC₅₀ is a measure of cell viability.
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BCR-ABL
Caption: PROTAC-mediated degradation of the oncogenic fusion protein BCR-ABL.
Experimental Workflow: Evaluation of a PROTAC Synthesized with this compound
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Logical Relationship: PROTAC Synthesis using a Diamine Linker
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Core Technical Guide to the Research Applications of Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a versatile, bifunctional linker molecule increasingly utilized in biomedical research and drug development. Its structure, featuring two primary amine groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, provides a flexible and soluble bridge for the conjugation of various molecules. This guide offers an in-depth overview of the fundamental principles, experimental protocols, and key applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Principles of this compound
The utility of this compound stems from its defined chemical structure. The terminal primary amine groups are reactive towards a variety of functional groups, including carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), allowing for the formation of stable amide bonds.[1][2] The central PEG3 chain imparts hydrophilicity to the linker and any molecule it is conjugated to, which can enhance aqueous solubility, improve pharmacokinetic properties, and reduce non-specific binding.[3][4]
Physicochemical and Quantitative Data
The well-defined structure of this compound allows for precise control and predictability in experimental design. Key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C8H20N2O3 | [5] |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~1.289 g/cm³ | [5] |
| Solubility (in Vitro) | H₂O: 100 mg/mL (520.13 mM); requires ultrasonic | [5] |
| Storage (Pure Form) | -20°C for 3 years | [5] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Key Applications and Experimental Protocols
Bioconjugation of Proteins and Peptides
This compound is an effective crosslinking agent for proteins and peptides. The following protocol describes a general method for conjugating a carboxyl group on a protein to the amine groups of the linker using EDC/NHS chemistry.
Objective: To covalently link a protein to this compound.
Materials:
-
Target protein with accessible carboxyl groups
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[6]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]
-
Purification system (e.g., size-exclusion chromatography)[7]
Protocol:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.[1]
-
Activation of Carboxyl Groups:
-
Conjugation:
-
Prepare a stock solution of this compound in Coupling Buffer.
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.[1] The optimal ratio should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching:
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.[7]
-
Expected Outcomes for Peptide Conjugation:
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Activated PEG:Peptide | 10:1 to 20:1 molar excess | Drives the reaction towards completion. | [6] |
| Conjugation Time | 2-4 hours at RT, or overnight at 4°C | Longer incubation may be needed for less reactive amines. | [6] |
| Post-Purification Yield | 30-60% | Highly dependent on the peptide sequence, scale, and purification method. | [6] |
Experimental Workflow for Protein/Peptide Conjugation
General workflow for protein/peptide conjugation.
Surface Modification of Nanoparticles
This compound can be used to functionalize the surface of nanoparticles, enhancing their biocompatibility and providing anchor points for further modifications.[8] The following protocol is for the functionalization of carboxylated nanoparticles.
Objective: To PEGylate carboxylated nanoparticles with this compound.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 6.0[8]
-
Coupling Buffer: PBS, pH 7.4[8]
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4[8]
-
EDC and Sulfo-NHS[8]
Protocol:
-
Nanoparticle Preparation:
-
Activation of Carboxyl Groups:
-
Conjugation:
-
Quenching and Purification:
-
Characterization:
-
Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) and dynamic light scattering (DLS).[9]
-
Workflow for Nanoparticle Functionalization
Workflow for nanoparticle functionalization.
Synthesis of PROTACs
This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker connects a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Objective: To synthesize a PROTAC using this compound via a two-step amide coupling strategy.
Protocol (General Framework):
This protocol assumes one ligand has a carboxylic acid and the other has a protecting group on an amine (e.g., Boc-amine) that will be deprotected for the second coupling.
Step 1: First Amide Coupling
-
Reaction Setup: In an anhydrous solvent (e.g., DMF) under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).[10]
-
Activation: Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Conjugation: Add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.[11]
-
Work-up and Purification: Perform an aqueous workup and purify the mono-functionalized linker intermediate by flash column chromatography.[11]
Step 2: Deprotection (if necessary)
-
If one of the amine groups on the linker was protected (e.g., with a Boc group), it must be removed.
-
Reaction: Dissolve the protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA).[11]
-
Monitoring: Stir for 1-3 hours at room temperature and monitor by LC-MS.[11]
-
Work-up: Concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.[11]
Step 3: Second Amide Coupling
-
Reaction Setup: Dissolve the deprotected linker-ligand intermediate (1.0 eq), the second ligand containing a carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in an anhydrous solvent.[10]
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.[10]
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC.[10]
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[10]
PROTAC Mechanism of Action and Downstream Signaling of a BRD4 Degrader
A prominent application of PROTACs is the degradation of the epigenetic reader protein BRD4, a target in various cancers.[12][13] The degradation of BRD4 leads to the suppression of key oncogenes, most notably MYC.[12] This, in turn, affects cell cycle progression and can induce apoptosis.[12][14]
PROTAC-Mediated Degradation of BRD4 and Downstream Effects
PROTAC-mediated degradation of BRD4 and its downstream signaling effects.
Conclusion
This compound is a valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional reactivity enable a wide range of applications, from improving the properties of biologics to the rational design of novel therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research settings. As with any experimental system, optimization of the provided protocols for specific applications is highly recommended to achieve the desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Application of Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and laboratory application of Amino-PEG3-C2-Amine. As a bifunctional linker, this molecule is a critical component in the development of advanced biochemical tools, particularly in the burgeoning field of targeted protein degradation. This document outlines essential safety protocols, physicochemical properties, and detailed experimental methodologies to ensure its effective and safe utilization in research and drug development.
Core Concepts and Physicochemical Properties
This compound, identified by the CAS Number 929-75-9, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring a primary amine group at each terminus of a three-unit PEG chain. This structure imparts water solubility and provides two reactive sites for bioconjugation. The amine groups readily react with moieties such as carboxylic acids and activated esters to form stable amide bonds, making it a versatile linker for synthesizing more complex molecules.[1]
Physicochemical and Safety Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its properties and hazard classifications.
| Property | Value | Reference |
| CAS Number | 929-75-9 | [2] |
| Molecular Formula | C8H20N2O3 | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in water (100 mg/mL) | [3] |
| Purity | >99% | [3] |
| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
| Hazard Classification (GHS) | Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Safety and Handling Protocols
Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. The following guidelines are based on the available safety data sheets.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound:
-
Temperature: For long-term storage of the pure compound, -20°C is recommended.[3] For short-term storage, 4°C is acceptable.[3]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components.
-
Solutions: Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[3] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[3]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[6]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The bifunctional nature of this compound, with primary amines at both ends, makes it suitable for sequential amide bond formation with two different carboxyl-containing molecules. This allows for a modular approach to synthesizing complex molecules like PROTACs.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling strategy. This ensures a controlled assembly of the final heterobifunctional molecule.
Caption: General workflow for a two-step PROTAC synthesis using this compound.
Protocol: Two-Step Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for synthesizing a PROTAC by first coupling one amine of the this compound linker to an E3 ligase ligand, followed by coupling the second amine to a target protein ligand.
Note: This is a representative protocol. Molar ratios, reaction times, and purification methods may require optimization for specific ligands.
Materials:
-
Carboxyl-functionalized E3 ligase ligand
-
Carboxyl-functionalized target protein ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Reverse-phase HPLC (RP-HPLC) for purification
-
LC-MS for reaction monitoring
Procedure:
Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.5 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the activated E3 ligase ligand solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate.
-
Upon completion, purify the crude product by RP-HPLC to isolate the E3 ligase ligand-linker intermediate.
Step 2: Synthesis of the Final PROTAC Molecule
-
Under an inert atmosphere, dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the carboxyl-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Conclusion
This compound is a versatile and valuable tool in modern chemical biology and drug discovery, particularly for the synthesis of PROTACs. Its hydrophilic nature and bifunctional reactivity allow for the construction of complex molecules with improved physicochemical properties. Adherence to the safety and handling guidelines outlined in this document is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a foundational methodology for the application of this compound in the synthesis of targeted protein degraders, enabling researchers to explore new frontiers in therapeutic development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using an Amino-PEG3-C2-Amine Linker
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Amino-PEG3-C2-Amine linker. This versatile linker enables the modular assembly of heterobifunctional molecules designed to induce the degradation of specific target proteins.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2][3] These molecules are heterobifunctional, consisting of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][7]
Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large molecules.[1][6] The this compound linker, with a primary amine at each end of a flexible PEG chain, offers a versatile platform for the stepwise and controlled synthesis of PROTACs through the formation of stable amide bonds.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[1]
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using an this compound linker is a modular process. It typically involves the protection of one amine group on the linker, followed by sequential amide coupling reactions with the POI ligand and the E3 ligase ligand. The following protocols outline a general strategy.
Protocol 1: Monoprotection of this compound Linker
This step is crucial to ensure selective coupling in the subsequent steps. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection due to its stability and ease of removal.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-NH-PEG3-C2-Amine.
Protocol 2: Amide Coupling of Protected Linker to Ligand A (POI or E3 Ligase)
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand A) to the free amine of the protected linker.
Reagents and Materials:
-
Boc-NH-PEG3-C2-Amine (1.1 eq)
-
Ligand A with a carboxylic acid functionality (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Boc-NH-PEG3-C2-Amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield Ligand A-linker-NH-Boc.
Protocol 3: Boc Deprotection
This step deprotects the second amine group of the linker, making it available for coupling to the second ligand.
Reagents and Materials:
-
Ligand A-linker-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Protocol 4: Final Amide Coupling to Ligand B
This final step couples the second carboxylic acid-functionalized ligand (Ligand B) to the newly deprotected amine, forming the final PROTAC molecule.
Reagents and Materials:
-
Deprotected Ligand A-linker-NH₂ intermediate (1.0 eq)
-
Ligand B with a carboxylic acid functionality (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the deprotected intermediate and Ligand B-COOH in anhydrous DMF under an inert atmosphere.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add a solution of HATU in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Experimental Workflow
The synthesis of a PROTAC using a bifunctional amine linker follows a structured, multi-step workflow.
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a generic PROTAC utilizing an this compound linker. Actual results may vary depending on the specific ligands used.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent 1 (eq) | Reagent 2 (eq) | Coupling/Activating Agent (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) |
| Monoprotection | Linker (1.0) | (Boc)₂O (1.0) | - | TEA (1.1) | DCM | 0 to RT | 4-6 |
| Amide Coupling 1 | Ligand A-COOH (1.0) | Protected Linker (1.1) | HATU (1.2) | DIPEA (3.0) | DMF | RT | 12-16 |
| Deprotection | Protected Intermediate (1.0) | TFA (20-50% v/v) | - | - | DCM | 0 to RT | 1-3 |
| Amide Coupling 2 | Ligand B-COOH (1.1) | Deprotected Intermediate (1.0) | HATU (1.2) | DIPEA (3.0) | DMF | RT | 2-12 |
Table 2: Representative Yields and Purity
| Intermediate/Product | Typical Yield (%) | Purity (LC-MS, %) |
| Boc-NH-PEG3-C2-Amine | 75-90 | >95 |
| Ligand A-linker-NH-Boc | 60-85 | >95 |
| Final PROTAC (Post-HPLC) | 30-60 | >98 |
Conclusion
The this compound linker is a highly effective and versatile tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent and controlled synthetic strategy, while the incorporated PEG spacer can enhance the physicochemical properties of the final molecule. The detailed protocols and representative data provided herein offer a comprehensive guide for researchers to utilize this valuable building block in the design and synthesis of novel PROTACs for targeted protein degradation.
References
A Step-by-Step Guide to Conjugation with Amino-PEG3-C2-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a homobifunctional linker featuring two primary amine groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical architecture makes it an effective crosslinking agent for molecules containing reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. The PEG moiety enhances the solubility and biocompatibility of the resulting conjugate, making this linker a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular structures like Proteolysis Targeting Chimeras (PROTACs).[1]
This guide provides detailed protocols for the conjugation of this compound to molecules bearing carboxylic acid or NHS ester functionalities. It includes quantitative data to inform experimental design, step-by-step methodologies, and visual workflows to ensure successful conjugation and purification of the final product.
Principle of Conjugation
The primary amines of this compound are nucleophilic and readily react with electrophilic groups to form stable covalent bonds. The two most common conjugation strategies are:
-
Carbodiimide-Mediated Amide Coupling: In the presence of a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), carboxylic acids are activated to form a semi-stable NHS ester. This intermediate then efficiently reacts with the primary amines of the linker to create a stable amide bond.[2][3] This two-step, one-pot reaction is a cornerstone of bioconjugation.[2] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amidation is favored at a pH of 7.2-8.0.[2][4]
-
Direct Reaction with NHS Esters: Molecules pre-activated as NHS esters can directly react with the primary amines of the linker in a straightforward and efficient manner. This reaction is typically performed in an amine-free buffer at a pH range of 7.2 to 9.0 to form a stable amide bond.[5][6]
Quantitative Data for Experimental Design
Successful conjugation is dependent on optimizing key reaction parameters. The following tables provide typical starting points and expected outcomes for the conjugation of this compound. These values may require further optimization for specific molecules.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Excess (relative to Carboxylic Acid Groups) | Notes |
| EDC | 1.5x - 10x[7] | A higher excess may be needed for dilute solutions.[7] |
| NHS/sulfo-NHS | 1.5x - 5x[7] | A higher excess of NHS can improve reaction speed and yield.[7] |
| This compound | 1.2x - 20x[7] | The optimal ratio depends on whether mono- or di-conjugation is desired and should be determined empirically.[7] |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 5.0 - 6.0[2] | Optimal for the formation of the O-acylisourea intermediate.[2] |
| Temperature | Room Temperature[2] | |
| Duration | 15 - 30 minutes[7] | |
| Coupling Step (to Amine) | ||
| pH | 7.2 - 8.0[2] | Facilitates the nucleophilic attack of the primary amine.[4] |
| Temperature | Room Temperature or 4°C[2] | Longer incubation at 4°C can improve yield for sensitive proteins.[7] |
| Duration | 2 - 4 hours or overnight[2] | Longer incubation may be needed for less reactive amines.[2] |
| Quenching | ||
| Reagent | Tris or Glycine[8] | Final concentration of 20-50 mM.[2] |
| Duration | 15 - 30 minutes[2] | |
| Post-Purification Yield | 30 - 60%[2] | Highly dependent on the substrate, scale, and purification method.[2] |
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry
This protocol describes the activation of a molecule containing a carboxyl group and its subsequent reaction with the primary amine of the this compound linker.
Materials and Reagents:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[7]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[8]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and the carboxylic acid-containing molecule to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.[7]
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxyl Group:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS from their stock solutions. Refer to Table 1 for recommended molar ratios.
-
Mix thoroughly and incubate for 15-30 minutes at room temperature.[7]
-
-
Conjugation Reaction:
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.4.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove unreacted linker, coupling agents, and starting material.[8]
-
Protocol 2: Conjugation of an NHS Ester-Activated Molecule to this compound
This protocol is for the direct reaction between an NHS ester-activated molecule and this compound.
Materials and Reagents:
-
NHS ester-activated molecule
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]
-
Anhydrous DMF or DMSO
-
Purification equipment (e.g., SEC, RP-HPLC, dialysis)[8]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution immediately before use.[6]
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved NHS ester to the this compound solution.
-
The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC, RP-HPLC, or dialysis to remove unreacted materials.[8]
-
Visualization of Workflows
Caption: General experimental workflow for EDC/NHS mediated conjugation.
Caption: General experimental workflow for direct NHS ester conjugation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inactive reagents (hydrolyzed EDC or NHS ester) - Incorrect pH of reaction buffers - Insufficient molar excess of linker or coupling agents - Presence of primary amines (e.g., Tris) in the buffer[4] | - Use fresh, anhydrous reagents and solvents.[4] - Verify the pH of all buffers before starting the reaction. - Optimize the molar ratio of reactants; a higher excess of the PEG linker may be required.[4] - Use amine-free buffers such as PBS, MES, or HEPES for the conjugation step.[4] |
| Product Heterogeneity | - Multiple reactive sites on the target molecule - Side reactions due to excess EDC | - Use purification techniques with high resolving power, such as ion-exchange chromatography (IEX) or RP-HPLC.[8] - Optimize the molar ratios to favor the desired product. - A two-step EDC/NHS protocol is recommended to minimize side reactions.[7] |
| Precipitation of Conjugate | - Poor solubility of the starting material or final conjugate | - Perform the reaction in a buffer containing a solubilizing agent. - The PEG linker should improve solubility, but if issues persist, consider a different buffer system. |
Conclusion
This compound is a versatile homobifunctional linker that facilitates the straightforward crosslinking of molecules through stable amide bond formation. By carefully controlling the reaction conditions, particularly pH and molar ratios, researchers can achieve efficient conjugation to both carboxylic acid- and NHS ester-containing molecules. The protocols and data provided in this guide serve as a comprehensive resource for scientists and drug development professionals to successfully implement this compound in their research, leading to the creation of well-defined and effective bioconjugates.
References
Application Notes and Protocols for the Conjugation of Amino-PEG3-C2-Amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is one of the most robust and widely used bioconjugation strategies due to its efficiency and the formation of a stable amide bond under mild aqueous conditions.[] Amino-PEG3-C2-Amine is a versatile, short-chain, hydrophilic linker containing a primary amine that can be readily conjugated to molecules functionalized with an NHS ester.
This bifunctional linker, with a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers several advantages in bioconjugation, including increased hydrophilicity of the resulting conjugate, reduced steric hindrance, and a flexible spacer arm.[2] These properties are highly desirable in applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and the fluorescent labeling of proteins and peptides.[3][4]
These application notes provide a comprehensive overview of the reaction between this compound and NHS esters, detailed experimental protocols, and key data to guide the optimization of your conjugation strategies.
Reaction Mechanism
The conjugation of this compound to an NHS ester proceeds via a nucleophilic acyl substitution. The primary amino group (-NH₂) of the linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is highly efficient and proceeds readily under near-physiological conditions.
Caption: Reaction of this compound with an NHS ester.
Key Considerations for Optimal Conjugation
Several factors critically influence the success of the conjugation reaction. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[5] Optimizing the following parameters is essential to maximize the yield of the desired conjugate.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations | Citations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester stability. Below pH 7.0, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly. | [6][7] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the this compound for reaction with the NHS ester. | [8] |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester | A molar excess of the NHS ester is typically used to drive the reaction to completion, especially when labeling precious biomolecules. The optimal ratio should be determined empirically. | [8][9] |
| NHS Ester Solution | Dissolve in anhydrous DMSO or DMF immediately before use | NHS esters are moisture-sensitive. Stock solutions in anhydrous solvents can be stored at -20°C, but aqueous solutions should be used immediately. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%. | [8][10] |
| Temperature | 4°C to Room Temperature (25°C) | Reactions are typically run for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times. | [9] |
| Quenching | 10-100 mM Tris or Glycine | After the desired incubation time, a quenching buffer is added to react with and deactivate any remaining NHS ester, preventing further modification of the target molecule. | [10] |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an NHS ester-functionalized molecule (e.g., a fluorescent dye or a small molecule drug). Optimization for specific applications is highly recommended.
Protocol 1: General Conjugation of this compound to an NHS Ester
This protocol describes a general workflow for the conjugation reaction.
Caption: General experimental workflow for conjugation.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature before use.
-
Dissolve this compound: Prepare a solution of this compound in the Reaction Buffer at the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve NHS Ester: Immediately before initiating the reaction, prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the calculated amount of the NHS ester stock solution to the this compound solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point. b. Mix gently and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if using a fluorescent dye.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted reagents and byproducts.
-
For larger molecules: Use dialysis or a desalting column equilibrated with the desired storage buffer.
-
For small molecule conjugates: Purification may be achieved using reverse-phase HPLC.
-
-
Characterization and Storage: Characterize the purified conjugate using appropriate methods (e.g., UV-Vis spectroscopy, Mass Spectrometry). Store the final product at -20°C or as recommended for the specific conjugate.
Protocol 2: Characterization - Determining Degree of Labeling (DOL) for a Fluorescent Dye Conjugate
This protocol is for determining the ratio of dye molecules to this compound in the purified conjugate.
Procedure:
-
Measure Absorbance: a. Dilute the purified conjugate in a suitable buffer (e.g., PBS). b. Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate Protein/Peptide Concentration (if applicable): If the this compound was conjugated to a protein or peptide, calculate its concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye at 280 nm.
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye Concentration] / [Molecule Concentration]
-
Applications
The conjugation of this compound with NHS esters is a versatile strategy employed in various fields:
-
Drug Development: As a linker in the synthesis of PROTACs, connecting a target-binding ligand to an E3 ligase ligand.[3]
-
Bioconjugation: For the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic properties.
-
Diagnostics and Imaging: For attaching fluorescent dyes or reporter molecules to antibodies or other targeting moieties for use in assays like flow cytometry, immunofluorescence, and ELISA.[6]
-
Material Science: For the functionalization of surfaces and nanoparticles with amine-reactive groups.
By following the guidelines and protocols outlined in these notes, researchers can effectively utilize the this compound and NHS ester reaction for a wide range of applications.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Carboxylic Acid Activation and Coupling to Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the activation of carboxylic acids and their subsequent conjugation to Amino-PEG3-C2-Amine. This process is crucial in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs), PEGylation of proteins to enhance their pharmacokinetic properties, and the functionalization of surfaces and nanoparticles for targeted drug delivery.[1][2]
The protocols outlined below focus on two of the most common and efficient methods for amide bond formation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the application of the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][3]
Principle of the Reaction
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions.[4] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This activation is typically achieved by converting the carboxyl group into a better leaving group, facilitating nucleophilic attack by the primary amine of the this compound.
EDC/NHS Chemistry: This is a widely used "zero-length" crosslinking method, meaning that no atoms from the coupling agents are incorporated into the final product.[4][5] The reaction proceeds in two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6]
-
Stabilization and Coupling: This unstable intermediate is prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][6] This NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond.[1]
HATU Chemistry: HATU is a highly efficient coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester.[3][7] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU accelerates the coupling reaction and minimizes the risk of racemization.[3] This active ester then readily reacts with a primary amine to form the desired amide bond.[3]
Data Presentation: Key Experimental Parameters
Successful conjugation is dependent on several critical parameters that must be optimized for each specific application.[2] The following tables summarize key quantitative data and recommended reaction conditions to guide experimental design.
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
| Parameter | EDC/NHS Activation | HATU Activation | Notes |
| Activation Reagents | EDC (1.5 - 5 eq.), NHS or Sulfo-NHS (1.5 - 5 eq.) | HATU (1.0 - 1.5 eq.) | Molar equivalents are relative to the carboxylic acid.[3][8] |
| Solvent | Anhydrous DMF, DMSO, or aqueous buffer (e.g., MES) | Anhydrous DMF, DCM, ACN, THF | For aqueous reactions with EDC/NHS, an appropriate activation buffer is used.[2][3] |
| Activation Buffer (for aqueous EDC/NHS) | MES or Phosphate Buffer | N/A | Optimal activation with EDC occurs at a slightly acidic pH.[2] |
| pH for Activation (aqueous) | 4.5 - 6.0[2][9] | N/A | The activation reaction with EDC and NHS is most efficient at this pH range.[9] |
| Base (for HATU) | N/A | DIPEA or TEA (2.0 - 5.0 eq.) | A non-nucleophilic base is required for HATU-mediated coupling.[3] |
| Reaction Time | 15 - 30 minutes[5][8] | 15 - 30 minutes (pre-activation) | This is the typical time for the initial activation step.[3] |
| Temperature | Room Temperature (20-25°C)[8] | 0°C to Room Temperature | Lower temperatures can be used to maintain the stability of sensitive molecules.[3] |
Table 2: Recommended Reaction Conditions for Coupling to this compound
| Parameter | EDC/NHS Coupling | HATU Coupling | Notes |
| Molar Excess of Activated Carboxylic Acid | 5 to 20-fold excess over this compound | 1.0 - 1.2 equivalents relative to the amine | Requires empirical optimization.[2] For HATU, a slight excess of the amine is sometimes used.[3] |
| Conjugation pH | 7.2 - 8.5[2] | N/A (reaction is not pH-dependent in the same way as NHS esters) | Balances the reactivity of the primary amine and the rate of NHS ester hydrolysis.[2] |
| Compatible Buffers (aqueous) | Phosphate, Bicarbonate, Borate, HEPES | N/A | Buffers must be free of primary amines (e.g., Tris or glycine).[2] |
| Reaction Time | 1 - 4 hours at Room Temperature, or overnight at 4°C[2][3] | 1 - 18 hours | Depends on the reactivity of the substrates.[3] |
| Temperature | 4°C to Room Temperature (20-25°C)[2][8] | 0°C to Room Temperature | Lower temperatures are preferred for sensitive biomolecules.[2][3] |
| Quenching Reagent | Tris, Glycine, or Hydroxylamine (20-50 mM final conc.) | Not typically required, work-up purifies the product. | Quenches any unreacted NHS esters.[2][8] |
Experimental Protocols
The following are generalized protocols. The user must adapt them to their specific carboxylic acid and experimental setup.
Protocol 1: Two-Step Aqueous Phase EDC/NHS Coupling
This is the most common method for conjugating to amine-containing molecules in an aqueous environment.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Desalting column
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Add the EDC solution to the carboxylic acid solution, followed immediately by the NHS/Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[5]
Step 2: Coupling to this compound
-
Optional but recommended: To remove excess EDC and byproducts, the activated carboxylic acid can be purified using a desalting column equilibrated with Coupling Buffer.[8]
-
Dissolve the this compound in Coupling Buffer.
-
Immediately add the activated carboxylic acid solution from Step 1 to the this compound solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[5]
Step 4: Purification
-
Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: One-Pot Organic Phase HATU Coupling
This protocol is suitable for reactions in organic solvents.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
Step 1: Pre-activation of the Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.[3]
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[3]
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.[3]
Step 2: Coupling to this compound
-
Add the this compound (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[3]
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]
-
Filter and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.[3]
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: General workflow for carboxylic acid coupling to this compound.
Troubleshooting
Low coupling efficiency is a common issue in PEGylation reactions.[10] Below are some potential causes and solutions.
Table 3: Troubleshooting Guide for Low Coupling Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Carboxylic Acid Activation | - Use fresh, high-quality coupling reagents (EDC is moisture-sensitive).[11]- Optimize the stoichiometry of coupling reagents (a slight excess is often beneficial).[11]- Ensure the activation pH is optimal (pH 4.5-6.0 for EDC/NHS).[9] |
| Hydrolysis of Activated Intermediate | - For EDC/NHS, add the amine-containing molecule as soon as possible after the activation step.[1]- Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[2] |
| Suboptimal Coupling pH (EDC/NHS) | - Ensure the coupling reaction pH is in the optimal range (pH 7.2-8.5) to balance amine reactivity and NHS-ester stability.[2] |
| Presence of Competing Nucleophiles | - Use buffers that do not contain primary amines (e.g., Tris, glycine) during the coupling step.[2] |
| Issues with Starting Materials | - Confirm the purity and concentration of your carboxylic acid and this compound.- Ensure complete dissolution of all reagents in the appropriate solvents. |
| Steric Hindrance | - If the carboxylic acid is sterically hindered, consider using a more powerful coupling reagent like HATU.[11]- Increase the reaction time or temperature (if the molecules are stable). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Covalent Conjugation of Amino-PEG3-C2-Amine to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and improve stability.[1][2][3] Amino-PEG3-C2-Amine is a short, hydrophilic, bifunctional linker with primary amine groups at both ends, making it suitable for crosslinking applications.[4]
This protocol details the conjugation of this compound to a protein's surface carboxyl groups (aspartic acid, glutamic acid, C-terminus) using the robust and versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[5][6][7] This "zero-length" crosslinking method forms a stable amide bond between the protein's carboxyl group and one of the linker's amine groups, leaving the second amine available for subsequent modifications or for creating protein dimers.[2][5]
Principle of Reaction
The conjugation is a two-step process designed to minimize protein-protein polymerization and maximize efficiency.[2][6]
-
Activation of Protein Carboxyl Groups: EDC first reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is unstable in aqueous solutions.[5][7]
-
Formation of a Stable Sulfo-NHS Ester and Amine Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[5][6][7] This ester is less susceptible to hydrolysis and reacts efficiently with one of the primary amines of the this compound linker to form a stable amide bond.[7][8]
The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling reaction is favored at a physiological to slightly alkaline pH (7.2-8.5).[2][9]
Figure 1. Chemical reaction pathway for EDC/Sulfo-NHS mediated protein-linker conjugation.
Experimental Protocol
Required Materials
-
Protein: Target protein with accessible carboxyl groups (1-10 mg/mL).
-
Linker: this compound.
-
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1][9] (Avoid buffers with primary amines or carboxylates like Tris, glycine, or acetate).[2][8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[9]
-
Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system.[5][]
Step-by-Step Procedure
Figure 2. Experimental workflow for protein conjugation.
Step 1: Reagent Preparation
-
Prepare the protein solution (1-10 mg/mL) in ice-cold Activation Buffer.
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[8]
-
Immediately before use, prepare stock solutions of EDC, Sulfo-NHS, and this compound in the appropriate buffer (Activation Buffer for EDC/Sulfo-NHS, Coupling Buffer or water for the linker). EDC is moisture-sensitive and hydrolyzes in water, so solutions must be made fresh.[6][8]
Step 2: Activation of Protein Carboxyl Groups
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the protein solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][11]
Step 3: Conjugation with this compound
-
To prevent unwanted side reactions, it is recommended to remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[8][9] This step also performs a buffer exchange to the optimal pH for the amine coupling reaction.
-
If a desalting column is not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound linker to the activated protein solution. Refer to Table 1 for molar ratios.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][6]
Step 4: Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM (e.g., hydroxylamine).[1][5][9]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active Sulfo-NHS esters.[8]
Step 5: Purification of the Conjugate
-
Remove unreacted linker and reaction byproducts by purifying the protein conjugate.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller, unreacted molecules.[][12]
-
Dialysis/Ultrafiltration: Useful for removing small molecules, but may not be as efficient as SEC for separating unreacted protein from the conjugate.[][12]
-
Ion-Exchange Chromatography (IEX): Can be used to separate protein species based on changes in surface charge resulting from PEGylation.[][13]
Data Presentation: Reagent Ratios
The optimal molar ratios depend on the protein and the desired degree of labeling and must be determined empirically.[1][14] Table 1 provides common starting points.
| Reagent | Molar Excess over Protein | Rationale & Notes |
| EDC | 10x - 50x | A molar excess is required to efficiently drive the activation of carboxyl groups.[15] For proteins >5 mg/mL, a lower excess (e.g., 4x-10x) can be a starting point.[14][15] |
| Sulfo-NHS | 2x - 5x over EDC | Sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.[15] A common ratio is 2-2.5x the molar concentration of EDC. |
| This compound | 20x - 100x | A significant excess of the diamine linker is used to favor mono-conjugation (one end of the linker to one protein) and minimize protein-protein crosslinking. |
Table 1. Recommended Molar Ratios for Conjugation.
Characterization of the Conjugate
After purification, it is critical to characterize the final product to confirm successful conjugation.
-
SDS-PAGE: A common first step to visualize the conjugation. PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein.[16] The bands may appear smeared or broadened.[17]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of PEG linkers attached (degree of labeling).[18] ESI-MS and MALDI-MS are commonly used techniques.[3]
-
HPLC: Techniques like Size-Exclusion (SEC-HPLC) or Ion-Exchange (IEX-HPLC) can be used to assess the purity and heterogeneity of the final product.[13]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No Conjugation | Inactive EDC/Sulfo-NHS due to hydrolysis. | Use fresh reagents. Prepare solutions immediately before use and store desiccated.[2][8] |
| Suboptimal pH for activation or coupling. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5.[2] | |
| Competing nucleophiles in buffer (e.g., Tris, Glycine). | Use non-amine, non-carboxylate buffers like MES and PBS for the respective steps.[2][8] | |
| Protein Precipitation | High concentration of EDC or organic solvent. | Reduce the molar excess of EDC. Ensure co-solvents (like DMSO) are <10% of the final volume.[1][2] |
| Protein instability at reaction pH. | Perform a buffer screen to find conditions where the protein is most stable. | |
| Significant Crosslinking | Insufficient molar excess of diamine linker. | Increase the molar excess of the this compound linker significantly to favor mono-conjugation. |
| High protein concentration. | Reduce the protein concentration during the reaction to decrease intermolecular collisions. |
Table 2. Troubleshooting Guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. covachem.com [covachem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amino-PEG3-C2-Amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a hydrophilic, flexible linker commonly employed in the synthesis of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC. The polyethylene (B3416737) glycol (PEG) component of this compound enhances aqueous solubility and provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]
These application notes provide an overview of the utility of this compound in the construction of PROTACs and detail the subsequent cell-based assays used to evaluate their efficacy. While specific data for a PROTAC synthesized with the this compound linker is not publicly available, we will use a representative example of a PROTAC with a similar short PEG linker to illustrate the application and data presentation.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled for further rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of a PROTAC synthesized using a linker such as this compound.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to determine the degradation of the target protein in response to PROTAC treatment and to calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Experimental Workflow
Caption: Western blot experimental workflow.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
PROTAC compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and is used to determine the IC₅₀ (half-maximal inhibitory concentration).
Materials and Reagents:
-
Cell line of interest
-
PROTAC compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC compound for a specified time (e.g., 72 hours). Include a vehicle control.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells.
-
Plot the percent viability against the log of the PROTAC concentration to calculate the IC₅₀ value.
-
Protocol 3: Flow Cytometry for Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the PROTAC.
Logical Relationship of Apoptosis Detection
Caption: Logical workflow for apoptosis detection.
Materials and Reagents:
-
Cell line of interest
-
PROTAC compound
-
6-well plates
-
PBS
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of the PROTAC for the indicated time.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls for compensation.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
The following tables present representative quantitative data for a hypothetical PROTAC ("PROTAC-X") targeting an oncogenic kinase, synthesized with a short PEG linker similar to this compound.
Table 1: Protein Degradation in Cancer Cell Line A
| PROTAC-X Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 10 |
| 500 | 15 |
| DC₅₀ (nM) | ~12 |
| Dₘₐₓ (%) | >85 |
Table 2: Cell Viability in Cancer Cell Line A
| PROTAC-X Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 80 |
| 50 | 52 |
| 100 | 30 |
| 500 | 15 |
| IC₅₀ (nM) | ~45 |
Table 3: Apoptosis Induction in Cancer Cell Line A (48h treatment)
| PROTAC-X Concentration (nM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Vehicle) | 5 | 3 |
| 50 | 25 | 15 |
| 100 | 40 | 25 |
Conclusion
This compound serves as a valuable bifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can impart favorable physicochemical properties to the resulting molecule, potentially leading to improved efficacy. The protocols detailed in these application notes provide a comprehensive framework for the biological evaluation of PROTACs constructed with this or similar linkers. The representative data highlights the key parameters (DC₅₀, Dₘₐₓ, and IC₅₀) that are critical for assessing the performance of a PROTAC in cell-based assays. Careful and systematic evaluation using these methods is essential for the development of novel and effective protein degraders for therapeutic applications.
References
Application Notes and Protocols: Experimental Conditions for Amino-PEG3-C2-Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a versatile, homobifunctional linker composed of two primary amine groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer and an ethyl (C2) chain. The presence of two reactive primary amines allows for the conjugation of two different molecules, or for creating homo-dimeric conjugates. The PEG component is critical to its utility, imparting enhanced water solubility, improved biocompatibility, and reduced immunogenicity to the resulting conjugates.[1][2][3]
This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][4][5][6][7][8] The flexibility and hydrophilicity of the linker are crucial for facilitating the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[5][9] These application notes provide detailed protocols for the most common reactions involving this compound.
Physicochemical & Handling Information
Proper handling and storage are critical for maintaining the reactivity of the linker. It should be stored at -20°C, protected from moisture.
| Property | Value | Source(s) |
| Systematic Name | 1-amino-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethane | |
| Common Names | This compound | [6][7][8] |
| CAS Number | 929-75-9 | [10] |
| Molecular Formula | C8H20N2O3 | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Colorless to light yellow liquid/oil | |
| Solubility | Water, DMSO, DMF | [4][11] |
| Reactive Groups | 2x Primary Amine (-NH2) | [10] |
Core Reaction Chemistries
The primary amines of this compound are nucleophilic and readily react with various electrophilic functional groups to form stable covalent bonds. The two most prevalent conjugation strategies involve reactions with:
-
N-Hydroxysuccinimide (NHS) Esters: A highly efficient reaction forming a stable amide bond, common for labeling with activated dyes, biotin, or other molecules.[3][12]
-
Carboxylic Acids: Requires activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically in the presence of NHS, to form an amide bond.[10][13]
Figure 1. Core reaction pathways for this compound.
Application Note 1: Conjugation to NHS Esters
This protocol describes the reaction of one of the primary amine groups on this compound with a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester. This is a common method for attaching labels or the first component of a bifunctional construct.
Quantitative Data: Typical Reaction Parameters for NHS Ester Coupling
| Parameter | Recommended Condition | Rationale & Considerations | Source(s) |
| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | The amine must be deprotonated (-NH2) to be nucleophilic. Higher pH increases the rate of NHS ester hydrolysis, which is an undesirable side reaction. | [3][11][12] |
| Buffer System | Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate buffer | Crucial: Must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction. | [14][15][16] |
| Solvent | Anhydrous DMF or DMSO for dissolving reagents | NHS esters are moisture-sensitive. Final organic solvent concentration in aqueous reactions should be <10% to avoid protein denaturation. | [12][15][16] |
| Molar Ratio | 1:1 to 2:1 (NHS Ester : Amine) for small molecules; 5- to 50-fold excess of NHS Ester for proteins. | Stoichiometry depends on the substrate. For bifunctional linkers, controlling the ratio is key to achieving mono-conjugation. | [11][13][15] |
| Temperature | Room Temperature (RT) or 4°C | Lower temperatures (4°C or on ice) can reduce the rate of hydrolysis and may be preferable for sensitive proteins. | [15][16] |
| Reaction Time | 30 - 60 min at RT; 2 - 4 hours at 4°C; up to 24 hours | Reaction progress should be monitored (e.g., by LC-MS or TLC) to determine the optimal time. | [11][15][16] |
Detailed Protocol: NHS Ester Coupling
1. Reagent Preparation:
-
Equilibrate the NHS-ester reagent and this compound to room temperature before opening to prevent moisture condensation.[16]
-
Prepare the reaction buffer (e.g., 0.1 M PBS, pH 8.0). Ensure it is free of any primary amines.[15]
-
Immediately before use, dissolve the NHS-ester molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store this solution, as NHS esters readily hydrolyze.[15][16]
-
Dissolve the this compound in the reaction buffer.
2. Conjugation Reaction:
-
Add the calculated amount of the dissolved NHS-ester stock solution to the solution containing this compound while gently stirring.[15]
-
To achieve mono-substitution, a 1:1 molar ratio is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[16]
-
Monitor the reaction progress by LC-MS or TLC.[11]
3. Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines to a final concentration of 20-100 mM.[17] Common quenching reagents include Tris-HCl or glycine.
-
Incubate for an additional 15-30 minutes. This will hydrolyze any unreacted NHS esters.
4. Purification:
-
Purify the resulting conjugate from excess reagents and byproducts. The method of choice depends on the properties of the conjugate.
-
Reverse-Phase HPLC (RP-HPLC): Effective for purifying small molecule conjugates.[18][19]
-
Size-Exclusion Chromatography (SEC): Useful for separating larger protein conjugates from smaller unreacted linkers and reagents.[18][][21]
Figure 2. Experimental workflow for NHS ester conjugation.
Application Note 2: Conjugation to Carboxylic Acids
This protocol describes the coupling of a molecule containing a carboxylic acid (-COOH) to one of the primary amines of this compound. This reaction requires the activation of the carboxyl group using EDC and NHS to form a semi-stable, amine-reactive NHS ester intermediate.[17][22]
Quantitative Data: Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Activation Step | Coupling Step | Rationale & Considerations | Source(s) |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | EDC activation is most efficient at acidic pH. The subsequent reaction with the amine is optimal at a slightly basic pH. | [22][23][24] |
| Buffer System | MES, Acetate (amine- and carboxylate-free) | PBS, HEPES, Borate (amine-free) | The activation buffer must not contain amines or carboxylates. The coupling buffer must be amine-free. | [22][23] |
| Reagents | EDC, NHS (or Sulfo-NHS for aqueous solubility) | This compound | EDC activates the carboxyl group; NHS stabilizes the intermediate. | [17][22] |
| Molar Ratio | 1.5- to 10-fold excess of EDC/NHS over carboxylic acid | 1.1- to 2-fold excess of Amine-PEG over carboxylic acid | An excess of EDC/NHS drives the activation. A slight excess of the amine ensures complete conversion of the activated molecule. | [13][17][23] |
| Temperature | Room Temperature (RT) | Room Temperature (RT) or 4°C | Both steps are typically performed at RT, but the coupling step can be moved to 4°C for sensitive molecules. | [13][23] |
| Reaction Time | 15 - 60 minutes | 2 hours - Overnight | The activation is rapid. The coupling reaction time can be extended to ensure completion. | [13][17][23] |
Detailed Protocol: EDC/NHS Coupling
1. Reagent Preparation:
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5) and a "Coupling Buffer" (e.g., 0.1 M PBS, pH 7.5).[13][22]
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. EDC is prone to hydrolysis.[22]
2. Activation of Carboxylic Acid (Step 1):
-
Add the EDC solution (1.5-10 fold molar excess) to the carboxylic acid solution, followed by the NHS solution (1.5-10 fold molar excess).[23]
-
Incubate the mixture for 15-60 minutes at room temperature with gentle agitation.[13][23]
3. Conjugation to Amine (Step 2):
-
The activated molecule can be used immediately. For a two-pot synthesis, adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the this compound (1.1-2 fold molar excess) to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][23]
4. Quenching and Purification:
-
Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM and incubating for 30 minutes.[22][23]
-
Purify the final conjugate using an appropriate method such as RP-HPLC, SEC, or Ion-Exchange Chromatography (IEX).[18][]
Figure 3. Reaction mechanism for EDC/NHS mediated amine coupling.
Application Note 3: Use in PROTAC Synthesis
This compound is an ideal linker for synthesizing PROTACs. Its two primary amines allow for the sequential attachment of a ligand for the target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary length and flexibility to allow the POI and E3 ligase to come together effectively, forming a ternary complex that triggers the degradation of the POI.[1][5][9]
The synthesis typically involves two successive amide bond formation reactions, using the protocols described above to sequentially attach the E3 ligand and the POI ligand to the bifunctional amine linker. Careful control of stoichiometry and purification after the first coupling step is essential.
Figure 4. PROTAC-mediated protein degradation pathway.
Troubleshooting & General Considerations
-
Low Yield: Can be caused by inactive reagents due to improper storage (moisture), suboptimal pH, or interfering buffer components. Always use fresh, amine-free buffers and prepare reagent solutions immediately before use.[14][25]
-
Protein Aggregation: Can occur during conjugation. To mitigate this, consider lowering the protein concentration, performing the reaction at a lower temperature (4°C), or adding stabilizing excipients like glycerol (B35011) or arginine.[26]
-
Multiple Conjugations: Since this compound is homobifunctional, reactions can lead to cross-linking or polymerization if stoichiometry is not carefully controlled. Use one reactant in excess to favor mono-substitution on the limiting reactant, followed by purification before the next step.
-
Purification: The choice of purification method is critical. SEC is excellent for removing small molecule impurities from large protein conjugates.[] IEX can separate species based on changes in surface charge after PEGylation.[][21] RP-HPLC is often the method of choice for purifying smaller, more hydrophobic conjugates.[18][19]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
- 10. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis Using Amino-PEG3-C2-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6] Amino-PEG3-C2-Amine is a flexible and hydrophilic linker featuring terminal primary amines, making it a valuable building block for the modular synthesis of PROTACs via sequential amide bond formation.[7][8] The inclusion of a polyethylene (B3416737) glycol (PEG) motif can enhance the solubility and cell permeability of the final PROTAC molecule.[9]
This document provides detailed application notes and protocols for the synthesis of a model PROTAC targeting the epigenetic reader protein BRD4, a well-established cancer target.[10] The synthesis employs a JQ1 derivative as the BRD4-binding "warhead" and a pomalidomide (B1683931) derivative as the Cereblon (CRBN) E3 ligase ligand, connected by the this compound linker.
PROTAC Mechanism of Action and Signaling Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[11] The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome.[12] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[11]
Experimental Workflow
The development of a PROTAC is a multi-stage process that begins with synthesis and purification, followed by rigorous analytical characterization and comprehensive biological evaluation.
Synthesis of a BRD4-Targeting PROTAC
The synthesis of the BRD4-targeting PROTAC (JQ1-PEG3-Pomalidomide) is achieved through a sequential, two-step amide coupling procedure. First, the E3 ligase ligand (Pomalidomide-C2-COOH) is coupled to one of the primary amines of the this compound linker. Following purification, the resulting intermediate is then coupled to the POI ligand ((+)-JQ1-carboxylic acid) to yield the final PROTAC.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Pomalidomide-C2-carboxylic acid | Commercially Available | E3 Ligase Ligand |
| This compound | Commercially Available | Linker |
| (+)-JQ1-carboxylic acid | Commercially Available | POI Ligand |
| HATU | Sigma-Aldrich | Amide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous DMF | Sigma-Aldrich | Reaction solvent |
| Dichloromethane (DCM) | Fisher Scientific | Solvent |
| Ethyl Acetate (B1210297) (EtOAc) | Fisher Scientific | Solvent for work-up |
| Saturated aqueous NaHCO₃ | Fisher Scientific | For aqueous work-up |
| Brine | Fisher Scientific | For aqueous work-up |
| Anhydrous Na₂SO₄ | Sigma-Aldrich | Drying agent |
| Preparative RP-HPLC System | Waters/Agilent | For purification |
| LC-MS System | Waters/Agilent | For reaction monitoring |
| NMR Spectrometer (≥400 MHz) | Bruker/JEOL | For structural confirmation |
| High-Resolution Mass Spectrometer | Thermo Fisher/Sciex | For exact mass confirmation |
Protocol 1: Synthesis of Pomalidomide-PEG3-Amine Intermediate
This protocol describes the mono-amide coupling of the E3 ligase ligand to the diamine linker. Careful control of stoichiometry is crucial to minimize the formation of the di-substituted byproduct.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pomalidomide-C2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (2.0-3.0 eq) in anhydrous DMF.
-
Slowly add the activated Pomalidomide solution to the excess linker solution with vigorous stirring.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the desired mono-coupled product.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to isolate the mono-coupled intermediate.
-
-
Characterization:
-
Confirm the identity and purity of the Pomalidomide-PEG3-Amine intermediate by LC-MS and NMR spectroscopy.
-
Protocol 2: Synthesis of the Final PROTAC (JQ1-PEG3-Pomalidomide)
This protocol details the coupling of the POI ligand to the purified intermediate from Protocol 1.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the purified Pomalidomide-PEG3-Amine intermediate (1.1 eq) in anhydrous DMF to the activated JQ1 solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC to obtain the final JQ1-PEG3-Pomalidomide PROTAC.
-
Analytical Characterization of the Final PROTAC
| Analytical Technique | Expected Outcome |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target PROTAC. |
| ¹H and ¹³C NMR | Spectra consistent with the proposed structure, showing characteristic signals for the JQ1 moiety, the pomalidomide moiety, and the PEG linker. |
| HRMS | Measured mass should be within 5 ppm of the calculated theoretical mass, confirming the elemental composition. |
| Purity (Analytical HPLC) | >95% purity is desirable for biological assays. |
Biological Evaluation Protocols
The ultimate validation of a synthesized PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]
-
Cell Treatment:
-
Plate cells (e.g., a human cancer cell line expressing BRD4, such as MDA-MB-231) at an appropriate density and allow them to adhere overnight.[12]
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[6]
-
Quantitative Data Summary for Biological Evaluation
| Parameter | Description | Typical Value Range for an effective BRD4 PROTAC |
| DC₅₀ | Concentration of PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dₘₐₓ | Maximum percentage of protein degradation achieved. | >80% |
Conclusion
This compound serves as a versatile and effective linker for the modular synthesis of PROTACs. Its diamine functionality allows for a straightforward and convergent synthetic strategy based on sequential amide bond formation. The incorporated PEG spacer can confer favorable physicochemical properties to the final PROTAC molecule. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate novel PROTACs for targeted protein degradation, accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Role of Amino-PEG3-C2-Amine in Advancing Cancer Research: A Guide to Potential Applications and Methodologies
Introduction
Amino-PEG3-C2-Amine is a bifunctional linker molecule increasingly recognized for its potential in the development of novel cancer therapeutics. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, its inherent properties of hydrophilicity, biocompatibility, and defined length make it an attractive component in the design of sophisticated drug delivery systems and targeted therapies. This document provides an overview of the principal applications of this compound in cancer research, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While specific quantitative data for therapeutics utilizing this exact linker is not yet prevalent in publicly available research, this guide offers generalized protocols and conceptual frameworks to inform its application in the laboratory.
Core Applications in Oncology
The primary utility of this compound in cancer research lies in its ability to covalently connect two distinct molecular entities, thereby creating a single, bifunctional molecule with a novel mechanism of action.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2]
This compound is well-suited for this application, serving as the flexible linker that bridges the POI-binding and E3 ligase-recruiting moieties. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, crucial properties for its biological activity.[]
Conceptual Signaling Pathway for PROTAC Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of an ADC.
The diamine functionality of this compound allows for the sequential conjugation of a cytotoxic payload and the antibody. The hydrophilic PEG spacer can help to overcome the aggregation issues often associated with hydrophobic drug payloads, thereby improving the pharmacokinetic profile and therapeutic index of the ADC.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data (e.g., IC50, DC50, Dmax) for PROTACs or ADCs explicitly synthesized using this compound. The development of such therapeutics is a highly iterative process, and the optimal linker is determined on a case-by-case basis. Researchers are encouraged to empirically determine these values for their specific constructs. For context, representative quantitative parameters for PROTAC evaluation are provided in the table below.
| Parameter | Description | Typical Range | Method of Measurement |
| Binding Affinity (Kd) | Dissociation constant for binding to the target protein (POI) or the E3 ligase. | nM to µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | pM to µM | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | 50-95+% | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| IC50 (antiproliferative) | The concentration of a PROTAC that inhibits cancer cell proliferation by 50%. | nM to µM | Cell viability assays (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the synthesis of a PROTAC. These protocols are for illustrative purposes and should be optimized for the specific ligands being used.
Protocol 1: Two-Step Synthesis of a PROTAC via Amide Coupling
This protocol describes a common strategy for PROTAC synthesis where the this compound linker is sequentially coupled to two different molecules, each containing a carboxylic acid functional group.
General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the two-step synthesis of a PROTAC.
Materials:
-
This compound
-
Molecule A with a carboxylic acid (e.g., POI ligand)
-
Molecule B with a carboxylic acid (e.g., E3 ligase ligand)
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
Step 1: First Amide Coupling
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A-COOH (1.0 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.5-2.0 equivalents) in anhydrous DMF.
-
Slowly add the solution of this compound to the activated Molecule A-COOH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-substituted intermediate (Molecule A-Linker-NH2) by flash chromatography or preparative HPLC.
Step 2: Second Amide Coupling
-
Dissolve the purified Molecule A-Linker-NH2 intermediate (1.0 equivalent) and Molecule B-COOH (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add a coupling agent (e.g., HATU, 1.3 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of PROTAC-Induced Protein Degradation
This protocol outlines a general method for assessing the ability of a synthesized PROTAC to induce the degradation of a target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
This compound represents a valuable tool for researchers in the field of cancer drug discovery. Its defined structure and favorable physicochemical properties make it a strong candidate for the development of advanced therapeutics such as PROTACs and ADCs. While the public domain currently lacks specific examples and associated quantitative data for this particular linker, the generalized protocols and conceptual frameworks provided herein offer a solid foundation for its incorporation into novel cancer research applications. As with any drug development endeavor, rigorous empirical testing and optimization are essential to unlock the full therapeutic potential of molecules constructed with this versatile linker.
References
Drug Delivery Systems Using Amino-PEG3-C2-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-Amine is a discrete polyethylene (B3416737) glycol (PEG) linker that is bifunctional and homobifunctional, containing two primary amine groups separated by a three-unit PEG chain. This linker is a valuable tool in drug delivery system development due to its ability to conjugate with a variety of molecules and materials. The PEG component enhances the solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties.[] The terminal amine groups can react with entities like carboxylic acids, activated NHS esters, and carbonyls, making this linker suitable for crosslinking applications and for functionalizing nanoparticles, liposomes, and other drug carriers.[2][3]
These application notes provide an overview of the use of this compound in drug delivery, with a focus on the functionalization of nanoparticles. Detailed protocols for nanoparticle conjugation and characterization are provided, along with representative data to guide researchers in their experimental design and data interpretation.
Key Applications in Drug Delivery
The bifunctional nature of this compound allows for its use in a variety of drug delivery applications:
-
Nanoparticle Functionalization: The linker can be used to coat the surface of nanoparticles, creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[4]
-
Crosslinking of Polymeric Micelles and Hydrogels: The two amine groups can be used to crosslink polymers, forming more stable drug carriers with controlled release properties.
-
Conjugation of Targeting Ligands: While heterobifunctional linkers are more commonly used for this purpose, this compound can be used in multi-step reactions to attach targeting moieties to drug carriers.
-
Development of Antibody-Drug Conjugates (ADCs) and PROTACs: PEG linkers are integral in the synthesis of ADCs and Proteolysis Targeting Chimeras (PROTACs), where they connect the targeting moiety to the cytotoxic payload or E3 ligase ligand, respectively.[5][6][7][8]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H20N2O3 |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 929-75-9 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Freshly prepare solutions of EDC and NHS in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the surface carboxyl groups is recommended.
-
Add the EDC solution to the nanoparticle suspension and mix gently.
-
Immediately add the NHS solution to the mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
-
Conjugation with this compound:
-
Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer.
-
Immediately add the this compound solution (typically a 10-50 fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Pellet the functionalized nanoparticles by centrifugation. The speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS).
-
Store the this compound functionalized nanoparticles at 4°C.
-
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Characterization of PEGylated Nanoparticles
Successful functionalization with this compound should be confirmed by various analytical techniques.
1. Hydrodynamic Diameter and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension in DI water or PBS.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
-
Expected Results: An increase in hydrodynamic diameter is expected due to the added PEG layer. A change in zeta potential towards a more neutral or slightly positive value is also anticipated, depending on the initial surface charge of the nanoparticles.
2. Quantification of PEGylation:
-
Method: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
-
HPLC-based Quantification (Displacement Method): [9][10]
-
Displace the PEG linker from the nanoparticle surface using a strong binding agent (e.g., dithiothreitol (B142953) for gold nanoparticles).
-
Separate the nanoparticles by centrifugation.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of free PEG linker against a standard curve.
-
-
¹H NMR-based Quantification: [4]
-
Lyophilize the PEGylated nanoparticles.
-
Dissolve a known amount in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the PEG ethylene (B1197577) glycol units and compare them to a known internal standard to determine the amount of PEG conjugated to the nanoparticles.
-
3. Confirmation of Covalent Linkage:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the nanoparticle samples (unfunctionalized and PEGylated).
-
Acquire the FTIR spectra.
-
-
Expected Results: The appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹) and C-O-C stretches from the PEG backbone will confirm the successful conjugation.
Representative Data
The following tables provide examples of expected quantitative data upon successful functionalization of carboxylated nanoparticles with this compound. These values are for illustrative purposes and will vary depending on the nanoparticle type, size, and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 150 ± 5 | 0.15 | -35 ± 3 |
| This compound NP | 165 ± 7 | 0.18 | -10 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded NP | 10.2 ± 0.8 | 85 ± 5 |
| Doxorubicin-loaded PEGylated NP | 9.5 ± 0.7 | 82 ± 6 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Non-PEGylated NP | Cumulative Release (%) - PEGylated NP |
| 1 | 25 ± 2 | 15 ± 1.5 |
| 6 | 55 ± 4 | 40 ± 3 |
| 12 | 78 ± 5 | 65 ± 4 |
| 24 | 92 ± 6 | 85 ± 5 |
Signaling Pathways and Mechanisms
The primary mechanism by which PEGylation enhances drug delivery efficacy is by altering the pharmacokinetic profile of the nanocarrier.
Caption: "Stealth" effect of PEGylation.
By creating a hydrophilic layer, the PEG chains on the nanoparticle surface sterically hinder the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis. This "stealth" effect reduces the uptake of the nanoparticles by the RES, leading to a longer circulation half-life. The extended circulation time increases the probability of the nanocarrier accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Conclusion
This compound is a versatile and valuable tool for the development of advanced drug delivery systems. Its bifunctional nature allows for the effective functionalization and crosslinking of various nanocarriers. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to utilize this linker in their work. Successful PEGylation can significantly improve the in vivo performance of drug delivery systems, leading to enhanced therapeutic efficacy and reduced side effects. Careful characterization of the functionalized nanoparticles is crucial to ensure the desired physicochemical properties and to predict their in vivo behavior.
References
- 2. Amino-PEG3-amine, 929-75-9 | BroadPharm [broadpharm.com]
- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Click Chemistry with Amino-PEG3-C2-Amine Derivatives: A Guide to Bioconjugation and Targeted Protein Degradation
Introduction
Click chemistry has revolutionized the fields of bioconjugation and drug development by offering a set of rapid, specific, and high-yielding reactions for covalently linking molecules. Among the various building blocks used in click chemistry, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] This document provides detailed application notes and experimental protocols for the use of derivatives of Amino-PEG3-C2-Amine, a versatile bifunctional linker, in click chemistry applications.
This compound serves as a foundational molecule that can be readily functionalized into azide (B81097) or alkyne derivatives, making it a valuable tool for researchers. These derivatives are particularly instrumental in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] We will explore the synthesis of these derivatives and their subsequent use in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Functionalization of this compound
To be utilized in click chemistry, one of the primary amine groups of this compound must first be converted into either an azide or an alkyne. This creates a heterobifunctional linker capable of participating in azide-alkyne cycloaddition reactions.
Synthesis of Amino-PEG3-C2-Azide
The conversion of a primary amine to an azide can be achieved through a diazo transfer reaction. This protocol outlines a general method for the azidation of one of the primary amines of this compound. It is crucial to use one equivalent of the azidating reagent to favor mono-substitution.
Experimental Protocol: Azidation of this compound
Materials:
-
This compound
-
Trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add a solution of the azidating agent (e.g., trifluoromethanesulfonyl azide, 1 equivalent) in DCM dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Amino-PEG3-C2-Azide.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [4] |
| Purity (Post-Purification) | >95% | [4] |
Synthesis of Amino-PEG3-C2-Alkyne
To introduce a terminal alkyne, one of the amine groups of this compound can be acylated with a reagent containing a terminal alkyne, such as pentynoic acid, using standard amide coupling conditions.
Experimental Protocol: Alkynylation of this compound
Materials:
-
This compound
-
4-Pentynoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
DCM and methanol (B129727) (for chromatography)
Procedure:
-
Dissolve 4-pentynoic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield Amino-PEG3-C2-Alkyne.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General amide coupling yields |
| Purity (Post-Purification) | >95% | General amide coupling purity |
Click Chemistry Protocols
Once the azide or alkyne derivatives of this compound are synthesized, they can be used in CuAAC or SPAAC reactions to conjugate with a molecule of interest.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage.[5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[5]
Experimental Protocol: General CuAAC Bioconjugation
Materials:
-
Azide-functionalized molecule (e.g., Amino-PEG3-C2-Azide conjugate) (1 equivalent)
-
Alkyne-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (1 equivalent, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 equivalents)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.
-
In a separate tube, premix CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA mixture to the reaction vessel.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate using an appropriate method (e.g., reverse-phase HPLC, size-exclusion chromatography).
Quantitative Data for CuAAC Reactions:
| Parameter | Typical Range/Value | Notes | Reference |
| Azide:Alkyne Molar Ratio | 1:1 to 1:1.2 | A slight excess of one reactant can drive the reaction to completion. | [6] |
| CuSO₄ Concentration | 50-250 µM | Final concentration in the reaction mixture. | [6] |
| Sodium Ascorbate Concentration | 1-5 mM | Should be prepared fresh. | [6] |
| Ligand:Copper Ratio | 2:1 to 5:1 | THPTA is commonly used to stabilize the Cu(I) catalyst. | [6] |
| Reaction Time | 1-12 hours | Dependent on the reactivity of the substrates. | [7] |
| Typical Yield | >90% | Generally high-yielding. | [8][9] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[1] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[1]
Experimental Protocol: General SPAAC Bioconjugation
Materials:
-
Azide-functionalized molecule (e.g., Amino-PEG3-C2-Azide conjugate) (1 equivalent)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein) (1.1-1.5 equivalents)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (for dissolving reagents)
Procedure:
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or the reaction buffer.
-
Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer.
-
Add the azide-functionalized molecule to the solution of the cyclooctyne-functionalized molecule.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 4-18 hours.
-
Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, LC-MS, or by observing the decrease in DBCO absorbance at ~310 nm).
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).
Quantitative Data for SPAAC Reactions:
| Parameter | Recommended Range | Notes | Reference |
| Cyclooctyne:Azide Molar Ratio | 1.1:1 to 5:1 | A slight excess of the cyclooctyne is often used. | [1] |
| Reaction Temperature | 4°C to 37°C | Reaction is faster at higher temperatures. | [10] |
| Reaction Time | 1-18 hours | Dependent on the specific cyclooctyne and azide used. | [1] |
| Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | Reaction rates can vary depending on the solvent and temperature. | [1] |
| Second-Order Rate Constant (k₂) for DBCO-PEG with Azide-Peptide | 0.34 M⁻¹s⁻¹ | The presence of a PEG linker can influence reaction kinetics. | [1] |
Application in PROTAC Synthesis and Targeted Protein Degradation
A significant application of this compound derivatives is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[11][] The PEG3 linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination and degradation.[11][]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using an this compound derivative typically involves a modular, two-step approach:
-
Amide Coupling: The primary amine of the linker derivative (e.g., Amino-PEG3-C2-Azide) is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or thalidomide).
-
Click Chemistry: The azide or alkyne terminus of the linker-E3 ligase ligand conjugate is then reacted with an alkyne- or azide-functionalized POI ligand, respectively, via CuAAC or SPAAC.
Caption: A general workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Application Example: PARP1 and EGFR Degradation
PROTACs utilizing PEG3 linkers have been successfully developed to target and degrade key proteins in cancer signaling pathways, such as PARP1 (Poly (ADP-ribose) polymerase 1) and EGFR (Epidermal Growth Factor Receptor).[13][14]
-
PARP1 Degradation: PARP1 is a crucial enzyme in DNA repair, and its inhibition is a therapeutic strategy for certain cancers.[13] PROTACs can induce the degradation of PARP1, offering a potential advantage over simple inhibition.[13]
-
EGFR Degradation: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[14] PROTACs that degrade EGFR can overcome resistance to traditional EGFR inhibitors.[14]
The efficacy of these PROTACs is highly dependent on the linker length, with the PEG3 linker often providing a good balance of properties for potent degradation.
Quantitative Data on PROTAC Efficacy with Varying PEG Linker Lengths:
| Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 8-atom PEG | >1000 | <20 | [15] |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG | ~100 | ~70 | [15] |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG | <100 | >80 | [15] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 2 PEG units | >5000 | Reduced Degradation | [15] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 4-5 PEG units | <500 | Potent Degradation | [15] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG Chains | <1 | >90 | [16] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Conclusion
Derivatives of this compound are highly versatile and valuable tools for researchers in chemistry, biology, and drug development. The ability to readily functionalize this linker into azide or alkyne forms allows for its seamless integration into both CuAAC and SPAAC click chemistry workflows. The incorporation of the PEG3 spacer offers significant advantages in terms of solubility and pharmacokinetic properties of the resulting bioconjugates. As demonstrated in the context of PROTACs, the precise length and flexibility of the PEG3 linker are critical for optimizing the efficacy of these advanced therapeutic modalities. The protocols and data presented in these application notes provide a comprehensive resource for the successful application of this compound derivatives in a wide range of bioconjugation and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Use of Biotinylated Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile tool for the detection, purification, and immobilization of biomolecules. The introduction of a Polyethylene Glycol (PEG) spacer arm between biotin and the target molecule, such as in Biotin-PEG3-Amine, offers significant advantages. The PEG linker enhances the water solubility of the resulting conjugate, reduces steric hindrance for more efficient binding to streptavidin, and minimizes non-specific interactions, thereby improving assay sensitivity and reliability.[1]
This document provides detailed protocols for the synthesis of biotinylated probes using an amine-reactive Biotin-PEG3-NHS ester, a common and effective reagent for labeling proteins and other molecules with primary amines. It also covers methods for the purification and quantification of the resulting conjugates and their application in key research areas.
A note on the specified reagent "Amino-PEG3-C2-Amine": This molecule is a bifunctional linker with primary amine groups at both ends, often used in the synthesis of PROTACs. For the purpose of creating biotinylated probes as per the core request, these application notes will focus on the use of a more direct and commonly utilized reagent, an N-hydroxysuccinimide (NHS) ester of Biotin-PEG3, which efficiently reacts with primary amines on the target molecule.
Section 1: Synthesis of Biotinylated Proteins
The most common strategy for biotinylating proteins involves the use of an NHS-ester of biotin, which reacts with primary amines (-NH₂) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[2]
Experimental Protocol: Protein Biotinylation with Biotin-PEG3-NHS Ester
This protocol describes the biotinylation of a generic protein, such as an antibody, using an amine-reactive N-hydroxysuccinimide (NHS) ester of Biotin-PEG3.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS using a desalting column or dialysis. The recommended protein concentration is at least 1 mg/mL.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution based on the desired molar excess. A starting point is a 20-fold molar excess of the biotin reagent to the protein. b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice for more sensitive proteins.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with PBS. This step is crucial for downstream applications and accurate quantification.
Data Presentation: Optimization of Biotinylation Reaction
The degree of biotinylation can be controlled by varying the molar ratio of the biotin reagent to the protein. The optimal ratio should be determined empirically for each specific protein and application.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Incubation Time (Room Temp) | Incubation Time (4°C) |
| ≤ 2 mg/mL | ≥ 20-fold | 30 - 60 min | 2 - 4 hours |
| 2 - 10 mg/mL | ≥ 12-fold | 30 - 60 min | 2 - 4 hours |
Table 1: Recommended starting conditions for optimizing protein biotinylation reactions.[2]
Visualization: Workflow for Protein Biotinylation and Purification
Caption: Workflow for the synthesis and purification of a biotinylated protein probe.
Section 2: Quantification of Biotinylation
It is often critical to determine the degree of biotinylation, i.e., the average number of biotin molecules incorporated per protein molecule. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common, rapid, and simple colorimetric method for this purpose.[3][4]
Experimental Protocol: HABA Assay
This assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.[3]
Materials:
-
HABA/Avidin premix or individual reagents
-
Purified biotinylated protein sample
-
PBS (pH 7.2)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well. Add PBS as a blank. Measure the absorbance at 500 nm (A₅₀₀ Blank).
-
Sample Measurement: Add the purified biotinylated protein sample to a separate aliquot of the HABA/Avidin solution. Mix gently and incubate for 5-10 minutes at room temperature.
-
Read Absorbance: Measure the absorbance of the sample at 500 nm (A₅₀₀ Sample).
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law.
Data Presentation: HABA Assay Parameters
| Parameter | Value |
| Wavelength for Measurement | 500 nm |
| Molar Extinction Coefficient (ε) of Avidin-HABA Complex | 34,000 M⁻¹cm⁻¹ |
| Pathlength (b) - Cuvette | 1 cm |
| Pathlength (b) - 96-well plate (200 µL) | ~0.5 cm |
Table 2: Key parameters for calculating the degree of biotinylation using the HABA assay.[4]
Section 3: Applications of Biotinylated Probes
Biotinylated probes are instrumental in a wide range of applications, from immunoassays to affinity purification. Below are protocols for two common applications: cell surface protein labeling and pull-down assays for studying protein-protein interactions.
Application Note 1: Cell Surface Protein Labeling
This technique is used to identify and isolate proteins exposed on the exterior of a cell. A membrane-impermeable biotinylation reagent is used to ensure only surface proteins are labeled.
Experimental Protocol:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Biotinylation: Resuspend cells to a concentration of ~25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). Add a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-Biotin) to a final concentration of 0.5-1.0 mg/mL. Incubate for 30 minutes at 4°C with gentle agitation.[5]
-
Quenching: Quench the reaction by adding ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine) and incubate for 10-15 minutes at 4°C.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: The biotinylated surface proteins can now be isolated from the total cell lysate using streptavidin-coated magnetic beads or agarose (B213101) resin.
Application Note 2: Pull-Down Assay for Protein-Protein Interaction Studies
Pull-down assays use a "bait" protein to capture its interacting "prey" proteins from a cell lysate. Using a biotinylated bait protein allows for highly efficient capture with streptavidin beads.
Experimental Protocol:
-
Prepare Bait: Biotinylate a purified protein of interest (the "bait") as described in Section 1.
-
Prepare Lysate: Prepare a cell lysate containing the potential interacting proteins ("prey").
-
Incubation: Add the biotinylated bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour at 4°C.
-
Washing: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads. For analysis by Western blot, boil the beads in SDS-PAGE sample buffer. For mass spectrometry, use a more specialized elution protocol.
-
Analysis: Analyze the eluted proteins by Western blotting with an antibody against the expected prey protein or by mass spectrometry for a broader discovery of interaction partners.
Visualization: Pull-Down Assay Workflow and Application in EGFR Signaling
This workflow illustrates how a biotinylated ligand, Epidermal Growth Factor (EGF), can be used to study the protein interaction network of its receptor, EGFR, a key player in cell signaling.
Caption: Workflow for identifying EGFR interaction partners using a biotinylated EGF probe.
References
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amino-PEG3-C2-Amine Conjugation
Welcome to the technical support center for troubleshooting low yields in Amino-PEG3-C2-Amine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a heterobifunctional linker that possesses a primary amine at both ends of a polyethylene (B3416737) glycol (PEG) spacer. This structure is valuable in bioconjugation for linking two molecules, for instance, in creating antibody-drug conjugates, functionalizing surfaces for biomolecule immobilization, or linking peptides. The hydrophilic PEG spacer enhances the solubility and reduces the steric hindrance of the resulting conjugate.
Q2: What is the most common reason for low yield in conjugation reactions involving an amine-PEG linker?
A frequent cause of low yield is the inefficient reaction of the amine group with its intended binding partner, often an activated ester like an N-hydroxysuccinimide (NHS) ester. This inefficiency is typically due to the hydrolysis of the activated ester, which competes with the desired amine reaction.[1][2][3][4] Reaction conditions, particularly pH, play a critical role in balancing these two competing reactions.[1][3][5]
Q3: What is the optimal pH for reacting an amine with an NHS ester?
The optimal pH for NHS ester coupling reactions is generally between 7.2 and 8.5.[1][3][6][7] Within this range, a sufficient amount of the primary amine is deprotonated and nucleophilic to react efficiently, while the rate of NHS ester hydrolysis is still manageable.[1][3][5] At a pH below 7, the amine group is largely protonated (R-NH3+) and thus unreactive.[3][5][7] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester significantly accelerates, reducing the amount of active reagent available for conjugation.[1][3][6][8]
Q4: What type of buffer should I use for my conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the activated PEG linker.[3][5][6][7][9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.[3][6][7][9] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible and should be avoided in the reaction mixture, although they can be used to quench the reaction.[6][7][9]
Q5: How can I purify my PEGylated product?
Several chromatography techniques are effective for purifying PEGylated molecules. Size exclusion chromatography (SEC) is widely used to separate the larger PEGylated product from smaller, unreacted molecules.[][11][12] Ion-exchange chromatography (IEX) is also a powerful method, as the PEGylation can alter the surface charge of the molecule, allowing for separation from the un-PEGylated form.[][11][13] For analytical purposes and small-scale purification, reversed-phase HPLC (RP-HPLC) can also be employed.[14]
Troubleshooting Guide: Low Conjugation Yield
This section addresses specific issues that can lead to a low yield of your desired PEGylated product.
Problem 1: Low or No Conjugate Detected
Possible Cause 1: Inactive NHS Ester (or other activated partner) The NHS ester on your molecule to be conjugated is highly susceptible to hydrolysis from moisture.
-
Solution:
-
Ensure that your NHS-ester-containing reagent is stored in a desiccated environment at -20°C.[4]
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[4][15]
-
Use fresh reagents whenever possible, and prepare stock solutions in an anhydrous, amine-free solvent like DMSO or DMF immediately before use.[6][9] Avoid long-term storage of these stock solutions.[16][17]
-
Possible Cause 2: Suboptimal Reaction pH The pH of your reaction buffer is critical for both amine reactivity and NHS ester stability.[3][5]
-
Solution:
Possible Cause 3: Presence of Competing Nucleophiles Your protein solution or buffer contains primary amines that compete with the this compound.
-
Solution:
Possible Cause 4: Low Reactant Concentration The desired conjugation is a bimolecular reaction, while NHS ester hydrolysis is a unimolecular reaction. At low reactant concentrations, the competing hydrolysis can dominate.[4]
-
Solution:
Problem 2: Incomplete Reaction - Mixture of Starting Material and Product
Possible Cause 1: Insufficient Molar Ratio of Reactants The stoichiometry between the this compound and the binding partner may not be optimal.
-
Solution:
Possible Cause 2: Short Reaction Time or Low Temperature The reaction may not have proceeded to completion.
-
Solution:
-
Increase the reaction time. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[9]
-
While lower temperatures (4°C) can help minimize hydrolysis and are beneficial for protein stability, room temperature can increase the reaction rate.[15][16] The optimal condition should be determined empirically.
-
Possible Cause 3: Steric Hindrance The reactive site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it.[17]
-
Solution:
-
This can be challenging to resolve. Moderately increasing the reaction time or temperature might help.[17]
-
If you are conjugating to a protein and have the flexibility, protein engineering to introduce a more accessible reactive site could be considered.
-
Problem 3: Product Aggregation or Precipitation
Possible Cause 1: Protein Instability The reaction conditions (e.g., pH, temperature) may be causing your protein to denature and aggregate.[16]
-
Solution:
-
Perform the reaction at a lower temperature, such as 4°C.[15][16]
-
Screen different amine-free buffers to find one that enhances the stability of your specific protein.[16]
-
Consider adding stabilizing excipients like arginine or glycerol (B35011) to the reaction buffer.[18]
-
Possible Cause 2: High Degree of PEGylation Attaching multiple PEG chains to a single molecule can sometimes lead to aggregation.[2]
-
Solution:
Quantitative Data Summary
The stability of the NHS ester is a critical factor in achieving high conjugation yields. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temp | ~190-210 minutes |
| 8.5 | Room Temp | ~130-180 minutes |
| 9.0 | Room Temp | ~110-125 minutes |
Data compiled from multiple sources.[6][8][19] Half-life can vary depending on the specific NHS ester structure and buffer composition.
Experimental Protocols
General Protocol for Protein Conjugation with an NHS-activated Molecule
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[4][9] If necessary, perform a buffer exchange.[9]
-
Prepare Activated Molecule Solution: Immediately before use, dissolve the NHS-activated molecule in a small volume of anhydrous DMSO or DMF.[4][9]
-
Initiate Conjugation: Add the desired molar excess of the dissolved NHS-activated molecule to the protein solution containing the this compound. Ensure the final concentration of the organic solvent is below 10%.[16][20]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7][9]
-
Purification: Purify the conjugate from unreacted reagents using an appropriate method such as size exclusion chromatography or dialysis.[12][16]
Visualizations
Caption: A typical experimental workflow for bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Competing reactions in NHS ester chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Amino-PEG3-C2-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered when working with Amino-PEG3-C2-Amine and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker with primary amine groups at both ends.[1] This bifunctional nature makes it a versatile tool for crosslinking and bioconjugation.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[3][4][5][6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[2][7]
Q2: What are the primary causes of aggregation in this compound conjugates?
Aggregation of conjugates involving this compound is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Since this compound has reactive amine groups at both ends, it can link multiple molecules (e.g., proteins) together, leading to the formation of large aggregates.[8][9]
-
High Concentrations: Increased proximity of molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[8][10]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability of the molecules being conjugated. Deviations from optimal conditions can lead to the exposure of hydrophobic regions, promoting aggregation.[8][11]
-
Over-labeling: The addition of too many PEG molecules to a protein can alter its surface charge and isoelectric point (pI), potentially reducing its solubility.[12]
Q3: How can I detect and quantify the aggregation of my conjugate?
Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitation or increased turbidity in the solution.[10]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can quantify the percentage of monomeric conjugate versus high molecular weight (HMW) aggregates.[10][12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) indicates the presence of aggregates.[10]
-
Turbidity Measurements: Measuring the scattering of light by the solution provides a simple way to assess the extent of aggregation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Visible precipitation or increased turbidity is observed during the conjugation reaction.
This is a clear indication of significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for visible precipitation.
-
Possible Cause 1: High Concentration.
-
Possible Cause 2: Suboptimal Buffer Conditions.
-
Recommended Solution: Ensure your buffer composition and pH are optimal for the stability of your molecule. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[11][13] Phosphate-buffered saline (PBS) or HEPES are generally good starting points.[11][12] The reaction of amines with activated esters (like NHS esters) is most efficient at a pH of 7.2-8.5.[13] However, the stability of your target molecule is paramount, so a pH screening experiment may be necessary.[11]
-
-
Possible Cause 3: High Reaction Temperature.
-
Possible Cause 4: Inappropriate Molar Ratio.
-
Possible Cause 5: Lack of Stabilizers.
-
Recommended Solution: Consider adding stabilizing excipients to your reaction buffer. These can help maintain the solubility and native conformation of your molecules.[12]
-
Problem 2: SEC analysis shows a significant percentage of high molecular weight (HMW) species, indicating soluble aggregates.
-
Possible Cause 1: Intermolecular Cross-linking.
-
Recommended Solution: This is a common issue with bifunctional crosslinkers. To minimize this, you can try a stepwise addition of the this compound. Instead of adding the entire volume at once, add it in smaller aliquots over time to avoid localized high concentrations.[12]
-
-
Possible Cause 2: Over-labeling.
-
Possible Cause 3: Protein Instability.
-
Recommended Solution: Even if the initial protein is stable, the conjugation process itself can induce conformational changes that lead to aggregation.[9] Adding stabilizing excipients can help mitigate this.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Preventing Aggregation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | High concentrations increase the likelihood of intermolecular interactions and aggregation.[10][12] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high molar excess of PEG can increase the risk of multi-PEGylation and aggregation.[10] |
| pH | 7.0 - 8.0 | Balances efficient amine reaction with protein stability. Avoid the isoelectric point (pI) of the protein.[11][12] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the aggregation process.[10] |
Table 2: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[11][12] |
| Sucrose/Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[11][12] |
| Glycerol | 5-20% (v/v) | A polyol that can act as a protein stabilizer.[12] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation.[10][12] |
Experimental Protocols
Protocol 1: Screening for Optimal pH to Minimize Aggregation
-
Buffer Preparation: Prepare a series of non-amine-containing buffers (e.g., PBS or HEPES) covering a pH range (e.g., 6.5, 7.0, 7.5, 8.0).[12]
-
Sample Preparation: Dissolve your target molecule (e.g., protein) in each buffer to the desired final concentration.
-
Initiate Reaction: Add the this compound (or its activated form, depending on the conjugation chemistry) to each reaction tube at the desired molar ratio.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 4°C or room temperature) for a set period.
-
Analysis: After incubation, analyze each sample for aggregation using SEC or DLS to determine the pH condition that results in the lowest percentage of aggregates.
Caption: Workflow for pH screening to minimize aggregation.
Protocol 2: Stepwise Addition of Crosslinker
-
Prepare Reactants: Prepare solutions of your target molecule and the this compound crosslinker in the optimized buffer.
-
Initial Addition: Add 25% of the total volume of the crosslinker solution to the target molecule solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 15-30 minutes.
-
Subsequent Additions: Repeat steps 2 and 3 with the remaining crosslinker solution in 25% aliquots until the full amount has been added.
-
Final Incubation: After the final addition, allow the reaction to proceed for the desired total reaction time.
-
Quench and Purify: Stop the reaction using an appropriate quenching agent and purify the conjugate.
Signaling Pathways and Logical Relationships
Caption: Relationship between causes and prevention of aggregation.
References
- 1. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Amine-PEGylated Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Amino-PEG3-C2-Amine following bioconjugation reactions. Find answers to frequently asked questions and detailed protocols to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for needing to remove unreacted this compound?
Unreacted this compound can interfere with downstream applications and analytical techniques. Its presence can lead to inaccurate characterization of your conjugate, potential off-target effects in biological assays, and difficulties in formulation and stability studies. Complete removal is crucial for obtaining pure and well-defined bioconjugates.
Q2: What are the most common methods for removing small, unreacted PEG linkers like this compound?
The most effective methods for removing unreacted this compound from a reaction mixture containing a much larger biomolecule (e.g., a protein or antibody) are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Dialysis/Ultrafiltration.[1][][3][4][5] For reactions involving smaller molecules, Solid-Phase Extraction (SPE) may also be a viable option.[6][7][8]
Q3: How do I choose the best purification method for my experiment?
The optimal purification strategy depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required purity of the final product. The table below provides a comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[9][10][11][12] | Efficient removal of small molecules from large ones.[1][] Can be used for buffer exchange.[10] | Resolution may be insufficient if the product and impurity are of similar size.[5] | Removing the small this compound (MW: 192.26 Da) from large proteins or antibodies.[1][11] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[1][][13] | Can separate molecules with subtle charge differences.[] Effective for separating unreacted protein from PEGylated species.[1][13] | PEGylation can shield charges, potentially altering the elution profile.[] Requires optimization of pH and salt concentration. | Purifying conjugates where PEGylation alters the protein's isoelectric point, allowing for separation from the unreacted, positively charged this compound.[1] |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[14][15][16][17] | Simple and requires minimal specialized equipment. Good for buffer exchange. | Can be a slow process.[18] Risk of product loss if the MWCO is too close to the product's molecular weight.[16] | Removing small molecules from macromolecules when high-resolution separation is not critical. |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid support.[6][7][8][19] | Rapid and can be highly selective.[7] | Requires method development to select the appropriate sorbent and elution conditions. May not be suitable for large biomolecules. | Isolating amine-containing compounds from reaction mixtures where the product has significantly different chemical properties. A cation exchange SPE cartridge could retain the basic this compound.[7] |
Q4: Can I use a combination of purification methods?
Yes, using orthogonal purification techniques is often recommended to achieve the highest purity.[5] For example, an initial purification by SEC to remove the bulk of the unreacted linker could be followed by IEX to separate different PEGylated species from the unreacted protein.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. goldbio.com [goldbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Porphyrin-PEG Polymer with Rapid Renal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Optimizing Amino-PEG3-C2-Amine Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Amino-PEG3-C2-Amine in their synthesis, achieving optimal reaction outcomes is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its application, particularly focusing on reaction time optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis involving this compound, presented in a question-and-answer format.
Question: Why is my reaction yield unexpectedly low?
Answer: Low reaction yield is a frequent issue that can stem from several critical factors:
-
Suboptimal Reaction pH: The reactivity of the primary amine groups on this compound is highly pH-dependent. The amine group needs to be deprotonated (-NH2) to act as a nucleophile, which is favored at a pH above its pKa. However, if you are reacting it with an activated ester (like an NHS-ester), the ester is prone to hydrolysis at high pH, creating a competing reaction that consumes the reagent.[1] A careful balance must be struck.
-
Reagent Quality and Stoichiometry: The quality of your reagents is crucial. For instance, NHS esters are moisture-sensitive and should be stored with a desiccant and dissolved in an anhydrous organic solvent (like DMSO or DMF) immediately before use.[1] Insufficient molar excess of one of the reactants can also lead to incomplete conversion.
-
Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated species (e.g., NHS ester), which renders it inactive.[2] This hydrolysis is accelerated at higher pH and temperatures.
-
Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with your target molecule, thereby reducing the yield of the desired conjugate.[3]
Question: The reaction is slow, or appears to have stalled. What can I do to optimize the reaction time?
Answer: To improve reaction kinetics, consider the following:
-
Adjust pH: For reactions with NHS esters, a pH range of 8.0-8.5 is often optimal for a fast reaction, which can help minimize the impact of hydrolysis.[1]
-
Increase Reagent Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate. However, be mindful of potential solubility issues.
-
Temperature Adjustment: Gently increasing the reaction temperature can overcome the activation energy barrier.[1] However, this will also accelerate the rate of NHS ester hydrolysis, so it should be done with caution and careful monitoring. A common approach is to let the reaction proceed for 2 hours at room temperature or overnight at 4°C.[1]
-
Choice of Coupling Reagents: When coupling with a carboxylic acid, the choice of coupling agent is critical. Reagents like HATU are known for high reactivity and fast reaction times.[4]
Question: I am observing multiple products or impurities in my final sample. What could be the cause?
Answer: The presence of multiple products or impurities can be due to:
-
Lack of a Two-Step Protocol: If this compound is reacted with a molecule that also has both amine and carboxyl groups in the presence of coupling agents, self-polymerization can occur.[5] A two-step protocol, where one end of the linker is conjugated first, followed by purification before the second conjugation, is the most effective way to prevent this.[5]
-
Multiple Reactive Sites: If your target molecule has multiple reactive sites (e.g., multiple primary amines), you may get a mixture of PEGylated species.[6] In such cases, site-specific conjugation strategies may be necessary.[6]
-
Instability of Reactants or Products: Ensure the stability of all components under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets for the amine groups on this compound?
The primary amine groups are nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction targets include:
-
Activated Esters (e.g., NHS esters): This is a highly efficient method for forming stable amide bonds, typically performed at a pH of 7.2-9.[2][7]
-
Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC and an efficiency enhancer like NHS, this compound forms stable amide bonds with carboxylic acids.[2]
-
Aldehydes and Ketones: Through reductive amination, the amine group can form a stable secondary amine linkage.[2]
-
Isothiocyanates: This reaction results in a stable thiourea (B124793) linkage.[2]
Q2: How does pH affect the conjugation reaction with an NHS ester?
pH is a critical parameter. The reaction of the primary amine with an NHS ester is most efficient at a slightly basic pH (7.2-8.5).[6] However, the stability of the NHS ester decreases as the pH increases due to hydrolysis. Therefore, a compromise must be found to balance amine reactivity and ester stability.
Q3: What buffers should I use for my conjugation reaction?
It is essential to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxyl groups, as these will compete with the intended reaction.[6] Recommended buffers include MES for activation steps (if applicable, at pH 4.5-6.0) and phosphate-based buffers (like PBS) for the conjugation step at a pH of 7.2-8.0.[1][6]
Q4: How should I store and handle this compound and other reagents?
This compound should be stored at -20°C for long-term stability.[8] Reagents like EDC and NHS esters are moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening.[1][2] It is recommended to prepare solutions of these reagents immediately before use.[2]
Data Presentation
Table 1: General Reaction Conditions for Amine Coupling with NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. The optimal range for fast reactions is 8.0-8.5.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for overnight reactions to minimize side reactions. Room temperature reactions are typically faster (2-4 hours).[9] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and reactant concentrations. Monitor reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).[7][9] |
| Solvent | Anhydrous DMF or DMSO | For dissolving NHS esters to prevent premature hydrolysis.[1] |
| Buffer | Phosphate-buffered saline (PBS) | Or other non-amine-containing buffers.[2] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol first activates a carboxyl group with EDC and NHS to form a semi-stable NHS ester, which then reacts with this compound.[2]
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water.[2]
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid (Step 1):
-
Conjugation with PEG-Amine (Step 2):
-
Quenching (Optional):
-
Purification:
-
Remove unreacted PEG-amine and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or HPLC.[2]
-
Mandatory Visualization
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Avoiding hydrolysis of activated esters in Amino-PEG3-C2-Amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Amino-PEG3-C2-Amine in reactions with activated esters. The primary focus is on mitigating the hydrolysis of activated esters to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound reaction with an NHS ester?
A1: A common reason for low yields is the hydrolysis of the activated ester (e.g., NHS ester) before it can react with the amine. This competing reaction with water converts the ester into an unreactive carboxylic acid, thereby reducing the amount of reagent available for conjugation with your this compound.
Q2: How does pH affect the efficiency of the conjugation reaction?
A2: The pH of the reaction buffer is a critical factor. The amine group of the PEG linker needs to be in its unprotonated, nucleophilic state to react with the ester. This is favored at a pH above the pKa of the amine (typically around 8.0-8.5). However, the rate of hydrolysis of the activated ester also increases significantly at higher pH. Therefore, a compromise pH of 7.2-8.0 is generally recommended to balance amine reactivity with ester stability.
Q3: Can I use any buffer for this reaction?
A3: No, the choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the this compound in the reaction. Buffers containing nucleophiles like carboxylates (e.g., citrate) or azides can also interfere. Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffers are generally recommended.
Q4: How can I monitor the progress of the reaction and detect hydrolysis?
A4: The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By analyzing aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product. The appearance of a peak corresponding to the hydrolyzed ester can confirm that this side reaction is occurring.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Hydrolysis of Activated Ester | - Optimize the reaction pH to a range of 7.2-8.0. - Use freshly prepared solutions of the activated ester. - Increase the molar excess of the this compound. |
| Incorrect Buffer | - Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles. - Switch to a recommended buffer like PBS, Borate, or HEPES. | |
| Suboptimal Temperature | - Perform the reaction at room temperature or 4°C. While slower, lower temperatures can significantly reduce the rate of hydrolysis. | |
| Presence of Unexpected Byproducts | Hydrolyzed Activated Ester | - Purify the final product using chromatography techniques such as size-exclusion or ion-exchange chromatography to remove the hydrolyzed ester. |
| Reaction with Buffer Components | - As mentioned, ensure a non-reactive buffer is used for the conjugation. | |
| Inconsistent Results | Variability in Reagent Quality | - Use high-purity reagents and store them under appropriate conditions (e.g., desiccated and protected from light) to prevent degradation. |
Experimental Protocol: Minimizing Hydrolysis in a Typical Conjugation
This protocol outlines a general procedure for conjugating an NHS-activated molecule to this compound.
-
Reagent Preparation:
-
Dissolve the this compound in a non-amine-containing buffer (e.g., PBS) at a pH of 7.4.
-
Immediately before use, dissolve the NHS-activated ester in a dry, water-miscible organic solvent like DMSO or DMF.
-
-
Reaction Setup:
-
Add the dissolved NHS-activated ester to the this compound solution. A 2- to 10-fold molar excess of the amine linker is often used to favor the desired reaction.
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature can help to minimize hydrolysis.
-
-
Quenching the Reaction:
-
(Optional) If desired, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated ester.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
-
Analysis:
-
Characterize the final product using techniques like MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate and HPLC to assess its purity.
-
Quantitative Data: pH and Temperature Effects on NHS-Ester Hydrolysis
The stability of an NHS ester is highly dependent on pH and temperature. The table below summarizes the approximate half-life of a typical NHS ester under various conditions.
| pH | Temperature (°C) | Approximate Half-Life of NHS-Ester |
| 7.0 | 4 | Several hours |
| 7.0 | 25 | ~ 1 hour |
| 8.0 | 4 | ~ 1-2 hours |
| 8.0 | 25 | ~ 10-20 minutes |
| 8.5 | 4 | ~ 30 minutes |
| 8.5 | 25 | a few minutes |
Note: These values are illustrative and can vary depending on the specific NHS ester and buffer composition.
Visual Guides
Caption: Reaction pathways for this compound and an activated ester.
Caption: Troubleshooting workflow for low conjugation yield.
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC synthesis?
A1: PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They are known to enhance the aqueous solubility of PROTACs, a critical factor for improving their drug-like properties.[1][2][3][] The flexibility and defined length of PEG chains are also crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][5][6] Additionally, the repeating ethylene (B1197577) glycol units in PEG linkers can shield the polar surface area of the PROTAC by adopting folded conformations, which may facilitate passage across the lipophilic cell membrane.[1]
Q2: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?
A2: The most common challenges include low reaction yields, difficulties in purification, and the potential for side reactions.[5] The modular and often complex nature of PROTACs, combined with the properties of PEG linkers, can lead to incomplete reactions and the formation of hard-to-separate byproducts.[5] Purification is often challenging due to the high polarity and flexibility of the PEG chain, which can lead to issues like product loss during aqueous workups and poor chromatographic separation.[5][7]
Q3: How does the length of the PEG linker impact the synthesis and efficacy of a PROTAC?
A3: The length of the PEG linker is a critical parameter that significantly influences both the synthesis and the biological activity of a PROTAC.[5][8] Synthetically, very long PEG chains can sometimes complicate purification.[5] Biologically, the linker length is crucial for establishing the appropriate distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3][5] An optimal linker length must be empirically determined for each specific PROTAC system, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity, leading to an unstable or non-productive complex.[3][5][9]
Q4: My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?
A4: While PEG linkers are used to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the properties of the entire molecule, including the target protein ligand and the E3 ligase ligand.[8] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[8] Here are some troubleshooting strategies:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as PEG-400 to improve solubility.[8]
-
pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be dependent on the pH of the solution. Adjusting the pH of your buffer can significantly increase solubility.[8]
-
Formulation Strategies: For in vivo studies, consider more advanced formulation approaches.
Q5: What are the key analytical techniques for characterizing PROTACs with PEG linkers?
A5: The primary analytical techniques for characterizing PEGylated PROTACs are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] ¹H NMR is used to confirm the presence of the PEG linker and the successful conjugation of the warhead and E3 ligase ligand.[5][10] LC-MS is essential for verifying the molecular weight of the final PROTAC and assessing its purity.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PROTACs with PEG linkers, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Inefficient amide coupling | - Use more efficient coupling reagents like HATU or HOBt.[9]- Ensure anhydrous reaction conditions to prevent hydrolysis of activated esters.[9]- Optimize reaction temperature and time.[9] |
| Inefficient Click Chemistry (CuAAC) | - Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[5]- Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[5] | |
| Poor solubility of reactants | - Screen different anhydrous solvents such as DMF, DMSO, or NMP to improve solubility.[5] | |
| Side reactions | - Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction.[5] | |
| Degradation of starting materials or product | - Assess the stability of your materials under the reaction and purification conditions. Avoid prolonged exposure to harsh acidic or basic conditions.[5] | |
| Difficulty in Purification | Poor chromatographic separation | - Use reverse-phase HPLC (RP-HPLC) with a C18 or C8 column, as the polarity of the PEG linker can make normal-phase chromatography challenging.[7][11]- Optimize the gradient elution method. A shallow gradient may be necessary to separate closely eluting species. |
| Product loss during aqueous workup | - The hydrophilicity of the PEG linker can lead to product loss in the aqueous phase during extractions. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[5] | |
| Product adhesion to labware | - The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Using low-retention microcentrifuge tubes and pipette tips can help mitigate this issue.[5] | |
| Complex Mixture of Products by LC-MS | Incomplete reaction | - Increase reaction time or temperature.- Add a slight excess of one of the coupling partners. |
| Formation of byproducts | - Review the reaction mechanism for potential side reactions and adjust conditions accordingly (e.g., protecting groups, alternative coupling chemistry).[7] | |
| Heterogeneous PEGylated products | - The reaction may produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) or positional isomers.[7] This often requires optimization of the PEGylation reaction conditions and purification by high-resolution techniques like RP-HPLC. | |
| Low or No Degradation of Target Protein | Poor cell permeability | - While PEG linkers can aid permeability, excessive hydrophilicity can be detrimental.[3] Consider synthesizing PROTACs with more hydrophobic linkers, like alkyl chains, or hybrid linkers to enhance cell uptake.[9] |
| Incorrect linker length | - The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[3][9] Synthesize a library of PROTACs with varying PEG linker lengths to determine the optimal length.[9] | |
| Low expression of the recruited E3 ligase | - Confirm that the E3 ligase you are targeting is expressed in the cell line used for your experiments.[9] |
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Efficacy
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 2 PEG units | 850 | 3.5 | 100 | 85 |
| PROTAC-2 | 4 PEG units | 938 | 3.1 | 25 | 95 |
| PROTAC-3 | 6 PEG units | 1026 | 2.7 | 50 | 90 |
| PROTAC-4 | 8 PEG units | 1114 | 2.3 | 150 | 80 |
Data is illustrative and compiled from multiple sources.[1]
Table 2: Comparison of Reaction Conditions for Amide Coupling
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 4-16 | 70-90 |
| HOBt/EDC | DIPEA | DMF | 25 | 12-24 | 60-80 |
| COMU | DIPEA | NMP | 25 | 2-6 | 75-95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF under an Argon atmosphere.[8]
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[8]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[8]
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.[8]
-
Add the amine-functionalized PEG linker (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[8]
-
Monitor the reaction progress by LC-MS.[8]
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
Materials:
-
Azide-functionalized component (1.0 eq)
-
Alkyne-functionalized component (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
t-Butanol/Water (1:1 v/v)
Procedure:
-
Dissolve the azide-functionalized component (1.0 eq) and the alkyne-functionalized component (1.05 eq) in a mixture of t-BuOH and water (1:1 v/v).
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.
Protocol 3: General RP-HPLC Purification Protocol
This protocol provides a general framework for the purification of a PEGylated PROTAC.
System and Column:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 reversed-phase column.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[11]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.[11]
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B).
-
Injection and Elution: Inject the sample and elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical LC-MS. Combine the pure fractions and lyophilize to obtain the final product.
Protocol 4: Western Blot for PROTAC-Induced Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.[10]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO) group.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them with Laemmli buffer. Boil the samples to denature the proteins.[10]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody.[2]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the target protein band intensity to the loading control.[10]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[10]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[10]
-
Visualizations
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: Troubleshooting logic for low PROTAC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for potent ternary complex formation in the development of bifunctional degraders like PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC and ternary complex formation?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to bridge the two proteins, facilitating the formation of a stable and productive ternary complex ([POI]-[PROTAC]-[E3 Ligase]).[3][4] The linker's length, composition, and attachment points dictate the proximity and relative orientation of the POI and E3 ligase, which is crucial for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][5]
Q2: What are the common types of linkers used in PROTAC design?
A2: The most common linkers are flexible chains, primarily based on polyethylene (B3416737) glycol (PEG) or alkyl structures.[1][6]
-
PEG Linkers: These are hydrophilic and can improve a PROTAC's solubility and cell permeability.[2][6][] The ethylene (B1197577) glycol units are biocompatible and their length can be easily modulated.[8]
-
Alkyl Linkers: These are simple, hydrophobic hydrocarbon chains that provide stable connectivity and conformational flexibility.[2][]
-
Rigid/Constrained Linkers: To reduce the flexibility and high entropic penalty of long, flexible linkers, more rigid structures like piperidine/piperazine rings or aromatic groups are sometimes incorporated.[6] These can help lock the PROTAC into a bioactive conformation.[]
Q3: Is there an ideal linker length for a PROTAC?
A3: There is no single "ideal" linker length; it is highly dependent on the specific POI and E3 ligase pair.[9][10] The optimal length must be determined empirically for each new system. However, most successful PROTACs have linkers ranging from 7 to 29 atoms.[10] A linker that is too short can cause steric hindrance, preventing the ternary complex from forming.[11] Conversely, a linker that is too long can result in an unstable complex with too much flexibility, leading to inefficient ubiquitination.[11]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex.[11] A well-designed linker can promote positive cooperativity—where the binding of the first protein enhances the binding of the second—which stabilizes the ternary complex and can help mitigate the hook effect.[12]
Troubleshooting Guide
Issue 1: My PROTAC shows weak or no degradation of the target protein.
This is a common starting problem. A systematic approach is needed to determine if the linker is the cause.
-
Potential Cause 1: Inefficient Ternary Complex Formation.
-
Explanation: The linker may be the wrong length or composition, preventing the POI and E3 ligase from coming together effectively. A linker that is too short can cause steric clashes, while one that is too long may not provide the stability needed for ubiquitination.[9][11]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[12][13] Even small changes can have a dramatic impact on degradation.[11]
-
-
Potential Cause 2: Poor Cell Permeability.
-
Explanation: The PROTAC may be effective in biochemical assays but unable to cross the cell membrane to reach its intracellular target. The linker significantly influences the overall physicochemical properties of the molecule.[10]
-
Troubleshooting Step: Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm the PROTAC can bind its target within the cell.[10][11] If engagement is low, consider modifying the linker to have a better balance of hydrophilicity and lipophilicity.[10]
-
-
Potential Cause 3: Suboptimal Linker Attachment Points.
-
Explanation: The position where the linker connects to the warhead and the E3 ligase ligand is critical.[10] An incorrect attachment point can interfere with the binding of either ligand to its respective protein.
-
Troubleshooting Step: If possible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[10]
-
Issue 2: My PROTAC shows good binary binding to both the target and E3 ligase, but still fails to induce degradation.
This frequent challenge strongly suggests a problem with the formation of a productive ternary complex.[12]
-
Potential Cause: Unstable or Non-Productive Ternary Complex Geometry.
-
Explanation: Even if a ternary complex forms, the linker may orient the two proteins in a way that the E3 ligase's enzymatic machinery cannot reach the lysine (B10760008) residues on the target protein's surface for ubiquitination.[12] The complex may also be too transient to be effective.[11]
-
Troubleshooting Step 1: Fine-tune the linker with smaller increments in length. Also, consider altering the linker's composition to modulate its flexibility.[11]
-
Troubleshooting Step 2: Perform a biophysical assay like Surface Plasmon Resonance (SPR) or Time-Resolved FRET (TR-FRET) to directly measure ternary complex formation and stability.[4][9] Calculating the cooperativity (alpha) can provide insight; a value greater than 1 indicates favorable complex formation.[9][13]
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting poor PROTAC efficacy.
Quantitative Data on Linker Length vs. Degradation
Systematic variation of the linker provides crucial structure-activity relationship (SAR) data.[14] The following tables summarize representative data from studies where linker length was modified, demonstrating the profound impact on degradation efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8][15][16]
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) in MCF7 cells | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC 11 | Alkyl | 9 | >1000 | ~20 |
| PROTAC 12 | Alkyl | 12 | ~500 | ~50 |
| PROTAC 13 | Alkyl | 16 | <100 | >80 |
| PROTAC 14 | Alkyl | 19 | ~500 | ~50 |
| PROTAC 15 | Alkyl | 21 | >1000 | <30 |
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]
| PROTAC | Linker Type | Linker Composition | DC₅₀ (nM) | Degradation Potency |
|---|---|---|---|---|
| BTK Degrader 1 | PEG | 2 PEG units | >5000 | Reduced Degradation |
| BTK Degrader 2 | PEG | 4-5 PEG units | <500 | Potent Degradation |
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [8][17]
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| TBK1 Degrader 1 | Alkyl/Ether | <12 | >1000 | Not Observed |
| TBK1 Degrader 2 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 3 | Alkyl/Ether | 29 | 292 | 76 |
Key Experimental Protocols & Workflows
Accurate assessment of PROTAC efficacy requires robust experimental methods.[13] Below are detailed protocols for key experiments and a general workflow for linker optimization.
PROTAC Mechanism & Experimental Workflow
PROTACs function by coopting the cell's natural protein degradation machinery.[5] The following diagrams illustrate this signaling pathway and a typical experimental workflow for linker validation.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels within cells following PROTAC treatment and determine DC₅₀ and Dₘₐₓ values.[5][14]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) must also be used.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[13]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary and ternary complexes in real-time, providing direct evidence of complex formation and allowing for the calculation of cooperativity.[5][13]
-
Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL or Cereblon), onto a streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3): Prepare and inject a concentration series of the PROTAC over the immobilized E3 ligase surface to measure its binary binding affinity (Kᴅ).
-
Ternary Complex Analysis: Prepare a concentration series of the PROTAC and mix it with a constant, saturating concentration of the POI. Inject this pre-incubated mixture over the immobilized E3 ligase surface. A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Analyze the resulting sensorgrams to determine association (kₐ) and dissociation (kₑ) rates and the equilibrium dissociation constant (Kᴅ) for both binary and ternary interactions. Calculate the cooperativity factor (alpha, α) using the formula: α = (Binary Kᴅ of PROTAC to E3) / (Ternary Kᴅ of POI-PROTAC to E3) . An alpha value > 1 indicates positive cooperativity, where the presence of the POI enhances the binding of the PROTAC to the E3 ligase.[9]
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Cell Permeability of Amino-PEG3-C2-Amine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Amino-PEG3-C2-Amine Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and why is cell permeability crucial for their function?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular targets.[4][5] Therefore, poor cell permeability is a major obstacle to their therapeutic efficacy.[1][6][7]
Q2: What are the general physicochemical properties of PROTACs that hinder their cell permeability?
A2: Most PROTACs, including those with this compound linkers, possess physicochemical properties that are unfavorable for passive diffusion across the lipophilic cell membrane. These include:
-
High Molecular Weight (MW): PROTACs are typically large molecules, often exceeding the conventional "Rule of Five" guideline of <500 Da.[8][9]
-
Large Polar Surface Area (PSA): The presence of multiple polar groups contributes to a high PSA, which impedes membrane traversal.[8][9]
-
High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These also contribute to the high polarity of PROTACs.[9]
Q3: What is the role of the this compound linker in a PROTAC's cell permeability?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[2][6][10] The this compound linker, containing polyethylene (B3416737) glycol (PEG) units, has a complex role:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule.[2][8][11]
-
"Chameleon Effect": The flexibility of the PEG linker allows the PROTAC to adopt a folded conformation in a nonpolar environment like the cell membrane.[6][8][10][12][13] This folded state can shield the polar groups, reducing the effective PSA and facilitating membrane passage.[6][8][10][12][13]
-
Potential for Reduced Permeability: Conversely, an overly long or highly flexible PEG linker can increase the molecule's size and polarity, potentially hindering permeability.[8][14]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein is reduced.[2] This occurs because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[2] While not directly a measure of permeability, it is a crucial factor to consider in cellular assays, as high intracellular concentrations of a permeable PROTAC could lead to this effect.
Troubleshooting Guide
Issue: My this compound PROTAC shows high biochemical activity (i.e., strong binding to the target and E3 ligase) but poor cellular activity (i.e., no or weak target degradation).
Possible Cause 1: Low Cell Permeability
-
Troubleshooting Steps:
-
Directly measure cell permeability: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment of passive diffusion, or the Caco-2 cell permeability assay for a more physiologically relevant model that includes active transport mechanisms.[9][13][15]
-
Perform a cellular uptake assay: This will directly quantify the amount of PROTAC accumulating inside the target cells.[9][15]
-
-
Solutions:
-
Modify the Linker:
-
Shorten the PEG chain: Systematically synthesize and test PROTACs with shorter PEG linkers (e.g., PEG2, PEG1) as shorter linkers often lead to more permeable compounds.[14]
-
Replace the PEG linker with a more lipophilic alkyl chain: This can reduce the polar surface area.[10][14]
-
Introduce rigidity: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) into the linker can improve both rigidity and water solubility, potentially enhancing cell permeability.[8]
-
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve permeability.
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.
-
Possible Cause 2: Active Efflux
-
Troubleshooting Steps:
-
Analyze Caco-2 assay data: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in a Caco-2 assay suggests that the PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp).[15]
-
-
Solutions:
-
Co-administration with an efflux pump inhibitor: In your cellular assays, test the PROTAC in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if target degradation is restored.
-
Structural modifications: Alter the PROTAC structure to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts.
-
Possible Cause 3: Intracellular Instability
-
Troubleshooting Steps:
-
Assess metabolic stability: Incubate the PROTAC with liver microsomes or hepatocytes to determine its metabolic half-life.
-
LC-MS analysis of cell lysates: Treat cells with the PROTAC and analyze the cell lysate over time using LC-MS to detect any degradation products.
-
-
Solutions:
-
Modify metabolically labile sites: If specific points of metabolic breakdown are identified, modify the chemical structure at those positions to improve stability. For example, replacing a metabolically susceptible hydrogen with a fluorine atom.
-
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of VHL-based PROTACs
| PROTAC ID | Linker Modification | MW ( g/mol ) | ALogP | HBD | HBA | PAMPA Pₑ (x 10⁻⁶ cm/s) | Reference |
| 15 | 1-unit PEG linker | 884.0 | 3.5 | 4 | 12 | 0.005 | [8][11] |
| 16 | 2-unit PEG linker | 928.1 | 3.2 | 4 | 13 | 0.002 | [8][11] |
| 8 | 3-unit PEG linker | 972.1 | 3.0 | 4 | 14 | <0.001 | [8][11] |
| 7 | 2-unit PEG linker | 916.1 | 3.5 | 4 | 12 | 0.6 | [14] |
Data is illustrative and compiled from various sources in the literature.
Table 2: Impact of Linker Composition on PROTAC Permeability
| PROTAC ID | Linker Composition | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| 20b | Alkyl-F | 0.35 | 0.7 | [16] |
| 20d | PEG | <0.7 | >12 | [16] |
Data is illustrative and compiled from various sources in the literature.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm)
-
96-well acceptor plate
-
Phosphatidylcholine solution in dodecane
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
Methodology:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate:
-
Coat the filter membrane of each well of the donor plate with 5 µL of the phosphatidylcholine solution in dodecane.
-
Allow the solvent to evaporate completely, leaving a lipid layer.
-
Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.
-
Add 150 µL of the PROTAC dosing solution to each well of the coated donor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature with gentle shaking for 4-18 hours.
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq)) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time in seconds.
-
[C]_A is the concentration of the PROTAC in the acceptor well.
-
[C]_eq is the theoretical equilibrium concentration.
-
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, including both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell™ inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.
-
Visualizations
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: Key factors influencing PROTAC cell permeability.
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Amino-PEG3-C2-Amine Conjugations
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Amino-PEG3-C2-Amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugations?
A1: Steric hindrance refers to the spatial obstruction that occurs when the size and three-dimensional shape of molecules impede a chemical reaction.[1][2] In the context of this compound conjugations, this typically happens when the target functional group on your biomolecule (e.g., a protein, peptide, or small molecule) is located in a sterically crowded environment, making it difficult for the this compound linker to access and react with it.[2] This can be due to the target residue being buried within the protein's folded structure or shielded by neighboring chemical groups.[1][2]
Q2: What are the common indicators that steric hindrance is affecting my conjugation reaction?
A2: Several signs may suggest that steric hindrance is negatively impacting your experiment:
-
Low or no conjugation yield: The amount of your desired final product is significantly lower than expected.[1][2]
-
Incomplete conjugation: A large portion of your starting biomolecule remains unconjugated, even when using an excess of the this compound linker.[1]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on your biomolecule, leading to a heterogeneous mixture of products.[1]
-
Protein aggregation or precipitation: Modification at more accessible sites can alter the surface properties of a protein, leading to aggregation.[2]
Q3: How does the PEG3 linker in this compound help in overcoming steric hindrance?
A3: The polyethylene (B3416737) glycol (PEG) portion of the linker acts as a flexible, hydrophilic spacer. This spacer arm increases the distance between the reactive amine groups and any bulky molecules they are attached to, which can help to minimize spatial interference and allow the reactive ends to access target functional groups more freely.[1][3] This is particularly beneficial when conjugating large molecules or when the target functional group is in a less accessible region.[3]
Q4: When should I consider using a linker with a longer or shorter PEG chain?
A4: The choice of PEG linker length is a critical optimization step.
-
Consider a longer PEG linker (e.g., PEG6, PEG12) when you are conjugating two large molecules, observe low conjugation efficiency likely due to a steric clash, or need to improve the solubility and reduce aggregation of the final conjugate.[3]
-
Consider a shorter PEG linker (e.g., PEG1, PEG2) when the molecules being conjugated are relatively small and steric hindrance is not a primary concern, or when a more compact final product is desired.[2][3] It is important to note that an excessively long linker can sometimes wrap around the biomolecule and block the reactive site.[2]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance | The target functional group on your molecule is inaccessible.[1][2] Solution: Consider using a linker with a longer PEG chain to increase the reach of the reactive group.[1] |
| Suboptimal Reaction pH | The reactivity of the primary amine groups on the linker and the target molecule is highly pH-dependent. For efficient reaction with activated esters (like NHS esters), a pH of 7.0-8.5 is typically recommended.[4] Solution: Verify the pH of your reaction buffer before starting the conjugation. |
| Inactive Reagents | The this compound or the molecule it is reacting with may have degraded due to improper storage or handling. Solution: Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for amine-reactive reagents. Solution: Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[5] |
Issue 2: Formation of Multiple Conjugated Species or Aggregates
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites | Your biomolecule may have multiple accessible sites for conjugation, leading to a heterogeneous mixture of products. Solution: To favor mono-conjugation, you can try reducing the molar excess of the this compound linker.[6] |
| Protein Aggregation | High protein concentrations can promote intermolecular cross-linking and aggregation.[2] Solution: Try reducing the protein concentration in the reaction mixture. Performing the reaction at a lower temperature (e.g., 4°C) can also slow down aggregation kinetics. |
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the efficiency of this compound conjugations. The values are illustrative and should be optimized for your specific system.
Table 1: Impact of Molar Ratio of this compound to Target Molecule on Conjugation Yield
| Molar Ratio (Linker:Target) | Expected Conjugation Yield (%) | Remarks |
| 1:1 | 10-30% | May be sufficient for some applications, but likely incomplete reaction. |
| 5:1 | 40-70% | A good starting point for optimization. |
| 10:1 | 60-90% | Higher excess drives the reaction towards completion but may increase the need for purification.[2] |
| 20:1 | >85% | Often used to ensure high conjugation efficiency, especially for precious biomolecules.[2] |
Table 2: Influence of Reaction pH on Amine Conjugation Efficiency
| Reaction pH | Relative Reaction Rate | Remarks |
| 6.0 | Low | Primary amines are mostly protonated and less nucleophilic. |
| 7.0-7.5 | Moderate to High | Good balance between amine reactivity and stability of many biomolecules.[4] |
| 8.0-8.5 | High | Optimal for maximizing the nucleophilicity of primary amines.[4] |
| > 9.0 | High, but with risks | Increased risk of biomolecule denaturation and side reactions. |
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Carboxyl Group-Containing Molecule using EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group on a target molecule and subsequent conjugation to one of the primary amines of this compound.
Materials:
-
Carboxyl-containing molecule (e.g., protein, peptide)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[7]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer to a concentration of 1-10 mg/mL.[7]
-
Dissolve the this compound in the Conjugation Buffer.
-
-
Activation of Carboxyl Groups:
-
Conjugation Reaction:
-
Immediately add the activated carboxyl-molecule solution to the this compound solution. A 10- to 20-fold molar excess of the linker over the activated molecule is recommended to favor the formation of a mono-conjugated product on the linker.[7]
-
Ensure the pH of the final reaction mixture is between 7.2 and 8.0. Adjust with Conjugation Buffer if necessary.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted linker and byproducts using a suitable purification method, such as size-exclusion chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG3-C2-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The characterization of bioconjugates is a critical step in drug development and proteomics research. Amino-PEG3-C2-Amine, a hydrophilic, bifunctional linker, is frequently used to connect molecules of interest, such as proteins, peptides, or small molecule drugs. Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity of these conjugates. This guide provides a comparative overview of the two primary mass spectrometry techniques for this purpose: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), supported by experimental data and detailed protocols.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
The choice between ESI-MS and MALDI-TOF MS for analyzing this compound conjugates depends on the specific analytical goal, the nature of the conjugated molecule, and the available instrumentation.
| Feature | Electrospray Ionization (ESI) Mass Spectrometry | Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry |
| Principle | Analyte in solution is nebulized and ionized by a high voltage, typically producing multiply charged ions. | Analyte is co-crystallized with a matrix and ionized by a laser pulse, primarily generating singly charged ions. |
| Sample Introduction | Typically coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Sample is spotted onto a target plate for analysis. |
| Ionization | Soft ionization, suitable for a wide range of molecules, from small linkers to large proteins. | Soft ionization, also suitable for a broad range of molecules, including large proteins and polymers.[1] |
| Mass Spectra | Often produces complex spectra with multiple charge states for each species, which can be challenging to deconvolute. | Typically generates simpler spectra with predominantly singly charged ions, facilitating easier interpretation of molecular weight.[1] |
| Adduct Formation | Prone to forming various adducts (e.g., Na+, K+), which can add to spectral complexity. | Also prone to adduct formation, but the use of specific cationizing agents can be controlled. |
| Fragmentation | Collision-Induced Dissociation (CID) in tandem MS (MS/MS) provides detailed structural information. | In-source decay (ISD) and post-source decay (PSD) can provide fragmentation information for structural analysis. |
| Best Suited For | Detailed structural elucidation, purity analysis of complex mixtures, and online monitoring of reactions. | Rapid molecular weight determination, analysis of complex mixtures without prior separation, and high-throughput screening. |
Quantitative Data Summary
The accurate mass measurement of the parent ion and its characteristic fragment ions is crucial for the unambiguous identification of this compound and its conjugates. The theoretical monoisotopic mass of the protonated this compound ([M+H]⁺) is 193.1552 Da .
The following table summarizes the expected m/z values for the protonated parent molecule and its key fragment ions generated through Collision-Induced Dissociation (CID). The fragmentation of protonated polyethylene (B3416737) glycols typically involves the loss of one or two monomer units.[2] The presence of terminal amino groups can influence the fragmentation pathways.
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₈H₂₁N₂O₃⁺ | 193.1552 | Protonated parent molecule |
| [M+H - NH₃]⁺ | C₈H₁₈NO₃⁺ | 176.1287 | Loss of ammonia (B1221849) from a terminal amine |
| [M+H - C₂H₄O]⁺ | C₆H₁₇N₂O₂⁺ | 149.1290 | Loss of one ethylene (B1197577) glycol unit |
| [M+H - 2(C₂H₄O)]⁺ | C₄H₁₃N₂O⁺ | 105.1028 | Loss of two ethylene glycol units |
| [M+H - 3(C₂H₄O)]⁺ | C₂H₉N₂⁺ | 61.0766 | Loss of three ethylene glycol units |
| [C₂H₆N]⁺ | C₂H₆N⁺ | 44.0497 | Fragment containing the C2-Amine terminus |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality mass spectrometric data for this compound conjugates.
Protocol 1: ESI-MS Analysis
This protocol is suitable for the analysis of the linker itself or its small molecule conjugates.
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.
-
-
LC-MS/MS System:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometer: An electrospray ionization source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS (CID): Select the [M+H]⁺ ion (m/z 193.16) for fragmentation. Use a collision energy of 10-30 eV.
-
Protocol 2: MALDI-TOF MS Analysis
This protocol is well-suited for rapid molecular weight confirmation.
-
Sample and Matrix Preparation:
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound conjugate in deionized water or a suitable organic solvent.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent (Optional): To promote the formation of specific adducts and simplify spectra, a solution of a sodium or potassium salt (e.g., NaCl or KCl) can be added.
-
-
Target Plate Spotting (Dried-Droplet Method):
-
Mix the sample solution and matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion, reflector mode for higher resolution.
-
Laser: Nitrogen laser (337 nm). Adjust the laser power to be just above the ionization threshold to minimize in-source fragmentation.
-
Mass Range: Calibrate the instrument in the expected mass range of the analyte.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for the mass spectrometric analysis of this compound conjugates.
Caption: Proposed fragmentation pathway of protonated this compound in CID.
References
A Researcher's Guide to HPLC Analysis of Amino-PEG3-C2-Amine Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of linkers such as Amino-PEG3-C2-Amine are of paramount importance.[1] High-Performance Liquid Chromatography (HPLC) stands as a fundamental analytical technique for monitoring reaction progress, assessing purity, and identifying potential impurities in the synthesis of such bifunctional linkers. This guide provides a comparative overview of HPLC methods for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and supporting data to facilitate effective analytical strategy development.
Comparison of HPLC Methods for this compound Analysis
The analysis of this compound, a small, hydrophilic molecule lacking a strong UV chromophore, presents unique challenges. Two primary HPLC-based approaches are commonly employed: direct UV detection at low wavelengths and analysis after pre-column derivatization to enhance detection sensitivity.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Feature | Direct Low-UV Detection | Pre-column Derivatization (e.g., with Dansyl Chloride) |
| Principle | Detection of the amide and ether bonds at low UV wavelengths (e.g., 214 nm). | Covalent labeling of primary amines with a fluorescent or UV-active tag prior to HPLC separation.[2] |
| Primary Application | Rapid in-process monitoring of reaction progress and crude purity assessment. | Accurate quantification of the main product and low-level impurities.[2] |
| Key Advantages | - Simple sample preparation- Fast analysis time | - High sensitivity and selectivity- Improved peak shape and resolution |
| Limitations | - Low sensitivity- Potential for interference from solvents and other non-chromophoric impurities. | - More complex and time-consuming sample preparation- Derivatization reaction must be complete and reproducible. |
Experimental Protocols
The following are detailed protocols for the HPLC analysis of this compound reaction mixtures. These protocols are representative and may require optimization based on the specific reaction conditions and available instrumentation.
Protocol 1: Reversed-Phase HPLC with Direct Low-UV Detection
This method is suitable for a quick assessment of the reaction mixture to identify the presence of the product and major impurities.
1. Materials and Reagents:
-
This compound reaction mixture
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a final concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
System: HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase A: Water with 0.1% TFA[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA[3]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 214 nm[3]
Protocol 2: Reversed-Phase HPLC with Pre-column Derivatization
This method offers enhanced sensitivity for accurate quantification of this compound and its amine-containing impurities.
1. Materials and Reagents:
-
This compound reaction mixture
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone)[2]
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound
2. Derivatization Procedure:
-
To 100 µL of the reaction mixture (or standard solution), add 200 µL of sodium bicarbonate buffer.[2]
-
Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.[2]
-
Incubate the mixture at 60°C for 30 minutes in the dark.[2]
-
After incubation, add 100 µL of 2% (v/v) aqueous formic acid to quench the reaction.[2]
3. HPLC Conditions:
-
System: HPLC with a fluorescence or UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm
-
UV: 254 nm
-
Hypothetical Experimental Data
The following table summarizes hypothetical data from the HPLC analysis of a crude this compound reaction mixture after derivatization with Dansyl Chloride.
Table 2: Hypothetical HPLC Data for a Derivatized this compound Reaction Mixture
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Unreacted Starting Material (Mono-amino PEG) | 8.5 | 10.2 |
| 2 | This compound (Product) | 12.1 | 85.3 |
| 3 | Dimerized Byproduct | 15.8 | 3.1 |
| 4 | Other Impurity | 17.2 | 1.4 |
Common Impurities in this compound Synthesis
The synthesis of this compound can result in several impurities that need to be identified and quantified. Common impurities may include:
-
Polydisperse PEGs: Starting materials may not be perfectly monodisperse, leading to a final product with varying PEG chain lengths.[4]
-
Incompletely Reacted Intermediates: Depending on the synthetic route, mono-amino PEGs or starting materials with other functional groups may remain in the product mixture.[4]
-
Side-Reaction Byproducts: The synthetic steps can lead to the formation of byproducts.[4]
-
Small Molecule Impurities: Residual solvents, reagents, and their degradation products can be present.[4]
Visualizing the Experimental Workflow and Logic
Caption: Experimental workflow for the HPLC analysis of this compound reaction mixtures.
Caption: Decision tree for selecting an HPLC method for this compound analysis.
Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive characterization of this compound and its reaction mixtures often involves complementary techniques:
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (HPLC-MS) provides unambiguous confirmation of the product's identity by determining its molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structural integrity of the linker.[3]
By employing a combination of these HPLC methods and complementary techniques, researchers can confidently characterize their this compound products, ensuring the quality and reliability of their downstream applications in drug discovery and development.
References
A Comparative Analysis of Amino-PEG3-C2-Amine and Other PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is a triad (B1167595) of a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker that tethers the two. Once relegated to a passive role, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2][3]
This guide presents an objective comparison of Amino-PEG3-C2-Amine, a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other prevalent linker classes, namely alkyl and rigid linkers. This analysis is supported by a synthesis of experimental data and detailed protocols for key validation assays to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker's primary function is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[4][5][6] This proximity is a prerequisite for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in dictating the geometry of this ternary complex. An ill-suited linker can lead to steric hindrance or a non-productive orientation, thereby diminishing or even abrogating the PROTAC's activity.[7][8]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly classified into two categories: flexible and rigid. This compound falls into the flexible linker category, which also includes alkyl chains. Rigid linkers, in contrast, incorporate cyclic structures to limit conformational freedom.[4][7][9]
Flexible Linkers: this compound and Alkyl Chains
Flexible linkers, particularly those based on PEG and alkyl chains, are the most extensively used in PROTAC design due to their synthetic accessibility and the ease of modifying their length.[2][]
This compound is a hydrophilic linker composed of three ethylene (B1197577) glycol units and a C2 alkyl chain, terminating in amino groups for conjugation. The PEG component enhances the aqueous solubility of the PROTAC molecule, a significant advantage given that many warheads and E3 ligase ligands are hydrophobic.[][11] This improved solubility can also positively influence cell permeability, although the relationship is complex. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[11][12]
Alkyl linkers , composed of saturated hydrocarbon chains, are more hydrophobic than their PEG counterparts. While this can sometimes enhance membrane permeability, it often leads to poor aqueous solubility, which can be a hurdle for in vivo applications.[]
Rigid Linkers
Rigid linkers incorporate cyclic moieties such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[4][7][9] This pre-organization of the PROTAC into a bioactive conformation can reduce the entropic penalty of binding, potentially leading to a more stable ternary complex and more potent degradation.[13][14] Rigid linkers can also exhibit improved metabolic stability. However, their synthesis is often more complex, and the lack of flexibility can be a disadvantage if the constrained conformation is not optimal for ternary complex formation with a specific POI and E3 ligase pair.[4][9]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.
Table 1: Impact of Linker Type on Degradation Efficiency
| PROTAC Series | Linker Type | Target Protein | E3 Ligase | DC50 | Dmax (%) | Reference |
| Hypothetical PROTAC-A | This compound (Flexible PEG) | BRD4 | VHL | ~50 nM | >90% | [15] |
| Hypothetical PROTAC-B | Alkyl Chain (Flexible) | BRD4 | VHL | ~100 nM | ~85% | [15] |
| Hypothetical PROTAC-C | Piperidine/Piperazine (Rigid) | BRD4 | VHL | <10 nM | >95% | [7] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound (Flexible PEG) | Alkyl Chain (Flexible) | Rigid Linker | Key Considerations |
| Solubility | Generally higher due to hydrophilicity.[][11] | Generally lower, more hydrophobic.[] | Variable, can be improved over alkyl chains.[7] | Crucial for formulation and bioavailability. |
| Cell Permeability (Papp) | Variable; can be enhanced by conformational folding.[11][12] | Can be higher due to hydrophobicity, but often low for large PROTACs.[16] | Can be improved by reducing polar surface area. | A balance between solubility and permeability is essential. |
| Metabolic Stability | Can be susceptible to oxidation.[4] | Generally more stable than PEGs. | Can be designed for high metabolic stability.[4][9] | Impacts in vivo half-life and exposure. |
| Conformational Flexibility | High | High | Low | Affects ternary complex formation and stability.[13][14] |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate and compare PROTAC linkers.
Western Blot for Determination of DC50 and Dmax
This is the gold-standard method for quantifying the degradation of a target protein.[17][18][19][20]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs to be tested. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTACs. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time, typically 16 to 24 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
5. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[21][22][23]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[24][25][26][27][28]
1. Reagent Preparation:
-
Recombinant, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged) are required.
-
Prepare solutions of the tagged proteins, the PROTACs to be tested, and fluorophore-labeled antibodies that recognize the tags (e.g., Terbium-conjugated anti-GST and d2-conjugated anti-His).
2. Assay Procedure:
-
In a microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Incubate the mixture to allow for ternary complex formation.
-
Add the fluorophore-labeled antibodies.
-
Incubate to allow the antibodies to bind to the tagged proteins.
3. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[6]
-
The peak of the curve represents the maximal ternary complex formation, and the concentration at half-maximal formation can be determined.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[16][29][30][31][32]
1. Plate Preparation:
-
Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
2. Compound Addition and Incubation:
-
Add the PROTAC solutions to the donor wells of the filter plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.
3. Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium])
-
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Conclusion
The choice of linker is a pivotal decision in the design of a potent and effective PROTAC. This compound, as a flexible PEG-based linker, offers distinct advantages in terms of enhancing solubility and providing conformational flexibility, which can be beneficial for achieving ternary complex formation. However, the optimal linker is highly dependent on the specific POI and E3 ligase pair. While flexible linkers are often a good starting point, the incorporation of rigidity can lead to significant improvements in potency and pharmacokinetic properties. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers with varying lengths, compositions, and rigidities, is crucial for the development of next-generation protein degraders with therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of different PROTAC linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. labonline.com.au [labonline.com.au]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. PAMPA | Evotec [evotec.com]
A Comparative Guide for Researchers: Amino-PEG3-C2-Amine vs. Alkyl Linkers in PROTACs
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, the component connecting the target protein binder and the E3 ligase ligand, plays a critical role in determining a PROTAC's overall efficacy.[1] This guide provides an objective comparison between two common flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, such as Amino-PEG3-C2-Amine, and traditional alkyl chains. This analysis is supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker significantly impacts a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological activity, such as the formation of a stable ternary complex and subsequent degradation efficiency.[2][3] While both are popular due to their synthetic accessibility, their distinct characteristics make them suitable for different optimization strategies.[1]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | This compound (PEG Linker) |
| Composition | Saturated or unsaturated hydrocarbon chains.[2][4] | Repeating ethylene (B1197577) glycol units.[2] |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[2][4] | Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[2][4][5] |
| Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2] | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[1][6] |
| Metabolic Stability | Generally considered more metabolically stable.[1][2] | The ether linkages can be susceptible to oxidative metabolism.[2][7] |
| Ternary Complex Formation | Provides a flexible tether for the formation of the ternary complex.[2] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2][8] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[2][4] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2][4] |
Quantitative Comparison of PROTAC Performance
The decision to employ a PEG-based linker like this compound or an alkyl linker is highly context-dependent, varying with the target protein and the specific E3 ligase being recruited.[3] The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of Linker Composition on Physicochemical Properties
| PROTAC Target | Linker Type | Aqueous Solubility | Permeability (Papp) | Reference |
| Bromodomain | Alkyl | Low | High | [6] |
| Bromodomain | PEG (2-units) | Moderate | Moderate | [6] |
| SMARCA2/4 | PEG | High | Low | [9] |
| SMARCA2/4 | Phenyl (rigid) | Moderate | High | [9] |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.[3]
Table 2: Effect of Linker Type on Degradation Efficiency
| PROTAC Target | Linker Type | DC50 | Dmax | Reference |
| BRD4 | PEG | Highly Potent | >90% | [3] |
| FBXO22 | Alkyl | Potent | >80% | [3] |
| FBXO22 | PEG | Inactive | N/A | [3] |
| CRBN | Alkyl | Potent | >90% | [10] |
| CRBN | PEG (3-units) | Weak Degradation | <50% | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[11] N/A: Not applicable.
Visualizing Biological Context and Experimental Procedures
Understanding the biological pathways and experimental workflows is crucial for designing and evaluating effective PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationships of linker properties.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Assessment of Protein Degradation by Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[13][14]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2][13]
-
Donor and Acceptor Plates: Add the PROTAC solutions to the donor wells of the filter plate. Place the filter plate on top of an acceptor plate containing buffer, ensuring the artificial membrane is in contact with the acceptor buffer.[2][13]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[2][6]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2][13]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells, the area of the membrane, incubation time, and the compound concentrations.[2][13]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the binary and ternary complexes in real-time.[11][15] One protein (e.g., the target protein) is immobilized on a sensor chip, and the PROTAC is flowed over, followed by the second protein (E3 ligase) to measure the formation of the ternary complex.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[11][15]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays use fluorescently labeled target protein and E3 ligase. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, generating a measurable FRET signal.[11][15]
Conclusion
The choice between an this compound (PEG) linker and an alkyl linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule.[2] Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[2] In contrast, PEG linkers can significantly improve the solubility of hydrophobic PROTACs, and their flexibility can be advantageous for optimizing ternary complex formation.[2][5] However, this often comes at the cost of reduced passive permeability and potential metabolic liabilities.[2][7] Ultimately, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Ternary Complex Formation with Amino-PEG3-C2-Amine PROTACs
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) is contingent upon the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target- and E3 ligase-binding moieties is a critical determinant of this interaction. This guide provides an objective comparison of methodologies to validate ternary complex formation, with a focus on PROTACs incorporating the flexible Amino-PEG3-C2-Amine linker, and benchmarks their expected performance against alternatives with varying linker lengths.
The formation of the ternary complex is the linchpin of PROTAC-mediated protein degradation.[1][2] It is this induced proximity that facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation.[3] The characteristics of the linker, such as its length, flexibility, and composition, profoundly influence the stability and geometry of the ternary complex, and consequently, the efficacy and selectivity of the PROTAC.[4][] The this compound linker, a three-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity and flexibility, which can be advantageous for promoting favorable protein-protein interactions within the ternary complex.[6]
Comparative Analysis of Experimental Validation Techniques
A multi-faceted approach, employing both biophysical and cellular assays, is essential for a comprehensive validation of ternary complex formation. The choice of assay depends on the desired information, from thermodynamic and kinetic parameters to confirmation of in-cellulo engagement.[4]
| Assay Type | Technique | Key Parameters Measured | Advantages | Limitations |
| Biophysical Assays | Surface Plasmon Resonance (SPR) | Binding Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α) | Real-time, label-free, provides detailed kinetic data crucial for understanding complex stability.[7][8] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, provides a complete thermodynamic profile of the binding interaction.[1] | Low throughput, requires large amounts of purified protein. | |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based signal, can be used to determine apparent affinity (EC50) | Homogeneous, high-throughput format suitable for screening. | Indirect measurement of binding, requires fluorescently labeled components. | |
| Cellular Assays | NanoBRET™/HiBiT Lytic Assays | In-cell ternary complex formation (BRET ratio), Target degradation (luminescence) | Measures complex formation and degradation in a physiological context, can be performed in real-time in living cells.[9][10] | Requires genetic engineering of cell lines to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | Qualitative or semi-quantitative assessment of protein-protein interactions | Validates interaction in a cellular environment using endogenous or overexpressed proteins. | Can be prone to false negatives due to transient interactions being disrupted during the procedure. |
The "Goldilocks" Principle: Impact of PEG Linker Length on Ternary Complex Formation and Degradation
The length of the PEG linker is a critical attribute that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[11][12]
The following table presents representative data for a series of Bromodomain-containing protein 4 (BRD4) degraders with varying PEG linker lengths, illustrating the concept of an optimal linker length for maximal degradation.
| PROTAC | Linker Length | Ternary Complex Cooperativity (α) | Ternary Complex Half-life (t½) (sec) | Cellular Degradation DC50 (nM) | Max Degradation (Dmax) (%) |
| PROTAC-PEG2 | 2 PEG units | 5.2 | 35 | 85 | ~80 |
| PROTAC-PEG3 | 3 PEG units | 15.8 | 98 | 25 | >95 |
| PROTAC-PEG4 | 4 PEG units | 29.0 | 150 | 10 | >95 |
| PROTAC-PEG8 | 8 PEG units | 12.1 | 75 | 45 | ~90 |
This data is representative and compiled for illustrative purposes to demonstrate the impact of linker length.
As the data suggests, the PROTAC with a PEG3 or PEG4 linker exhibits a favorable balance of cooperativity and complex stability, leading to potent cellular degradation of the target protein. This highlights the importance of systematically evaluating a range of linker lengths during PROTAC development.
Visualizing the Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are foundational protocols for key biophysical and cellular assays.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding affinity and kinetics of PROTAC-induced ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess their direct interaction.
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity (K D ).
-
-
Ternary Complex Analysis:
-
Prepare a series of samples containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the binary K D of the PROTAC to the E3 ligase by the ternary K D . An α > 1 indicates positive cooperativity.[13]
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To quantify the formation of the PROTAC-induced ternary complex in a live-cell context.
Methodology:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, opaque microplate.
-
Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.
-
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
-
Data Analysis:
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. The this compound linker, with its inherent flexibility and hydrophilicity, represents a valuable component in the PROTAC design toolkit. However, as the provided data illustrates, the optimal linker length is highly dependent on the specific biological context. A systematic evaluation using a combination of biophysical and cellular assays is paramount to identifying the "Goldilocks" linker that fosters a stable and productive ternary complex, ultimately leading to potent and selective protein degradation. By integrating the methodologies and principles outlined in this guide, researchers can accelerate the rational design and optimization of novel PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. selvita.com [selvita.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Western Blot Analysis of Protein Degradation with Amino-PEG3-C2-Amine PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing an Amino-PEG3-C2-Amine linker against other protein degradation technologies. By presenting supporting experimental data from Western blot analyses, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for the rational design and evaluation of next-generation protein degraders.
The Mechanism of PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The linker itself is a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4]
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility.[4]
Performance Comparison of PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and its maximum degradation (Dmax), the maximum percentage of protein degradation achievable. Western blotting is a fundamental technique used to quantify these parameters.[5][6]
Comparison of Linker Composition: PEG vs. Alkyl Linkers
The choice of linker can significantly impact a PROTAC's performance. The following table provides a representative comparison of the impact of PEG-based linkers, such as the this compound, versus alkyl chain linkers on the degradation of a target kinase.
| Linker Type | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-based Linker | 50 | >90% | The hydrophilic nature of the PEG linker can improve solubility and facilitate the formation of a productive ternary complex, leading to high potency and efficacy.[7] |
| Alkyl-based Linker | 250 | ~75% | While often conferring good cell permeability, the hydrophobicity of alkyl linkers may lead to lower solubility and less optimal ternary complex formation, resulting in reduced degradation efficiency.[8] |
Note: The data presented is illustrative and compiled from various sources to demonstrate comparative principles. Direct head-to-head experimental data for all compounds under identical conditions is not always available.
Impact of PEG Linker Length on Degradation Efficiency
Systematic variation of PEG linker length has a profound impact on the degradation efficiency of PROTACs. The following table summarizes quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the importance of linker length optimization.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PEG3 | 55 | 85% | MV4-11 |
| PEG4 | 20 | 95% | MV4-11 |
| PEG5 | 15 | >98% | MV4-11 |
| PEG6 | 30 | 92% | MV4-11 |
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[5] The data indicates that a PEG5 linker provides the optimal balance of degradation potency for this specific target and E3 ligase pair.[9]
Alternative Protein Degradation Technology: Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[10] Unlike PROTACs, they are typically smaller and do not have a linker.[1]
| Feature | This compound PROTACs | Molecular Glues |
| Structure | Heterobifunctional (Target Binder - Linker - E3 Ligand) | Monovalent Small Molecule |
| Mechanism | Induces proximity via a ternary complex | Induces or stabilizes protein-protein interactions |
| Size | Generally larger | Typically smaller, often adhering to Lipinski's "rule of five" |
| Design | More rational design principles established | Discovery has often been serendipitous |
| Advantages | Modular design allows for optimization of individual components. | Smaller size can lead to better cell permeability and oral bioavailability. |
| Challenges | Larger size can present challenges for cell permeability and oral bioavailability. | Rational design is more challenging, and identifying new molecular glues can be difficult. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the key steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. emolecules.com [emolecules.com]
A Comparative Guide to the Performance of Amino-PEG3-C2-Amine PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing an Amino-PEG3-C2-Amine linker, focusing on the key performance metrics of DC50 and Dmax, and supported by detailed experimental protocols.
Performance Comparison of PROTACs
Here, we compare a hypothetical PROTAC containing a PEG3 linker with known high-performing PROTACs targeting the BCR-ABL fusion protein and the PI3K/mTOR pathway.
| PROTAC ID | Target Protein(s) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-PEG3 | BCR-ABL | This compound (or similar) | Data not available | Data not available | K562 |
| SIAIS100 [1] | BCR-ABL | Not specified | 2.7 | 91.2 | K562 |
| GP262 [2] | PI3K / mTOR | Not specified | 42.23 - 227.4 (PI3K) | >70 (PI3K) | MDA-MB-231 |
| 45.4 (mTOR) | 74.9 (mTOR) |
Note: The data presented is for illustrative purposes and highlights the typical performance of potent PROTACs. Direct comparison requires identical experimental conditions.
Signaling Pathway: PROTAC-Mediated Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for DC50 and Dmax Determination
The determination of DC50 and Dmax values is crucial for evaluating the efficacy of a PROTAC. The following workflow outlines the key steps involved in this process.
Caption: Experimental workflow for DC50 and Dmax determination.
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blot
This protocol describes the standard method for quantifying target protein levels following PROTAC treatment.[3][4][5]
1. Cell Culture and Treatment:
-
Seed cells (e.g., K562 for BCR-ABL, MDA-MB-231 for PI3K/mTOR) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[4]
Protocol 2: DC50 and Dmax Determination by HiBiT Assay
The HiBiT assay is a sensitive, real-time method for quantifying protein levels in live cells.[6][7][8][9][10]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in the desired cell line.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white assay plate.
-
Prepare serial dilutions of the PROTAC in the appropriate assay medium.
-
Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow the luminescent signal to stabilize.
-
Add the PROTAC dilutions to the cells.
3. Luminescence Measurement:
-
Measure the luminescence at various time points (for kinetic analysis) or at a single endpoint using a luminometer.
4. Data Analysis:
-
Normalize the luminescence signal of treated cells to that of vehicle-treated cells.
-
Calculate the percentage of protein degradation.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Degradation [worldwide.promega.com]
Enhancing PROTAC Solubility: A Comparative Guide to PEGylation
For researchers, scientists, and drug development professionals, the challenge of poor aqueous solubility in Proteolysis Targeting Chimeras (PROTACs) is a significant hurdle. Their high molecular weight and often lipophilic nature can impede formulation, reduce bioavailability, and complicate in vitro assays.[1][2] A leading strategy to overcome this is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This guide provides a comparative analysis of the impact of PEGylation on PROTAC solubility, supported by experimental data and detailed protocols.
The addition of hydrophilic PEG chains to the linker region of a PROTAC is a well-established method to improve its physicochemical properties.[3][4] The ether oxygens in the PEG backbone can form hydrogen bonds with water, increasing the overall water solubility of the molecule.[2][5] This modification also influences other critical parameters like lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial for cell permeability and overall drug-likeness.[5]
Quantitative Impact of PEGylation on PROTAC Properties
Systematic studies have demonstrated the quantitative benefits of PEGylation. The length of the PEG chain is a critical factor that must be optimized for each PROTAC to balance solubility, permeability, and degradation activity.[2][5] Below is a summary of data from various studies illustrating the effect of PEG linker length on key physicochemical properties.
| PROTAC System | Linker Composition | Aqueous Solubility (log S, mol/L) | Lipophilicity (BRlogD) | Reference |
| BRD4 Degrader | PEG-based | -4.52 | 3.49 | [6][7] |
| Hypothetical PROTAC | 8-carbon alkyl chain | Low (~5 µM) | High | [8] |
| Hypothetical PROTAC | 4 PEG units | Intermediate (~25 µM) | Lower | [8] |
| Hypothetical PROTAC | 8 PEG units | High (~50 µM) | Lowest | [8] |
Note: A lower log S value indicates lower solubility. A higher BRlogD value indicates higher lipophilicity. The hypothetical PROTAC data illustrates general trends.
Experimental Protocols
Accurate measurement of PROTAC solubility is essential for development. The two most common methods are for determining kinetic and thermodynamic solubility.
1. Kinetic Solubility Assay (Nephelometry)
This high-throughput method measures the solubility of a compound under non-equilibrium conditions by detecting light scattering from precipitated particles.[1]
-
Stock Solution Preparation: A high-concentration stock solution of the PROTAC (e.g., 10 mM) is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a microplate.
-
Addition to Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The plate is then shaken to mix.
-
Precipitation Measurement: The plate is incubated, and the amount of precipitate is measured using a nephelometer, which detects scattered light.
-
Data Analysis: The light scattering units are plotted against the PROTAC concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1]
2. Thermodynamic Solubility Assay ("Shake-Flask" Method)
This method determines the equilibrium solubility of a compound, providing a more precise measurement.[1]
-
Sample Preparation: An excess amount of the solid PROTAC is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the PROTAC in the clear supernatant is quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Visualizing the Workflow
The development and evaluation of PEGylated PROTACs follow a structured workflow, from initial design to in-depth characterization.
Caption: Workflow for the development and evaluation of PEGylated PROTACs.
Signaling Pathway Context
The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of a target protein through the ubiquitin-proteasome system. The following diagram illustrates this general signaling pathway.
Caption: General signaling pathway of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Stability of Amino-PEG3-C2-Amine Conjugates
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability in vitro is a key predictor of its in vivo performance, influencing the therapeutic window, efficacy, and potential off-target toxicity. This guide provides an objective comparison of the in vitro stability of Amino-PEG3-C2-Amine conjugates against common alternative linkers, supported by experimental data and detailed methodologies.
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker with terminal amine groups. Upon conjugation, it typically forms a stable amide bond. Its stability profile is benchmarked against three widely used linker classes with distinct cleavage mechanisms: a non-cleavable thioether linker (SMCC), a protease-cleavable dipeptide linker (Val-Cit-PAB), and a pH-sensitive hydrazone linker.
Comparative In Vitro Stability Data
The in vitro stability of a linker is primarily assessed by its resistance to degradation in plasma, under varying pH conditions (hydrolytic stability), and in the presence of specific enzymes (enzymatic stability). The following tables summarize the stability profiles of different linker types based on available data.
Table 1: In Vitro Plasma Stability of Various Linkers
| Linker Type | Conjugation Chemistry | Predominant Cleavage Mechanism in Plasma | Half-Life (t½) in Human Plasma | Key Observations |
| This compound | Amide bond | Non-cleavable (highly stable) | > 21 days (estimated) | Amide bonds are known to be highly resistant to hydrolysis and enzymatic degradation under physiological conditions.[1] |
| SMCC | Thioether bond | Non-cleavable (highly stable) | ~10 days | The thioether bond is generally stable, but the maleimide (B117702) moiety can undergo a retro-Michael reaction, leading to some drug loss.[2][3] |
| Val-Cit-PAB | Dipeptide | Enzymatic (Cathepsin B) | > 28 days | Highly stable in human plasma due to low levels of circulating cathepsin B.[4] However, it can be unstable in mouse plasma due to carboxylesterase activity.[5] |
| Aromatic Hydrazone | Hydrazone bond | Hydrolytic (pH-sensitive) | ~2 days | Designed to be stable at physiological pH (~7.4) but can exhibit premature drug release.[6] Stability is highly dependent on the specific chemical structure.[7][8] |
Table 2: Hydrolytic and Enzymatic Stability of Various Linkers
| Linker Type | Hydrolytic Stability (pH 5.0 vs. 7.4) | Enzymatic Stability (e.g., Cathepsin B) |
| This compound | High stability at both pH 5.0 and 7.4. | High stability; not a substrate for specific enzymes. |
| SMCC | High stability at both pH 5.0 and 7.4. | High stability; not a substrate for specific enzymes. |
| Val-Cit-PAB | High stability at both pH 5.0 and 7.4. | Labile; designed to be cleaved by cathepsin B in the lysosomal compartment.[9][] |
| Aromatic Hydrazone | Labile at pH 5.0 (t½ ~ hours), relatively stable at pH 7.4 (t½ > 24 hours).[7][11] | Generally stable, as cleavage is primarily pH-dependent. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of linker stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the conjugate and the rate of premature payload release in plasma from various species.
Materials:
-
Test conjugate (e.g., ADC)
-
Human, mouse, and rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS/MS system
-
Protein A or G magnetic beads for immunoprecipitation (for ADCs)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Incubation: Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL. A control sample in PBS should be run in parallel.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 120, and 168 hours).
-
Sample Quenching: Immediately add the plasma aliquot to 3 volumes of cold quenching solution to stop degradation and precipitate plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact conjugate and/or the released payload. For ADCs, an initial immunoprecipitation step can be used to isolate the ADC from the plasma matrix before analysis to determine the drug-to-antibody ratio (DAR).[12][13]
-
Data Analysis: Plot the percentage of intact conjugate or the change in DAR over time to determine the stability profile and calculate the half-life.
Protocol 2: Hydrolytic Stability Assay
Objective: To assess the linker's susceptibility to cleavage by hydrolysis at different pH values.
Materials:
-
Test conjugate
-
Buffers of varying pH (e.g., pH 5.0 acetate (B1210297) buffer, pH 7.4 phosphate (B84403) buffer)
-
37°C incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation: Incubate the test conjugate in the different pH buffers at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact conjugate and any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time for each pH condition to determine the rate of hydrolysis.[7]
Protocol 3: Enzymatic Stability Assay
Objective: To determine the susceptibility of the linker to cleavage by specific enzymes.
Materials:
-
Test conjugate
-
Relevant enzyme (e.g., Cathepsin B for Val-Cit linkers)
-
Appropriate enzyme activity buffer
-
37°C incubator
-
HPLC or LC-MS/MS system
-
Enzyme inhibitor (to stop the reaction)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the test conjugate in the appropriate enzyme buffer.
-
Enzyme Addition: Initiate the reaction by adding the enzyme to the mixture. A control sample without the enzyme should be run in parallel.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points and immediately add an enzyme inhibitor to stop the reaction.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact conjugate and the cleaved payload.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the rate of enzymatic cleavage.
Visualization of Workflows and Degradation Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for assessing in vitro plasma stability and the degradation pathways of the compared linkers.
Conclusion
The in vitro stability of a linker is a critical attribute that dictates the potential success of a bioconjugate. This compound, forming a robust amide bond, is expected to exhibit high stability in plasma and across a range of pH conditions, positioning it as a non-cleavable linker. This high stability minimizes the risk of premature payload release and potential off-target toxicity.
In contrast, alternative linkers offer different stability profiles and release mechanisms. Non-cleavable linkers like SMCC also provide high plasma stability. Cleavable linkers, such as the enzyme-sensitive Val-Cit-PAB and the pH-sensitive hydrazone, are designed for controlled payload release under specific physiological conditions. The choice of linker should be guided by the desired mechanism of action, the therapeutic application, and a thorough evaluation of its in vitro stability profile using the standardized protocols outlined in this guide.
References
- 1. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic success. A key component in this design is the linker that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a important element for optimizing the therapeutic index of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the conjugate.[1] This guide provides an objective comparison of the effects of different PEG linker lengths on ADC efficacy, supported by experimental data and detailed methodologies.
The inclusion of PEG linkers in ADC design offers several advantages. These include improved hydrophilicity, which is especially beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3] However, the optimal PEG length is not a universal solution and depends on the specific antibody, payload, and target.[1]
Comparative Analysis of ADC Performance with Varying PEG Lengths
Preclinical studies consistently demonstrate that the length of the PEG linker significantly impacts the performance of ADCs. A central theme that emerges is the trade-off between in vitro potency and in vivo pharmacokinetics and efficacy.[4][5]
Data Presentation
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key ADC parameters. It is important to note that these data are synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[1]
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale | Reference |
| Non-PEGylated | Often lower, especially with hydrophobic payloads. | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency. | [4] |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR. | The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, facilitating a more efficient conjugation process. | [4] |
| Medium-Chain PEG (e.g., PEG8, PEG12) | Can achieve high DAR, often representing a balance. | Provides sufficient hydrophilicity to overcome payload hydrophobicity without introducing significant steric hindrance. | [6] |
| Long-Chain PEG (e.g., PEG24) | May enable high DAR with very hydrophobic payloads. | Offers a significant hydrophilic shield, though steric hindrance can become a factor. | [7] |
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life | Reference |
| Short (e.g., PEG4) | Generally potent, but can be limited by aggregation with high DARs. | Moderate | Shorter | [6] |
| Medium (e.g., PEG8, PEG12) | Often represents a balance between potency and improved PK. | High | Intermediate to Long | [1][6] |
| Long (e.g., PEG24) | May show reduced potency due to steric hindrance. | Can be very high due to enhanced PK. | Longest | [7] |
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | [8] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | [8] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | [8] |
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.[4]
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[3]
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[3]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[1][3] The absorbance or luminescence is measured to determine the concentration of ADC that inhibits cell growth by 50% (IC50).[1]
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with ADCs containing different PEG linker lengths, a vehicle control, and potentially an unconjugated antibody control. Dosing is typically done intravenously.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.[8]
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are weighed. The percentage of tumor growth inhibition for each treatment group is calculated compared to the control group.[8]
Pharmacokinetic Analysis
-
Animal Model: Typically, rats or mice are used.
-
ADC Administration: A single intravenous dose of the ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection. Samples should be collected into tubes containing an anticoagulant (e.g., K2-EDTA).[5]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]
-
Quantification: The concentration of the ADC in the plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated from the concentration-time data.
Mandatory Visualization
Caption: General signaling pathway of ADC internalization and payload release.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, presenting a clear trade-off between in vitro potency and in vivo performance.[8] While longer PEG linkers may slightly decrease cytotoxicity in vitro, they significantly improve the pharmacokinetic profile, leading to a prolonged plasma half-life and reduced clearance.[8] This enhanced systemic exposure often translates to superior in vivo anti-tumor efficacy.[8] However, a threshold effect has been observed, where increasing PEG length beyond a certain point (e.g., PEG8) may not yield further significant pharmacokinetic benefits.[7][8] The optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, taking into account the antibody, payload, and target antigen density.[6] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]
References
Navigating the Molecular Landscape: A Comparative Guide to the NMR Analysis of Amino-PEG3-C2-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise structural characterization of bioconjugates is paramount to ensuring their efficacy and safety. Amino-PEG3-C2-Amine, a flexible and hydrophilic linker, is increasingly utilized in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for elucidating the structure of these conjugates at an atomic level. This guide provides an objective comparison of NMR analysis with alternative techniques, supported by experimental data and detailed protocols, to facilitate robust structural verification.
The Unambiguous Power of NMR in Structural Elucidation
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers an unparalleled depth of structural information.[1] It provides data on the precise connectivity of atoms within a molecule, allowing for the confirmation of successful conjugation, the identification of the conjugation site, and the overall structural integrity of the resulting molecule.[2][3] Unlike methods that provide information on molecular weight or purity alone, NMR provides a detailed fingerprint of the chemical environment of each atom.[1]
However, a comprehensive characterization strategy often involves a multi-faceted approach, integrating the strengths of various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful complementary methods for analyzing this compound conjugates.[2][4]
Comparative Analysis of Key Analytical Techniques
A holistic view of the analytical landscape allows researchers to select the most appropriate methods for their specific needs. The following table compares the performance of NMR spectroscopy with HPLC and MS for the characterization of this compound conjugates.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Detailed atomic-level structure, connectivity, and conformation.[1][2] | Purity, quantity, and separation of components in a mixture.[5] | Molecular weight and elemental composition.[3][4] |
| Strengths | - Unambiguous structural elucidation.- Non-destructive.- Quantitative analysis (qNMR) is possible.[6][7] | - High sensitivity.- Excellent for assessing purity and identifying impurities.- Well-established and widely available.[2] | - Extremely high sensitivity.- Provides accurate mass determination.- Can identify unknown impurities through fragmentation.[2] |
| Limitations | - Lower sensitivity compared to MS.- Can be complex for very large or heterogeneous molecules.[3] | - Does not provide direct structural information.- May require chromophores for UV detection.[2] | - Does not provide detailed connectivity information.- Isomers can be indistinguishable.[1] |
| Application to this compound Conjugates | - Confirmation of covalent bond formation.- Identification of conjugation site.- Determination of conjugation efficiency. | - Purity assessment of the conjugate.- Monitoring reaction progress.- Separation of conjugated and unconjugated species. | - Confirmation of the molecular weight of the conjugate.- Identification of byproducts and impurities. |
Deciphering the NMR Spectra of this compound Conjugates
The structural verification of an this compound conjugate by NMR relies on the analysis of its ¹H and ¹³C NMR spectra. The characteristic signals of the PEG linker and the conjugated molecule provide a unique spectral fingerprint.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the core this compound linker. These values are based on the analysis of similar PEG derivatives and general principles of NMR spectroscopy.[8][9][10] The exact chemical shifts for a conjugate will be influenced by the nature of the conjugated molecule and the solvent used.
| Assignment | Structure | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| a | -CH₂-NH₂ | ~2.8 - 3.0 (t) | ~40 - 42 |
| b | -O-CH₂-CH₂-NH₂ | ~3.5 - 3.7 (t) | ~68 - 70 |
| c | -O-CH₂-CH₂-O- | ~3.6 - 3.8 (s, m) | ~70 - 72 |
| d | -O-CH₂-CH₂-NH- | ~3.5 - 3.7 (t) | ~69 - 71 |
| e | -CH₂-NH- | ~2.9 - 3.1 (t) | ~41 - 43 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the nature of the conjugated molecule. Multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet).[2]
Upon conjugation, shifts in the signals corresponding to the protons and carbons at or near the site of attachment are expected, providing clear evidence of a successful reaction.
Detailed Experimental Protocols
Reproducible and reliable data is contingent on meticulous experimental execution. The following are detailed protocols for the analysis of this compound conjugates.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound conjugate.[3]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and will depend on the solubility of the conjugate.[2]
-
For quantitative NMR (qNMR), add a known amount of a certified internal standard.[2]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2][3]
-
For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used for accurate integration.[2]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A longer acquisition time is necessary due to the lower natural abundance of ¹³C.[9]
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3]
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.[3]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each distinct signal.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the expected structure of the conjugate.[9]
-
Protocol 2: HPLC Purity Assessment
-
System and Column:
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[5]
-
A linear gradient from low to high organic solvent (e.g., 5% to 95% B) is typically employed to elute the conjugate.[5]
-
-
Analysis:
-
Inject the sample and monitor the elution profile.
-
The purity of the conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[2]
-
Protocol 3: Mass Spectrometry Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the conjugate (e.g., 1-10 µM) in a solvent compatible with the chosen ionization technique (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI).
-
-
Data Acquisition:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to detect the molecular ion of the conjugate.
-
-
Data Analysis:
-
Determine the molecular weight of the conjugate from the mass-to-charge ratio (m/z) of the observed ions.
-
Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the conjugate.
-
Visualizing the Workflow
To streamline the analytical process, a logical workflow is essential. The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the integrated approach for comprehensive characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Assessing the Purity of Amino-PEG3-C2-Amine Conjugates
For researchers, scientists, and drug development professionals, the purity of bifunctional linkers such as Amino-PEG3-C2-Amine is a critical parameter that directly influences the efficacy, reproducibility, and safety of the final conjugate. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, with supporting experimental data and detailed protocols.
This compound is a hydrophilic linker containing a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two primary amine groups, separated by a two-carbon spacer. This structure allows for the conjugation of various molecules. Ensuring the homogeneity and purity of this linker is paramount to avoid the formation of ill-defined products with reduced therapeutic efficacy or potential immunogenicity.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques are employed to determine the purity of this compound conjugates. The choice of method depends on the specific information required, such as the identity and quantity of impurities, and the desired level of sensitivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | Separation based on the analyte's polarity, followed by universal detection of non-volatile compounds. | Quantitative purity assessment and detection of non-UV active impurities. | High sensitivity for a wide range of compounds, regardless of their optical properties.[1] | Requires careful method development and may be less sensitive to volatile impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Unambiguous structural confirmation, identification of impurities with different chemical structures, and quantitative analysis (qNMR).[2][3][4] | Provides detailed structural information for both the main compound and impurities. Non-destructive. | Lower sensitivity compared to MS. May be complex for very large molecules.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by HPLC, followed by mass-to-charge ratio determination by MS. | Identification of impurities based on their molecular weight, confirmation of product identity, and impurity profiling.[6][7] | High sensitivity and specificity for impurity identification. Provides molecular weight information.[5] | Quantification can be challenging without appropriate standards. Ion suppression effects can occur. |
Common Impurities in this compound Conjugates
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:
-
Polydisperse PEGs: Starting PEG materials may not be perfectly monodisperse, leading to a final product with varying PEG chain lengths.
-
Incompletely Reacted Intermediates: Depending on the synthetic route, mono-amino PEGs or starting materials with other functional groups may remain.
-
Side-Reaction Byproducts: Unwanted reactions can lead to the formation of byproducts with different structures.
-
Small Molecule Impurities: Residual solvents, reagents, and their degradation products can be present.
Performance Comparison with an Alternative Linker: Amino-PEG3-C2-Azido
A common alternative to this compound is Amino-PEG3-C2-Azido, which replaces one of the amine groups with an azide (B81097) group for "click chemistry" applications. The choice between these linkers depends on the desired conjugation strategy. The purity assessment for both is similar, with the key difference being the detection of different functional groups and potential impurities.
| Parameter | This compound | Amino-PEG3-C2-Azido |
| Typical Purity | >95% | >95% |
| Common Impurities | Di-amino PEGs of varying lengths, mono-amino PEGs. | Di-azido PEGs, mono-azido PEGs, residual amine-containing starting materials. |
| Key Analytical Challenge | Distinguishing between the desired product and di-amino impurities of similar chain length. | Ensuring complete conversion of the amine to the azide and detecting any residual amine. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for quantifying the purity of this compound and detecting non-UV active impurities.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
NMR provides unambiguous structural confirmation and can be used for quantitative purity assessment against a known standard.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Internal standard for qNMR (e.g., maleic acid).
-
-
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For qNMR, add a precisely weighed amount of the internal standard.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle and a 2-5 second relaxation delay.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound and any visible impurities.
-
The characteristic signals for the PEG backbone protons typically appear around 3.6 ppm. The protons on the carbons adjacent to the amine groups will have distinct chemical shifts.
-
Purity is determined by comparing the integral of the product peaks to those of the impurities. For qNMR, the purity is calculated relative to the known amount of the internal standard.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying potential impurities from the synthesis of this compound.
-
Instrumentation:
-
LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Reagents:
-
MS-grade solvents and additives (e.g., formic acid instead of TFA).
-
-
Procedure:
-
Chromatographic Separation:
-
Use similar HPLC conditions as described above, optimizing for the separation of potential impurities.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize signal intensity.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of this compound and potential impurities.
-
Identify impurities by their mass-to-charge ratio.
-
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the purity assessment of this compound conjugates.
Caption: Logical relationship between analytical techniques and the information obtained for purity assessment.
References
Comparison of bioconjugation efficiency with different linkers
A Comparative Guide to Bioconjugation Efficiency with Different Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an objective, data-driven comparison of common bioconjugation linkers, focusing on their efficiency, stability, and the underlying chemistries. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs.
Introduction to Bioconjugation Linkers
Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule. The linker is the chemical bridge that connects these two entities. An ideal linker should facilitate an efficient and specific conjugation reaction under mild conditions that preserve the biomolecule's function. Furthermore, the linker's characteristics, such as its cleavability and hydrophilicity, can significantly impact the performance of the final bioconjugate, particularly in therapeutic applications like antibody-drug conjugates (ADCs).
This guide focuses on a comparative analysis of four prominent classes of bioconjugation chemistries:
-
NHS Ester-Amine Coupling: A widely used method for modifying primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.
-
Maleimide-Thiol Chemistry: A popular technique for the site-specific modification of cysteine residues.
-
Click Chemistry (SPAAC): A bioorthogonal reaction that offers high specificity and efficiency without the need for a cytotoxic copper catalyst.
-
Hydrazone/Oxime Ligation: A chemoselective reaction between an aldehyde or ketone and a hydrazine (B178648) or aminooxy group, respectively.
Data Presentation: A Quantitative Comparison of Linker Performance
The selection of a linker is often a trade-off between reaction speed, specificity, stability of the final conjugate, and the nature of the biomolecule being modified. The following tables summarize key quantitative data to facilitate a direct comparison of these linker technologies.
| Feature | NHS Ester (Amine-Reactive) | Maleimide (B117702) (Thiol-Reactive) | Click Chemistry (SPAAC) | Hydrazone/Oxime Ligation |
| Target Functional Group | Primary amines (-NH₂)[1][2] | Thiols (-SH)[1][2] | Azides (-N₃) and strained alkynes | Aldehydes/Ketones and Hydrazines/Aminooxy groups[3] |
| Bond Formed | Amide[4] | Thioether[4] | Triazole[2] | Hydrazone/Oxime[3] |
| Reaction Specificity | Moderate: Reacts with accessible primary amines (e.g., lysines)[4] | High: Specific for thiol groups (e.g., cysteines)[4] | High: Bioorthogonal reaction[1] | High: Chemoselective[3] |
| Optimal pH | 7.2 - 8.5[4][5] | 6.5 - 7.5[4][6] | Wide range (typically 4-11)[2] | Slightly acidic to neutral (pH 4.5-7)[7] |
| Reaction Kinetics (Second-Order Rate Constant) | Variable, generally slower | Fast (~1000 M⁻¹s⁻¹) | Extremely Fast (~0.6 - 1.0 M⁻¹s⁻¹ for DBCO with benzyl (B1604629) azide)[8] | Fast (10¹ - 10³ M⁻¹s⁻¹)[9][10] |
| Primary Side Reaction | Hydrolysis of the ester[4] | Hydrolysis of the maleimide, retro-Michael reaction[4] | Minimal | Hydrolysis of the hydrazone/oxime bond (hydrazones are less stable than oximes)[11] |
| Linker Type | Linkage | Stability in Plasma | Key Considerations |
| Non-Cleavable | Amide (from NHS Ester) | Very High[4] | Results in random conjugation to lysine residues, leading to a heterogeneous product mixture.[1] |
| Non-Cleavable | Thioether (from Maleimide) | High (after ring-opening hydrolysis)[4] | The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to payload loss. Hydrolysis of the succinimide (B58015) ring improves stability.[4] |
| Non-Cleavable | Triazole (from Click Chemistry) | Very High[2] | Requires the introduction of azide (B81097) and alkyne handles into the biomolecule and payload. Considered highly stable and bioorthogonal.[1][2] |
| Cleavable | Hydrazone | pH-sensitive; less stable than oximes[12] | Can be designed for acid-cleavage in the tumor microenvironment or endosomes. Susceptible to hydrolysis at physiological pH. |
| Cleavable | Oxime | More stable than hydrazones[9] | Offers a more stable linkage compared to hydrazones while still allowing for potential cleavage under specific conditions. |
| Cleavable | Disulfide | Reductively cleavable | Designed to be cleaved by high concentrations of glutathione (B108866) in the intracellular environment. Stability in plasma can be variable. |
| Cleavable | Peptide (e.g., Val-Cit) | Enzymatically cleavable | Cleaved by specific proteases (e.g., cathepsin B) that are upregulated in tumor cells. Stability can be influenced by the peptide sequence. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the key chemistries discussed.
Protocol 1: NHS Ester-Amine Coupling
This protocol describes the labeling of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Purification column (e.g., Sephadex G-25)[5]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle stirring.[5] The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[13]
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted NHS ester and byproducts.[5]
Protocol 2: Maleimide-Thiol Coupling
This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5)[6]
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Purification column (e.g., size-exclusion chromatography)[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[6]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution with gentle stirring.[6]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess unreacted maleimide and reducing agent.[6]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing molecule (e.g., DBCO).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)[8]
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester)[8]
-
Anhydrous DMSO or DMF
-
Purification column[8]
Procedure:
-
Reagent Preparation: Dissolve the azide-modified protein in the reaction buffer. Dissolve the cyclooctyne (B158145) reagent in anhydrous DMSO to a concentration of 10 mM immediately before use.[8]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the cyclooctyne stock solution to the azide-modified protein solution.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[8]
-
Purification: Purify the conjugate using a suitable chromatography method to remove the unreacted cyclooctyne reagent.[8]
Protocol 4: Hydrazone/Oxime Ligation
This protocol provides a general method for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde or ketone group.
Materials:
-
Protein containing a carbonyl group
-
Aminooxy-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7)[9]
-
Catalyst (e.g., aniline) stock solution (e.g., 200 mM in reaction buffer)[9]
-
Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)[3]
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3]
-
Reactant Addition: Add a 5- to 20-fold molar excess of the aminooxy-functionalized molecule to the protein solution.[3]
-
Catalyst Addition: Add the aniline (B41778) catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[3]
-
Incubation: Gently mix and incubate at room temperature or 37°C for minutes to several hours, monitoring the reaction progress.[3]
-
Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method.[3]
Mandatory Visualization
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safe Disposal of Amino-PEG3-C2-Amine: A Procedural Guide
For Immediate Reference: Treat Amino-PEG3-C2-Amine as a chemical waste product. Dispose of in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a bifunctional linker commonly used in proteomics and drug development, including in the synthesis of PROTACs.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If working with the solid form and dust is generated, or if ventilation is inadequate, use a NIOSH-approved respirator.
All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[3]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound as per the Globally Harmonized System (GHS).[2]
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with local regulations.[2] The following steps provide a procedural workflow for its safe collection and disposal.
Step 1: Waste Collection
-
Solid Waste: Place any solid this compound waste, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, into a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound into a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List any solvents or other chemicals present in the waste mixture.
-
Ensure the label is securely attached and legible.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, as the compound is soluble in water).[1][5]
-
The first rinsate must be collected and disposed of as chemical waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates as chemical waste is the most prudent approach.
-
After triple-rinsing, deface the original label on the container. The container can then typically be disposed of as regular laboratory glass or plastic waste.[5]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
-
Follow all institutional and local procedures for waste pickup and documentation.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and maintaining compliance with safety regulations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
